molecular formula C19H19NO4 B557323 Fmoc-N-Me-Ala-OH CAS No. 84000-07-7

Fmoc-N-Me-Ala-OH

货号: B557323
CAS 编号: 84000-07-7
分子量: 325.4 g/mol
InChI 键: JOFHWKQIQLPZTC-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-Me-Ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350931
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84000-07-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-Ala-OH: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Ala-OH, chemically known as N-α-Fmoc-N-α-methyl-L-alanine, is a specialized amino acid derivative crucial for advanced peptide synthesis.[1][2] The presence of the N-methyl group offers unique advantages, such as enhancing the metabolic stability and modifying the conformational properties of the resulting peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amino group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the physicochemical properties, analytical methodologies, and a fundamental experimental workflow for the application of this compound.

Physicochemical Properties

The distinct characteristics of this compound are fundamental to its application in peptide synthesis. These properties dictate its solubility, reactivity, and storage conditions.

PropertyValueReferences
Molecular Formula C₁₉H₁₉NO₄[1][3]
Molecular Weight 325.36 g/mol [1][4][5]
Appearance White to off-white powder[3]
Melting Point 140 - 157 °C[1][3]
Optical Rotation [α]₂₀/D −18.5 to -20° (c=1 in DMF)[3][4]
Solubility Soluble in Dimethylformamide (DMF)[1][2]. Slightly soluble in water.[2]
Storage Temperature 2-8°C[2][4]
pKa (Predicted) 3.92 ± 0.10[2]

Experimental Protocols

Accurate characterization and application of this compound rely on standardized experimental protocols. Below are methodologies for purity assessment and its use in peptide synthesis.

Purity and Identity Assessment

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity and enantiomeric purity of the compound.

  • Method: A reversed-phase HPLC (RP-HPLC) system is commonly used.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at 254 nm or 265 nm, characteristic for the Fmoc group.

    • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like DMF.

  • Expected Result: A major peak corresponding to this compound, with purity levels typically ≥97%.[4] Enantiomeric purity is often determined using chiral HPLC and should be ≥99.5%.[1]

2. Thin-Layer Chromatography (TLC):

  • Purpose: A rapid and qualitative method to assess purity and monitor reaction progress.

  • Method:

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A mixture of dichloromethane and methanol is a common solvent system.

    • Visualization: UV light (254 nm) to visualize the Fmoc group.

  • Expected Result: A single major spot, with an Rf value characteristic of the compound in the chosen solvent system. Purity is often expected to be ≥98%.[1]

3. Infrared (IR) Spectroscopy:

  • Purpose: To confirm the identity of the compound by identifying its functional groups.

  • Method: The sample is analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.

  • Expected Result: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Fmoc protecting group, as well as N-methyl and aromatic C-H stretches. The identity is confirmed if the spectrum "passes test" against a reference standard.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based SPPS.[1][4] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (resin) is outlined below.

1. Resin Preparation:

  • The synthesis begins with a solid support, such as Wang or Rink Amide resin, chosen based on the desired C-terminal functionality (acid or amide).[6]

  • The resin is swelled in a suitable solvent, typically DMF or dichloromethane (DCM), for at least 30 minutes to ensure accessibility of the reactive sites.[7]

2. Fmoc Deprotection:

  • The Fmoc protecting group on the resin-bound amino acid is removed to expose a free amine for the next coupling step.

  • This is achieved by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 20 minutes).[7]

  • The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, this compound is pre-activated to form a reactive species that will readily form a peptide bond.

  • A solution of this compound is prepared in DMF.

  • A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide), and a base like DIPEA (N,N-Diisopropylethylamine) are added to the amino acid solution.[6]

  • This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

4. Washing:

  • After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Workflow and Pathway Visualizations

The following diagrams illustrate the core logical workflow for the use of this compound in peptide synthesis.

Fmoc_SPPS_Workflow General Workflow for this compound Incorporation in SPPS Start Start: Swollen Resin with Free Amine Activate Activate this compound (with HBTU/DIPEA in DMF) Start->Activate Prepare AA Couple Couple Activated Amino Acid to Resin Start->Couple Activate->Couple Add to resin Wash1 Wash Resin (with DMF) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 Wash Resin (with DMF) Deprotect->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle Next_Cycle->Activate Repeat Cycle End Final Peptide Cleavage and Purification Next_Cycle->End Final Step

Caption: Workflow for a single coupling cycle in Fmoc SPPS.

Fmoc_Deprotection_Mechanism Fmoc Group Removal Pathway Fmoc_Peptide Fmoc-N(Me)-Ala-Peptide-Resin Proton_Abstraction Proton Abstraction at Fluorenyl Ring Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Piperidine-DBF Adduct (Washed Away) Piperidine->Adduct Elimination β-Elimination Reaction Proton_Abstraction->Elimination Dibenzofulvene Dibenzofulvene Intermediate Elimination->Dibenzofulvene Free_Amine H-N(Me)-Ala-Peptide-Resin (Free Amine) Elimination->Free_Amine Dibenzofulvene->Adduct

Caption: Chemical pathway for the base-mediated removal of the Fmoc group.

References

A Technical Guide to the Synthesis and Preparation of Fmoc-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, are crucial building blocks in modern peptide science and drug discovery. The incorporation of an N-methyl group into a peptide backbone imparts unique conformational constraints, enhances metabolic stability by reducing susceptibility to enzymatic degradation, and can improve cell permeability.[1] This technical guide provides an in-depth overview of the synthesis of (2S)-2-[(fluoren-9-ylmethoxy)carbonyl-methylamino]propanoic acid (this compound), focusing on established experimental protocols and providing quantitative data to support researchers in its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for quality control and for designing subsequent synthetic steps.

PropertyValueReference
CAS Number 84000-07-7[2][3][4]
Molecular Formula C₁₉H₁₉NO₄[2][4]
Molecular Weight 325.36 g/mol [4]
Appearance White to off-white powder[2]
Melting Point 155 - 157 °C[2]
Optical Rotation [α]²⁰D = -20 ± 2° (c=1 in DMF)[2]
Purity ≥98% (HPLC), ≥99% (Chiral HPLC)[2][4]
Storage Temperature 2-8°C[2]

Synthesis Methodologies

The synthesis of this compound can be approached through various methods, including solution-phase and solid-phase techniques. A prominent and effective strategy for N-methylation is the Biron-Kessler method, which is an adaptation of the Fukuyama procedure for solid-phase synthesis.[5] This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH group, facilitating its methylation.[5]

Solid-Phase Synthesis of this compound via the Biron-Kessler Method

A robust method for preparing Fmoc-N-methylated amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[5][6] This solid-phase approach offers advantages such as simplified purification of intermediates. While the cited literature tested this protocol with Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH, the principles are directly applicable to the synthesis of this compound, starting from Fmoc-Ala-OH.[5][6]

The overall workflow for the solid-phase synthesis is depicted below.

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Start Start Resin 2-CTC Resin Start->Resin Swell in DCM Load Load Fmoc-Ala-OH Resin->Load Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load->Fmoc_Deprotection NBS_Protection o-NBS Protection Fmoc_Deprotection->NBS_Protection Methylation N-Methylation (MeI or (Me)2SO4) NBS_Protection->Methylation NBS_Deprotection o-NBS Deprotection Methylation->NBS_Deprotection Fmoc_Reprotection Fmoc Reprotection NBS_Deprotection->Fmoc_Reprotection Cleavage Cleavage from Resin (1% TFA in DCM) Fmoc_Reprotection->Cleavage Purification Purification Cleavage->Purification Product This compound Purification->Product Methylation_Pathway Resin_Ala_NH2 Resin-Ala-NH2 Resin_Ala_NH_NBS Resin-Ala-NH-NBS Resin_Ala_NH2->Resin_Ala_NH_NBS o-NBS-Cl, Collidine Resin_Ala_NMe_NBS Resin-Ala-N(Me)-NBS Resin_Ala_NH_NBS->Resin_Ala_NMe_NBS Methylating Agent, DBU Resin_Ala_NHMe Resin-Ala-NHMe Resin_Ala_NMe_NBS->Resin_Ala_NHMe Mercaptoethanol, DBU Resin_Ala_NMe_Fmoc Resin-Ala-N(Me)-Fmoc Resin_Ala_NHMe->Resin_Ala_NMe_Fmoc Fmoc-OSu, DIEA

References

A Comprehensive Technical Guide to Fmoc-N-methyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-methyl-L-alanine, a crucial reagent in modern peptide chemistry. The primary focus of this document is to furnish researchers and drug development professionals with the essential technical data and methodologies required for the effective utilization of this compound.

CAS Number: The designated CAS Registry Number for Fmoc-N-methyl-L-alanine is 84000-07-7 .[1][2][3][4]

Compound Data Summary

Fmoc-N-methyl-L-alanine is an amino acid derivative that is widely employed in solid-phase peptide synthesis (SPPS).[1] The N-methylation of the amino acid backbone offers significant advantages in drug design, including enhanced metabolic stability and improved cell permeability of the resulting peptide.[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key feature, enabling a base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][6]

Table 1: Physicochemical Properties of Fmoc-N-methyl-L-alanine

PropertyValueReferences
CAS Number 84000-07-7[1][2][3][4]
Molecular Formula C₁₉H₁₉NO₄[1][2][4]
Molecular Weight 325.36 g/mol [4][7]
Appearance White to off-white powder[1][8]
Melting Point 155 - 157 °C[1]
Optical Rotation [α]20/D -18.5 ± 1° (c=1 in DMF)[9]
Purity ≥97.0% (sum of enantiomers, HPLC)[9]
Solubility Slightly soluble in water.[4][8]
Storage Temperature 2-8°C[8][9]

Application in Peptide Synthesis

The primary application of Fmoc-N-methyl-L-alanine is as a building block in the synthesis of peptides.[1] The incorporation of N-methylated amino acids like this one is a critical strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor stability and bioavailability.[5]

The steric hindrance caused by the N-methyl group can make the coupling reaction more challenging compared to that of primary amino acids.[5] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is crucial for achieving high yields.[5] Potent activating agents are often required to overcome this steric hindrance.[5]

Below is a generalized workflow for the incorporation of Fmoc-N-methyl-L-alanine into a growing peptide chain during solid-phase peptide synthesis (SPPS).

SPPS_Workflow Start Resin with N-terminal free amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-N-methyl-L-alanine + Activator (e.g., HATU) + Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Optional Capping (e.g., Acetic Anhydride) Wash2->Capping If coupling is incomplete End Resin with elongated peptide (ready for next cycle) Wash2->End If coupling is complete Wash3 DMF Wash Capping->Wash3 Wash3->End

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

While often purchased, Fmoc-N-methyl-L-alanine can be synthesized. A common laboratory-scale method is based on the methylation of the N-nosyl protected amino acid, followed by removal of the nosyl group and protection with Fmoc-OSu.[10] Another approach involves the solid-phase synthesis using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[11] The Biron-Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation, is also an effective strategy.[11][12]

This protocol outlines the key steps for coupling Fmoc-N-methyl-L-alanine to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This is typically done in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. A typical wash cycle consists of 5-7 alternating additions and drainages of DMF.

  • Coupling Reaction:

    • In a separate vessel, the Fmoc-N-methyl-L-alanine (typically 3-5 equivalents relative to the resin loading) is pre-activated.

    • To a solution of Fmoc-N-methyl-L-alanine in DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[5]

    • Allow the activation to proceed for 5-10 minutes at room temperature.[5]

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • The coupling reaction is allowed to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, longer coupling times may be necessary.[5]

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue.

  • Washing: After the coupling is complete, the resin is again thoroughly washed with DMF to remove any unreacted reagents and byproducts.

  • Capping (Optional): If the coupling reaction is found to be incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences. This is typically achieved by treating the resin with acetic anhydride and a base in DMF.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

This detailed guide provides the foundational knowledge for the effective use of Fmoc-N-methyl-L-alanine in peptide synthesis and drug discovery endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate world of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of building blocks is paramount. This technical guide offers an in-depth analysis of the solubility and stability of N-α-Fmoc-N-α-methyl-L-alanine (Fmoc-N-Me-Ala-OH), a crucial derivative for introducing N-methylated amino acids into peptide chains. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, providing critical data and methodologies to optimize its use in solid-phase peptide synthesis (SPPS) and other applications.

N-methylation of amino acids is a key strategy to enhance the metabolic stability, bioavailability, and conformational properties of therapeutic peptides.[1] The successful incorporation of these modified residues, however, is highly dependent on their solubility and stability in the solvents commonly employed in synthesis protocols. This guide consolidates available data on this compound to facilitate its effective handling, storage, and application.

Section 1: Solubility Profile of this compound

The solubility of this compound is a critical factor for achieving efficient coupling reactions in peptide synthesis. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. The following tables summarize the available quantitative and semi-quantitative solubility data for this compound in various organic solvents commonly used in peptide synthesis.

Table 1: Quantitative Solubility of this compound

SolventAbbreviationSolubility (mg/mL)Molar Concentration (M)Notes
Dimethyl SulfoxideDMSO100[2][3]~0.307Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[2][3]

Table 2: Semi-Quantitative and Estimated Solubility of this compound

SolventAbbreviationEstimated Solubility (mg/mL)Observation/Source
N,N-DimethylformamideDMF> 100Generally considered a very good solvent for N-protected amino acids. A specification of "clearly soluble" at 1 mmole in 2 ml (~162.7 mg/mL) has been noted.
N-Methyl-2-pyrrolidoneNMP> 100An excellent solvent for peptide synthesis, often used for poorly soluble sequences.
DichloromethaneDCM20 - 50Moderate solubility can be expected. Often used in combination with more polar solvents.

Section 2: Stability of this compound in Solution

The stability of this compound in solution is crucial for ensuring the integrity of the building block prior to and during its use in synthesis. The primary degradation pathway for Fmoc-protected amino acids is the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This process is known to be facilitated by basic conditions and can also be induced by elevated temperatures.

General Stability Considerations
  • Storage of Stock Solutions: For long-term storage, it is recommended to keep stock solutions of this compound in DMSO at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] This implies a degree of instability at room temperature over extended periods.

  • Thermal Stability: The Fmoc group can be cleaved at elevated temperatures. Studies have shown that at 120°C, quantitative cleavage of the Fmoc group from Fmoc-protected amino acids can occur within 15 minutes in solvents such as DMF, NMP, and DMSO. This highlights the importance of avoiding high temperatures during storage and handling of this compound solutions.

  • pH Stability: The Fmoc group is labile to basic conditions. The deprotection is typically achieved using a secondary amine base like piperidine. Therefore, exposure of this compound to basic environments, even mild ones, can lead to premature deprotection. Conversely, the Fmoc group is generally stable under acidic conditions.

Potential Degradation Pathway

The primary degradation pathway for this compound in solution, particularly under basic or thermal stress, is the cleavage of the Fmoc group to yield N-Me-Ala-OH and dibenzofulvene (DBF). The DBF can further react with any nucleophiles present in the medium.

Fmoc_N_Me_Ala_OH This compound N_Me_Ala_OH N-Me-Ala-OH Fmoc_N_Me_Ala_OH->N_Me_Ala_OH Base or Heat DBF Dibenzofulvene (DBF) Fmoc_N_Me_Ala_OH->DBF Base or Heat

Caption: Potential degradation pathway of this compound.

Section 3: Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely accepted shake-flask method.

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B C Separate solid from supernatant (Centrifugation or Filtration) B->C D Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC) C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility.

Protocol for Stability-Indicating HPLC Method and Stability Study

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent over time.

cluster_prep Sample Preparation cluster_storage Storage and Sampling cluster_analysis HPLC Analysis A Prepare a stock solution of This compound in the desired solvent at a known concentration B Aliquot the solution into multiple vials A->B C Store vials under controlled conditions (e.g., room temperature, protected from light) B->C D Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week) C->D E Analyze samples using a stability-indicating HPLC method D->E F Quantify the remaining This compound and any degradation products E->F

Caption: Workflow for a Solution Stability Study.

Methodology:

  • HPLC Method Development: Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products and impurities. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with an additive like trifluoroacetic acid (TFA). The method should be validated for specificity, linearity, accuracy, and precision.

  • Sample Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Stability Study Initiation: Aliquot the solution into several sealed vials to minimize evaporation and contamination. Store these vials under the desired conditions (e.g., ambient temperature, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., t=0, 24h, 48h, 72h, 1 week), remove a vial from storage.

  • Sample Analysis: Immediately analyze the sample by the validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the peak area of this compound and any new peaks that appear over time, which may correspond to degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The data and protocols presented herein are intended to assist researchers in the effective use of this important building block, thereby facilitating the development of novel and improved peptide-based therapeutics. It is recommended that users perform their own solubility and stability assessments under their specific experimental conditions to ensure optimal results.

References

The Role of N-Methylation in Improving Peptide Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high target specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, namely low enzymatic stability and poor membrane permeability, which lead to a short in vivo half-life and a lack of oral bioavailability. A key strategy to overcome these limitations is the N-methylation of the peptide backbone. This modification, involving the substitution of an amide proton with a methyl group, can profoundly enhance a peptide's drug-like properties. This guide provides an in-depth analysis of the mechanisms by which N-methylation improves peptide bioavailability, presents quantitative data from key studies, details the experimental protocols for evaluating these peptides, and illustrates the core concepts through logical and pathway diagrams.

Introduction: The Challenge of Peptide Therapeutics

Native peptides are often poor drug candidates due to two primary weaknesses:

  • Enzymatic Instability: Peptidases and proteases in the gastrointestinal tract, blood plasma, and target tissues rapidly degrade peptides, cleaving the amide bonds and inactivating the molecule.[1] This results in a very short circulating half-life, often just a few minutes.

  • Low Membrane Permeability: The peptide backbone is rich in hydrogen bond donors (amide N-H groups) and acceptors (carbonyl C=O groups). In an aqueous environment, these groups form hydrogen bonds with water. To cross the lipophilic cell membrane, these bonds must be broken, a process that carries a significant energetic penalty (desolvation energy). This makes it difficult for most peptides to be absorbed orally or to reach intracellular targets.

N-methylation is a chemical modification that directly addresses both of these fundamental challenges.[1][2]

The N-Methylation Strategy: Mechanisms of Action

N-methylation enhances peptide bioavailability through a dual mechanism: bolstering proteolytic resistance and improving membrane permeability.

Enhanced Proteolytic Stability

The addition of a methyl group to the amide nitrogen provides steric hindrance, physically blocking the approach of proteolytic enzymes.[1] Furthermore, it removes the amide proton, a key hydrogen bond donor that is often crucial for enzyme recognition and binding to the active site.[1] This disruption of the hydrogen-bonding pattern makes the peptide a poor substrate for many peptidases, leading to a substantial increase in its half-life in biological fluids.[1][3]

Improved Membrane Permeability

N-methylation improves a peptide's ability to passively diffuse across cell membranes in two ways:

  • Reduced Desolvation Energy: By replacing an N-H hydrogen bond donor with a non-polar methyl group, the peptide becomes more lipophilic and has fewer interactions with water to break upon entering the lipid bilayer. This lowers the overall energy penalty for membrane transit.[1]

  • Conformational Control: The steric bulk of the N-methyl group restricts the rotational freedom around the peptide bond. This can "lock" the peptide into a more rigid, bioactive conformation.[1] Crucially, this rigidity can favor the formation of intramolecular hydrogen bonds (e.g., in β-turns), which shield the polar amide groups from the aqueous solvent and present a more lipophilic face to the cell membrane. This "chameleonic" behavior is thought to be a key factor in the high oral bioavailability of naturally N-methylated peptides like cyclosporine.[4]

The logical relationship between the challenges of peptide drugs and the solutions offered by N-methylation is depicted below.

cluster_Challenges Challenges with Peptide Therapeutics cluster_Strategy N-Methylation Strategy cluster_Mechanisms Mechanisms of Improvement cluster_Outcomes Pharmacokinetic Outcomes P1 High Enzymatic Degradation NM Backbone N-Methylation P1->NM Addresses P2 Low Membrane Permeability P2->NM Addresses M1 Steric hindrance to proteases Disruption of H-bond recognition NM->M1 M2 Reduces H-bond donors Promotes favorable conformation (Intramolecular H-bonds) NM->M2 O1 Increased Proteolytic Stability (Longer Half-Life) M1->O1 O2 Enhanced Membrane Permeability M2->O2 O3 Improved Oral Bioavailability O1->O3 O2->O3

Figure 1: Logical workflow of N-methylation's role.

Quantitative Impact of N-Methylation

The effects of N-methylation are highly dependent on the specific peptide sequence and the position and number of methyl groups. A systematic "N-methyl scan" is often required to identify the optimal modification pattern. The following tables summarize quantitative data from studies on various peptides.

Effect on Enzymatic Stability

N-methylation can dramatically increase the half-life of peptides in plasma and other biological matrices.

Peptide/AnalogN-Methylation StatusMatrixHalf-life (t½)Reference
Somatostatin Analog c(-PFwKTF-)Non-methylatedBrush Border Membrane VesiclesSignificant Degradation[5]
Tri-N-methylated AnalogNMe-D-Trp, NMe-Lys, NMe-PheBrush Border Membrane VesiclesSignificantly More Stable[5]
Generic Peptide 1Non-methylatedHuman Plasma3.8 h[6]
Generic Peptide 2 (Same sequence)N-methylated (position dependent)Human Plasma43.5 h[6]
Cyclosporine A7 N-methyl groupsHuman Blood~6.2 h[3]

Table 1: Comparative Enzymatic Stability of N-Methylated Peptides.

Effect on Membrane Permeability

Permeability is often assessed using the in vitro Caco-2 cell model, which mimics the human intestinal epithelium. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.

Peptide/AnalogN-Methylation StatusCaco-2 Papp (cm/s)ClassificationReference
c(-PFwKTF-)Non-methylated< 1.0 x 10⁻⁶Low Permeability
Mono-N-methylated analogsVarious single positions< 1.0 x 10⁻⁶Low Permeability[3]
Di-N-methylated analogsVarious double positions< 1.0 x 10⁻⁶Low Permeability[3]
Tri-N-methylated analogNMe-D-Trp⁸, NMe-Lys⁹, NMe-Phe¹¹4.0 x 10⁻⁶Moderate Permeability
Cyclic Hexa-alanineNon-methylatedLowLow Permeability[1]
N-methylated derivatives1-5 methyl groupsVariable (some high)High Permeability[1]

Table 2: Caco-2 Permeability of N-Methylated Peptides.

Effect on Oral Bioavailability

The ultimate goal of enhancing stability and permeability is to improve oral bioavailability (%F), the fraction of an orally administered drug that reaches systemic circulation.

Peptide/AnalogN-Methylation StatusOral Bioavailability (%F) in RatsReference
c(-PFwKTF-)Non-methylatedNot bioavailable[7]
Tri-N-methylated c(-PFw KT F**-)NMe-D-Trp, NMe-Lys, NMe-Phe10%[7]
Cyclic Hexapeptide (cpd 1)Non-methylatedNot reported (low permeability)[8]
Tri-N-methylated Cyclic Hexapeptide (cpd 3)Three N-methyl groups28%[8]

Table 3: Oral Bioavailability of N-Methylated Peptides.

Impact on Receptor Binding and Signaling

While beneficial for pharmacokinetics, N-methylation can have unpredictable effects on receptor binding. The conformational rigidity imposed by the methyl group can either enhance affinity by pre-organizing the peptide into its bioactive conformation or decrease it by creating a steric clash or an unfavorable geometry.[1]

For example, a systematic N-methyl scan of a somatostatin octapeptide agonist revealed that methylation at certain residues (Phe⁷, Thr¹⁰) destroyed affinity for all five somatostatin receptor (SSTR) subtypes, while methylation at D-Trp⁸ produced an analog with exceptionally high affinity and selectivity for the SSTR5 subtype.[1]

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, typically couple to an inhibitory G-protein (Gi). This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

G_Protein_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP conversion blocked Gi->AC inhibits Ligand N-Methylated Somatostatin Analog Ligand->SSTR binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Response Inhibition of Hormone Secretion, Cell Proliferation PKA_active->Response phosphorylates targets leading to

Figure 2: Somatostatin receptor signaling pathway.

Experimental Protocols

Evaluating the impact of N-methylation requires a suite of standardized in vitro assays. The general workflow involves synthesizing the peptide library, followed by sequential assessment of stability, permeability, and finally, receptor activity.

Start Parent Peptide Step1 Synthesize N-Methyl Scan Library (Solid-Phase Peptide Synthesis) Start->Step1 Step2 Assess Proteolytic Stability (Plasma Stability Assay) Step1->Step2 Step3 Assess Membrane Permeability (Caco-2 / PAMPA Assays) Step2->Step3 Step4 Evaluate Receptor Binding & Activity (Binding Assays, Functional Assays) Step3->Step4 End Lead Candidate with Improved Bioavailability Step4->End

Figure 3: Experimental workflow for evaluation.

Below are detailed methodologies for three key assays.

Plasma Stability Assay

This assay determines the half-life of a peptide in plasma by measuring its degradation over time.

  • Materials:

    • Test peptide and N-methylated analogs.

    • Control plasma (e.g., human, rat), anticoagulated (e.g., with EDTA or heparin).

    • Incubator or water bath set to 37°C.

    • Quenching solution (e.g., Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)).

    • Internal standard for LC-MS analysis.

    • LC-MS/MS system.

  • Protocol:

    • Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

    • Incubation: Spike the peptide stock solution into a pre-warmed plasma aliquot to achieve a final concentration (e.g., 1-10 µM). Vortex gently to mix.

    • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The t=0 sample should be taken immediately after spiking.

    • Quenching & Protein Precipitation: Immediately add the plasma aliquot to a tube containing 3-4 volumes of ice-cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins. Add the internal standard.

    • Centrifugation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to an analysis vial. Quantify the amount of remaining parent peptide using a validated LC-MS/MS method.

    • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

Caco-2 Permeability Assay

This "gold standard" assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, assessing both passive diffusion and active transport.

  • Materials:

    • Caco-2 cells.

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).

    • Transwell® filter inserts (e.g., 0.4 µm pore size) in multi-well plates.

    • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

    • Test peptide and control compounds (e.g., propranolol for high permeability, mannitol for low permeability).

    • LC-MS/MS system.

  • Protocol:

    • Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).

    • Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Transport Experiment (Apical to Basolateral - A→B):

      • Add the test peptide solution (in transport buffer) to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).

      • At the end of the incubation, take samples from both the apical and basolateral chambers.

    • Transport Experiment (Basolateral to Apical - B→A): To determine if the peptide is a substrate for efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction.

    • Analysis: Quantify the concentration of the peptide in the donor and receiver samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of peptide appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber. An efflux ratio (Papp B→A / Papp A→B) > 2 suggests the peptide is subject to active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane, isolating the contribution of passive diffusion from active transport.

  • Materials:

    • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane.

    • 96-well acceptor plate.

    • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

    • Aqueous buffer solution (e.g., PBS, pH 7.4).

    • Test peptide and control compounds.

    • Plate reader or LC-MS/MS system.

  • Protocol:

    • Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.

    • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer, optionally containing a solubility enhancer.

    • Prepare Donor Plate: Add the test peptide solution (dissolved in buffer) to the wells of the coated donor plate.

    • Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between the two is through the artificial membrane.

    • Incubation: Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • Analysis: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis plate reader for chromophoric compounds or LC-MS/MS for others).

    • Data Analysis: Calculate the permeability coefficient (Pe) using an equation similar to the Caco-2 assay, accounting for volumes and incubation time.

Conclusion

N-methylation is a proven and powerful strategy in peptide drug discovery for overcoming the fundamental pharmacokinetic hurdles of enzymatic instability and poor membrane permeability. By sterically shielding the peptide backbone and reducing its hydrogen bonding potential, this modification can significantly extend a peptide's half-life and enhance its ability to cross biological membranes, often leading to dramatic improvements in oral bioavailability. However, the impact of N-methylation is highly position-dependent and can negatively affect receptor binding. Therefore, a successful drug design campaign requires a systematic approach, involving the synthesis of an N-methyl scan library and a rigorous evaluation of its stability, permeability, and biological activity using the detailed experimental protocols outlined in this guide. Through such rational design, N-methylation can transform promising peptide leads into viable clinical candidates.

References

N-Methylated Amino Acids in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent weaknesses, including susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful and versatile strategy to overcome these limitations.[1][3] This modification can profoundly influence the physicochemical and biological properties of peptides, offering a pathway to enhance their therapeutic potential.[1][4]

This in-depth technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design. It covers the synthesis, conformational effects, and impact on proteolytic stability and cell permeability, supported by quantitative data and detailed experimental protocols.

Core Principles of N-Methylation

The introduction of a methyl group to the peptide backbone induces several critical changes that underpin the benefits of this modification:

  • Enhanced Proteolytic Stability: The methyl group provides steric hindrance, shielding the adjacent peptide bond from the action of proteolytic enzymes.[1][3] This increased resistance to enzymatic degradation leads to a longer in vivo half-life of the peptide.[1][5]

  • Improved Membrane Permeability: N-methylation removes a hydrogen bond donor, which reduces the peptide's overall polarity and increases its lipophilicity.[3] This alteration enhances the peptide's ability to traverse cell membranes, a crucial factor for targeting intracellular components and improving oral bioavailability.[1][3][6]

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[3][7] This can stabilize specific secondary structures, such as turns or helices, locking the peptide into a bioactive conformation and potentially increasing receptor binding affinity and selectivity.[1][7] However, it's important to note that the effect on binding is context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for the target receptor.[1]

Synthesis of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[1][8] These challenges can lead to lower coupling yields and an increased risk of side reactions.[3][9] However, several effective strategies have been developed for their synthesis, primarily centered around solid-phase peptide synthesis (SPPS).

Two main approaches are employed:

  • Incorporation of Pre-synthesized Fmoc-N-methyl-amino acids: This is the most straightforward method, involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks.

  • On-resin N-methylation: This technique involves the methylation of the amino acid after it has been incorporated into the growing peptide chain on the solid support.[1][10]

Challenges in Synthesis
  • Difficult Couplings: Coupling an amino acid to an N-methylated residue is notoriously difficult.[8] The steric bulk of the N-methyl group hinders the approach of the activated amino acid. Coupling two consecutive N-methylated amino acids is even more challenging.[8]

  • Side Reactions: Several side reactions can occur during the synthesis and cleavage of N-methyl-rich peptides, including:

    • Diketopiperazine formation: This is more likely with N-methylated amino acids.[9][11]

    • Fragmentation: Cleavage between consecutive N-methylated residues can occur during trifluoroacetic acid (TFA) cleavage.[9][11]

    • Loss of the N-terminal acetylated N-methylamino acid: This can happen during TFA cleavage.[9][11]

Data Presentation: Impact of N-Methylation

The following tables summarize quantitative data from cited literature, illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Cell Permeability
Parent PeptideN-Methylated AnalogApparent Permeability (Papp) x 10⁻⁶ cm/sFold IncreaseReference
Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe)Cyclo[Pro–Phe–D-Trp(NMe)–Lys(NMe)–Thr–Phe(NMe)]4.92.7[12]
Compound 1Compound 3 (trimethylated)4.92.7[12]
Compound 2Compound 4 (trimethylated)4.18.2[12]
Poly-alanine cyclic hexapeptide (unmodified)Di-N-methylated analog (peptide 10)>20>20[13]
Poly-alanine cyclic hexapeptide (unmodified)Di-N-methylated analog (peptide 11)>20>20[13]
Table 2: Effect of N-Methylation on Proteolytic Stability
PeptideModificationHalf-life (t½) in human plasma (min)Reference
Cyclic Peptide 1Unmodified> 360[12]
Cyclic Peptide 1Trimethylated (Compound 3)> 360[12]
Cyclic Peptide 2Unmodified> 360[12]
Cyclic Peptide 2Trimethylated (Compound 4)> 360[12]

Note: In this study, both the parent and N-methylated cyclic peptides were already highly stable in human plasma, likely due to their cyclic nature.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptides Containing N-Methylated Amino Acids using HATU

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using HATU as the coupling reagent.[8]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF (N,N-Dimethylformamide)

  • DMF, DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1.5-3 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of N-Methylated Amino Acid:

    • Follow the same procedure as in step 3, using the Fmoc-protected N-methyl amino acid.

  • Coupling to an N-Methylated Residue:

    • Dissolve 4 equivalents of the Fmoc-amino acid in DMF.

    • Add 4 equivalents of HATU and 8 equivalents of DIPEA.

    • Mix the solution at room temperature for 5 minutes.

    • Add the solution of the activated amino acid to the resin.

    • Shake the resin suspension at room temperature for one hour.

    • Monitor the coupling reaction using the bromophenol blue test. If the coupling is incomplete, perform a second coupling.[8]

    • Filter the resin and wash with fresh solvent.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[14][15]

Protocol 2: On-Resin N-Methylation

This protocol provides an alternative method where the N-methylation is performed directly on the resin-bound peptide.[1]

Materials:

  • Peptide-resin with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Thiophenol or β-mercaptoethanol for deprotection

  • Solvents: DMF, DCM

Procedure:

  • Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a base (e.g., collidine) in DMF to protect the N-terminal amine as a nosyl group.

  • Methylation: Treat the nosylated peptide-resin with a methylating agent and a base to methylate the sulfonamide nitrogen.

  • Deprotection: Remove the nosyl group by treating the resin with thiophenol or β-mercaptoethanol and a base in DMF to reveal the N-methylated amine.

  • Continue Synthesis: Proceed with the coupling of the next amino acid as described in Protocol 1, step 5.

Protocol 3: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.[1]

Materials:

  • N-methylated peptide and its unmodified counterpart

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system for analysis

Procedure:

  • Incubation: Incubate a known concentration of the peptide (N-methylated and unmodified) with the protease solution or serum at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.

Protocol 4: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[1]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • N-methylated peptide

  • Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • Assay Initiation: Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert. Add fresh transport buffer to the basolateral (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[1]

  • Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.[1]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    where:

    • dQ/dt is the rate of peptide appearance in the receiver compartment

    • A is the surface area of the Transwell membrane

    • C₀ is the initial concentration of the peptide in the donor compartment

    Compare the Papp value to known standards for low and high permeability.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Peptide Evaluation Resin Preparation Resin Preparation SPPS SPPS Resin Preparation->SPPS Start Incorporate N-Me AA Incorporate N-Me AA SPPS->Incorporate N-Me AA During Elongation Repeat Cycles Repeat Cycles Incorporate N-Me AA->Repeat Cycles Repeat Cycles->SPPS Next Residue Cleavage Cleavage & Deprotection Repeat Cycles->Cleavage End of Sequence Purification (HPLC) Purification (HPLC) Cleavage->Purification (HPLC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (HPLC)->Characterization (MS, HPLC) Stability Assay Proteolytic Stability Assay Characterization (MS, HPLC)->Stability Assay Verified Peptide Permeability Assay Cell Permeability Assay Stability Assay->Permeability Assay Binding Assay Receptor Binding Assay Permeability Assay->Binding Assay Activity Assay In Vitro/In Vivo Activity Binding Assay->Activity Assay Final Evaluation

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

signaling_pathway N-Me Peptide N-Me Peptide Receptor Receptor N-Me Peptide->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: A generic G-protein coupled receptor signaling pathway initiated by an N-methylated peptide.

Conclusion

N-methylation is a potent and widely utilized strategy in peptide drug discovery to enhance proteolytic stability, improve cell permeability, and exert conformational control.[1] While the synthesis of N-methylated peptides requires specialized protocols to address challenges such as difficult couplings and potential side reactions, the benefits often outweigh these hurdles. The systematic incorporation of N-methylated amino acids can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers to leverage the power of N-methylation in their drug development endeavors.

References

Fmoc-N-Me-Ala-OH supplier and purity information.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-N-Me-Ala-OH: Suppliers, Purity, and Quality Control

For researchers, scientists, and professionals in drug development, the quality of peptide building blocks is paramount. Fmoc-N-methyl-L-alanine (this compound) is a critical N-methylated amino acid derivative used in solid-phase peptide synthesis (SPPS) to enhance the metabolic stability, cell permeability, and conformational properties of synthetic peptides. This guide provides a comprehensive overview of commercially available this compound, including supplier specifications, purity analysis protocols, and essential quality control workflows.

Supplier and Purity Information

The procurement of high-purity this compound is the foundational step for successful peptide synthesis. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with top-tier suppliers also providing data on enantiomeric purity and specific impurities. Below is a summary of information from prominent suppliers.

SupplierProduct NameCAS NumberStated PurityAnalytical Method(s)
Chem-Impex Fmoc-N-Me-L-Ala-OH84000-07-7≥ 99%Chiral HPLC[1]
Sigma-Aldrich (Novabiochem®) This compound84000-07-7≥ 98.0% (HPLC, area%)HPLC, TLC, IR, Acidimetry[2]
≥ 99.5% (Enantiomeric)
Sigma-Aldrich (Aldrich) This compound84000-07-7≥ 97.0% (sum of enantiomers, HPLC)HPLC
CookeChem This compound84000-07-797%Not Specified[3]
Aapptec Fmoc-MeAla-OH84000-07-7Lot-specific (refer to CoA)Not Specified[4]

Understanding Potential Impurities

Impurities in Fmoc-amino acids can lead to the formation of undesirable side products, complicating peptide purification and compromising the final product's integrity. Common impurities primarily arise from side reactions during the introduction of the Fmoc protecting group.[5][6][7]

  • Dipeptides (e.g., Fmoc-Ala-Ala-OH): Formed when the Fmoc reagent reacts with the already formed Fmoc-amino acid.[5][7]

  • β-Alanine Derivatives (e.g., Fmoc-β-Ala-OH): Result from a rearrangement of the Fmoc-OSu reagent, a common agent for Fmoc protection.[5][7][8] The presence of β-alanine can lead to the insertion of an incorrect amino acid during peptide synthesis.[5]

  • Free Amino Acids: Resulting from an incomplete reaction with the Fmoc reagent, which can lead to multiple amino acid additions during a coupling step.[5][6]

  • Acetic Acid: Traces of acetic acid can act as a capping agent, causing premature chain termination during synthesis.[6][7]

Synthesis Pathway Overview

The synthesis of this compound, like other Fmoc-amino acids, involves the protection of the amino group. A common laboratory method for N-methylation is the Biron-Kessler method, which involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), making the remaining NH group acidic and susceptible to methylation.[9] The Fmoc group is typically introduced using a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis_Pathway L_Ala L-Alanine N_Me_Ala N-Methyl-L-Alanine L_Ala->N_Me_Ala  Methylation Fmoc_N_Me_Ala This compound N_Me_Ala->Fmoc_N_Me_Ala  Fmoc Protection Methylation_Reagent Methylation (e.g., Methyl Iodide) Methylation_Reagent->N_Me_Ala Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_N_Me_Ala

Simplified synthesis pathway for this compound.

Experimental Protocols: Quality Control Analysis

A robust quality control (QC) process is essential to verify the identity, purity, and quality of this compound before its use in peptide synthesis.[10][11] This involves a combination of chromatographic and spectroscopic techniques.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This is the most common method to determine the purity of the final product.[12][13]

  • Objective: To determine the purity of this compound and to identify and quantify any potential impurities.

  • Instrumentation & Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[5]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[12]

      • Detection Wavelength: 220 nm[12] or 290 nm

      • Gradient: A typical gradient involves increasing the percentage of Mobile Phase B (Acetonitrile) over time. For example, a gradient of 30% to 100% Acetonitrile over 8 minutes.[12] The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Analysis: Inject the prepared sample into the HPLC system. The purity is calculated by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[5]

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm that the molecular weight of the compound is correct.[11]

  • Objective: To verify the identity of the compound by confirming its molecular weight.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Procedure:

    • A solution of the sample is infused into the mass spectrometer.

    • The instrument measures the mass-to-charge ratio (m/z) of the ions.

    • The observed molecular weight is compared to the theoretical molecular weight of this compound (325.36 g/mol ).

Additional Quality Control Tests
  • Water Content (Karl Fischer Titration): Peptides and their derivatives are often lyophilized and can retain water. Karl Fischer titration is the gold standard for accurately determining water content.[11][13]

  • Enantiomeric Purity: Chiral chromatography is used to separate and quantify the D- and L-enantiomers, ensuring high stereochemical integrity.[11]

  • Amino Acid Analysis (AAA): This technique is used for the precise quantification of the amino acid derivative, providing the net peptide content.[13]

Quality Control Workflow

The overall quality control process for a peptide synthesis reagent like this compound is a multi-step workflow designed to ensure that the material meets all specifications before being released for use.

QC_Workflow cluster_0 Quality Control Process cluster_1 Analytical Testing RawMaterial Raw Material Receipt (this compound) Sampling Sampling & Sample Prep RawMaterial->Sampling HPLC Purity & Impurity Profile (RP-HPLC) Sampling->HPLC MS Identity Confirmation (Mass Spectrometry) Sampling->MS KF Water Content (Karl Fischer) Sampling->KF Other Other Tests (e.g., Chiral HPLC, AAA) Sampling->Other Review Data Review & Analysis HPLC->Review MS->Review KF->Review Other->Review Decision Decision Point Review->Decision Release Product Release (Pass) Decision->Release Meets Specs Reject Quarantine/Reject (Fail) Decision->Reject Out of Spec

Typical quality control workflow for Fmoc-amino acids.

References

Technical Guide: Storage, Handling, and Stability of Fmoc-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage conditions, handling procedures, and stability considerations for Fmoc-N-Me-Ala-OH (N-α-Fmoc-N-α-methyl-L-alanine). Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this reagent in peptide synthesis and other applications.

Compound Overview

This compound is an N-methylated amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The N-methyl group enhances the metabolic stability and influences the conformational properties of the resulting peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for an orthogonal deprotection strategy in combination with acid-labile side-chain protecting groups.[2]

Storage Conditions

Proper storage is critical to prevent degradation and maintain the quality of this compound. Recommendations vary for the solid compound and solutions.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationNotes
Solid Powder 2°C to 8°CShort to Medium-TermA common recommendation for routine use.[3]
-20°CLong-Term (≤ 3 years)Ideal for long-term preservation to minimize degradation.[4][5]
In Solvent -20°C≤ 1 MonthFor stock solutions; repeated freeze-thaw cycles should be avoided.[4]
-80°C≤ 6 MonthsRecommended for longer-term storage of solutions to ensure maximum stability.[4]

Handling and Safety Protocols

This compound, like all laboratory chemicals, should be handled with care. The following protocols outline the necessary safety measures and handling procedures.

Personal Protective Equipment (PPE)

A standard set of PPE is required when handling this compound powder to prevent exposure.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[3][6]Protects eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][6]Prevents skin contact.
Respiratory Protection Type N95 respirator or equivalent.[3]Necessary when handling powder to avoid inhalation.[7]
Body Protection Laboratory coat.Protects clothing and skin.
Experimental Protocol: Weighing and Solution Preparation

This protocol details the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation : Before opening, allow the sealed container of this compound to equilibrate to room temperature inside a desiccator.[8] This prevents moisture condensation on the cold powder, which can compromise stability.[8]

  • Environment : Perform all manipulations of the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[7]

  • Weighing : Carefully weigh the desired amount of the compound. Avoid creating dust clouds.

  • Dissolution : Add the appropriate solvent to the solid. For instance, to prepare a stock solution in DMSO, add newly opened DMSO to the powder.[8] If needed, use sonication to aid dissolution.[8]

  • Storage of Stock Solution : Once prepared, aliquot the solution into smaller, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[8]

  • Purging and Sealing : Before storing, gently purge the headspace of the container with an inert gas such as argon or nitrogen.[8] Seal the container tightly.

  • Labeling and Storage : Clearly label the container with the compound name, concentration, solvent, and preparation date. Store at the recommended temperature as outlined in Table 1.

Solubility Profile

The solubility of this compound is a key parameter for its use in synthesis and biological assays.

Solvent/SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (307.35 mM)[8]Use of ultrasonic agitation and newly opened, anhydrous DMSO is recommended.[8]
In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (7.68 mM)[8]A clear solution is obtained.[8]
In Vivo Formulation 2 (10% DMSO, 90% Corn Oil)≥ 2.5 mg/mL (7.68 mM)[8]A clear solution is obtained.[8]
Water Slightly soluble[9]Not suitable for preparing concentrated aqueous stock solutions.

Stability Considerations and Workflow

The chemical stability of this compound is influenced by several factors, including moisture, light, and pH. The N-methylation provides enhanced stability compared to its non-methylated counterpart.[10] The Fmoc group is notably stable in acidic conditions but is readily cleaved under mild basic conditions, a cornerstone of its utility in SPPS.[2]

Visualization of Handling Workflow

The following diagram illustrates the recommended workflow for the proper handling of this compound from receipt to storage.

Caption: Recommended workflow for handling this compound.

Visualization of Stability Factors

This diagram outlines the key factors that can positively or negatively influence the stability of this compound.

G cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Compound This compound Stability Moisture Moisture/Humidity Compound->Moisture Light UV/Direct Light Compound->Light Base Basic Conditions (e.g., Piperidine) Compound->Base Freeze_Thaw Repeated Freeze-Thaw Cycles Compound->Freeze_Thaw Oxygen Oxygen Compound->Oxygen Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Compound Low_Temp Low Temperature (-20°C to -80°C) Low_Temp->Compound Dry_Conditions Dry Conditions Dry_Conditions->Compound Darkness Protection from Light Darkness->Compound Acidic_pH Acidic pH Acidic_pH->Compound

Caption: Factors influencing the stability of this compound.

References

Methodological & Application

Protocol for incorporating Fmoc-N-Me-Ala-OH in solid-phase peptide synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, are crucial building blocks in the synthesis of therapeutic peptides. The incorporation of these residues can enhance proteolytic stability, improve membrane permeability, and constrain peptide conformation, often leading to increased potency and selectivity. However, the N-methyl group introduces significant steric hindrance, which complicates the standard solid-phase peptide synthesis (SPPS) process. This application note provides a detailed protocol for the efficient incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry, addressing the common challenges associated with this sterically hindered amino acid.

The primary challenge in coupling N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine, which leads to slower and often incomplete coupling reactions when using standard reagents like HBTU or HCTU.[1] Consequently, more potent coupling reagents are required to achieve high yields.[2] Furthermore, the secondary amine of the N-methylated residue renders the standard ninhydrin test for monitoring coupling completion ineffective. This protocol, therefore, utilizes the bromophenol blue test as a reliable alternative for monitoring the presence of free secondary amines.[2][3]

Materials and Reagents

Resins:

  • Appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

Amino Acids and Reagents:

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)

  • Washing Solvents: Methanol, Diethyl ether

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[4]

  • Bromophenol Blue Test Solution: 0.05% (w/v) bromophenol blue in DMF[5]

Experimental Protocols

Resin Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Standard Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Coupling of this compound

Due to the steric hindrance of this compound, a more potent coupling reagent and extended reaction times are necessary.

  • Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[2]

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[6] Longer coupling times may be necessary, especially when coupling to another N-methylated residue.

  • Monitoring: After the initial coupling time, perform the Bromophenol Blue test (see Protocol 3.4) to check for completion.

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated this compound solution.

  • Washing: Once the coupling is complete (negative bromophenol blue test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Bromophenol Blue Test for Coupling Completion

The standard ninhydrin test is not effective for secondary amines like N-methylalanine. The bromophenol blue test is a reliable alternative.[2][3]

  • Withdraw a small sample of resin beads (approx. 1-5 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF in a small test tube to remove any residual base.[5]

  • Add 1-3 drops of the bromophenol blue test solution to the washed beads.

  • Observe the color of the beads immediately.

    • Yellow/Greenish-Yellow: Coupling is complete. Proceed to the next step.[3][5]

    • Blue/Greenish-Blue: Incomplete coupling. Recoupling is required.[3][5]

Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail (e.g., Reagent K).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)
This compound4
HATU3.9
DIPEA8

Table 2: Recommended Reaction Times and Monitoring

StepDurationMonitoring Test
Fmoc Deprotection5 + 15 minutesN/A
Coupling1 - 4 hoursBromophenol Blue Test
Cleavage2 - 4 hoursRP-HPLC

Visualization of Experimental Workflow

SPPS_Workflow_Fmoc_N_Me_Ala_OH node_start Start: Swollen Resin node_deprotect Fmoc Deprotection (20% Piperidine/DMF) node_start->node_deprotect node_wash1 Wash (DMF) node_deprotect->node_wash1 node_coupling Coupling: This compound HATU, DIPEA node_wash1->node_coupling node_monitor Monitoring: Bromophenol Blue Test node_coupling->node_monitor node_monitor->node_coupling Incomplete (Recouple) node_wash2 Wash (DMF/DCM) node_monitor->node_wash2 Complete node_cycle Repeat for Next Amino Acid node_wash2->node_cycle node_cycle->node_deprotect Continue Sequence node_final_deprotect Final Fmoc Deprotection node_cycle->node_final_deprotect Final Residue Added node_cleavage Cleavage & Deprotection (e.g., Reagent K) node_final_deprotect->node_cleavage node_end End: Crude Peptide node_cleavage->node_end

Caption: Workflow for SPPS incorporation of this compound.

References

Optimizing Peptide Synthesis: A Guide to Coupling Sterically Hindered Fmoc-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, into peptide sequences is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents a significant synthetic challenge, often leading to sluggish and incomplete coupling reactions. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and maintaining the stereochemical integrity of the peptide. This document provides a comprehensive overview of the most effective coupling reagents for the sterically hindered this compound, supported by comparative data and detailed experimental protocols.

Comparative Analysis of Coupling Reagents

The successful incorporation of this compound hinges on the use of highly reactive coupling reagents capable of overcoming the steric barrier. Based on literature and empirical evidence, aminium/uronium and phosphonium salt-based reagents are the most effective choices. Key considerations for reagent selection include coupling efficiency, potential for side reactions such as racemization, and ease of handling.

Data Summary:

The following table summarizes the performance of recommended coupling reagents for sterically hindered N-methylated amino acids. While direct head-to-head comparative data for this compound under identical conditions is limited, this compilation provides a valuable guide based on reported efficiencies for similar challenging couplings.

Coupling ReagentReagent TypeTypical Coupling TimeReported Yield/EfficiencyRacemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt1 - 4 hoursHigh to Very HighLowAdvantages: High reactivity, effective for hindered couplings.[1] Disadvantages: Potential for guanidinylation of the N-terminus if used in excess.[2]
COMU Aminium/Uronium Salt1 - 2 hoursHigh to Very HighVery LowAdvantages: High reactivity comparable to HATU, safer byproducts (non-explosive), byproducts are water-soluble, simplifying workup.[3][4] Disadvantages: Higher cost.
PyAOP Phosphonium Salt1 - 4 hoursHighLowAdvantages: Particularly effective for coupling N-methylated amino acids, does not cause guanidinylation.[5][6][7] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.
PyBOP/HOAt Phosphonium Salt2 - 12 hoursGood to HighLowAdvantages: Robust combination for difficult couplings. Disadvantages: Generally slower than HATU or COMU.

Note: Yields and reaction times are highly dependent on the specific peptide sequence, reaction scale, and conditions.

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows and chemical transformations involved in the coupling of this compound.

cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Repetition Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Pre_activation Pre-activation of This compound with Coupling Reagent & Base Washing_1->Pre_activation Coupling_Reaction Coupling to Resin Pre_activation->Coupling_Reaction Washing_2 Washing (DMF) Coupling_Reaction->Washing_2 Monitoring Monitoring of Completion (e.g., Bromophenol Blue Test) Washing_2->Monitoring Decision Complete? Monitoring->Decision Repeat_Coupling Repeat Coupling Decision->Repeat_Coupling No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Repeat_Coupling->Pre_activation

Caption: General workflow for the solid-phase coupling of this compound.

cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Activated_Ester Activated Intermediate (e.g., OAt-ester) Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Fmoc-(N-Me-Ala)-Peptide-Resin Activated_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproducts Byproducts Coupled_Peptide->Byproducts

Caption: Chemical pathway for the activation and coupling of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for manual or automated peptide synthesis on a solid support (e.g., Rink Amide resin).

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen and deprotected resin. Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Synthesis using COMU

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Amine Component Preparation: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir the solution for 10 minutes at room temperature to neutralize the salt.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 equivalent) and COMU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir the mixture for 5-10 minutes at room temperature for pre-activation.

  • Coupling Reaction: Add the activated this compound solution to the amine component solution. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.

Conclusion

The successful incorporation of the sterically hindered this compound is achievable with the careful selection of a potent coupling reagent and optimized reaction conditions. Aminium/uronium salts such as HATU and COMU, and phosphonium salts like PyAOP, have demonstrated superior performance in facilitating these challenging couplings. COMU, in particular, offers the combined benefits of high reactivity and a more favorable safety and environmental profile. The provided protocols offer a robust starting point for researchers to develop efficient and reliable methods for the synthesis of N-methylated peptides, thereby advancing the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-N-Me-Ala-OH Activation with HATU/HBTU for Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the activation of Fmoc-N-Me-Ala-OH using HATU and HBTU for solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to assist in the efficient incorporation of this sterically hindered amino acid into peptide sequences, a critical step in the development of novel therapeutics and research tools.

Introduction

N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), are crucial building blocks in medicinal chemistry. Their incorporation into peptides can enhance proteolytic stability, improve cell permeability, and modulate conformation, thereby fine-tuning biological activity. However, the coupling of N-methylated amino acids presents a significant challenge in SPPS due to the steric hindrance imposed by the N-methyl group, which reduces the nucleophilicity of the secondary amine. This often leads to slower reaction rates and incomplete couplings.

The choice of coupling reagent is paramount for overcoming these challenges. This document details the use of two common uronium salt-based coupling reagents, HATU and HBTU, for the activation of this compound.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a reactive OAt-ester. The presence of the 7-azabenzotriazole (HOAt) moiety makes it more reactive than HBTU, leading to faster and more complete coupling reactions, particularly for sterically hindered amino acids.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used coupling reagent that forms an OBt-ester. While effective for many standard couplings, it is generally less reactive than HATU and may result in lower yields and a higher risk of side reactions when coupling N-methylated amino acids.[1]

Data Presentation: Comparative Performance of HATU and HBTU

The selection of the appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the comparative performance of HATU and HBTU for the coupling of sterically hindered and N-methylated amino acids, based on literature data.

ParameterHATUHBTUKey Observations
Coupling Efficiency High to Very HighModerate to HighHATU consistently provides higher coupling yields, especially for difficult sequences and N-methylated residues.[1]
Reaction Speed FasterSlowerThe higher reactivity of the OAt-ester formed with HATU leads to significantly shorter reaction times.[1]
Epimerization Risk LowerHigherHATU is associated with a reduced risk of racemization, a critical factor for maintaining stereochemical integrity.[1][2][3]
Purity of Final Peptide Higher PurityLower PurityThe enhanced efficiency of HATU often results in fewer deletion products and other side-reaction impurities.[1]
Recommendation for this compound Highly Recommended Use with caution; may require optimizationFor sterically hindered N-methylated amino acids like this compound, HATU is the preferred reagent to ensure high yields and purity.[4]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing N-Me-Ala, using either HATU or HBTU for the coupling of this compound.

Materials:

  • Fmoc-protected Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Peptide synthesis grade DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol 1: Coupling of this compound using HATU

This protocol is highly recommended for efficient coupling of this compound.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF (3 x 5 mL/g resin).
  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL/g resin).

3. This compound Activation and Coupling:

  • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
  • Add DIPEA (8 equivalents) to the solution and mix gently.
  • Allow the pre-activation to proceed for 1-2 minutes.
  • Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).

4. Monitoring and Washing:

  • The standard ninhydrin (Kaiser) test is not effective for monitoring the coupling to a secondary amine. Use the bromophenol blue test to monitor the completion of the reaction (a yellow color indicates a complete reaction).[5]
  • If the coupling is incomplete, a second coupling (recoupling) with a fresh solution of activated this compound is recommended.
  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally DMF (3 x 5 mL/g resin).

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: Coupling of this compound using HBTU

This protocol can be used, but may require optimization for satisfactory yields.

1. Resin Preparation and Swelling:

  • Follow step 1 of Protocol 1.

2. Fmoc Deprotection:

  • Follow step 2 of Protocol 1.

3. This compound Activation and Coupling:

  • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
  • Add DIPEA (8 equivalents) to the solution and mix gently.
  • Allow the pre-activation to proceed for 1-2 minutes.
  • Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 2-6 hours at room temperature. Longer reaction times are generally required compared to HATU.

4. Monitoring and Washing:

  • Follow step 4 of Protocol 1, using the bromophenol blue test for monitoring. Recoupling may be necessary.

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Visualizations

The following diagrams illustrate the chemical activation pathway of this compound with HATU and a general experimental workflow for solid-phase peptide synthesis.

HATU_Activation Fmoc_N_Me_Ala_OH This compound Carboxylate Fmoc-N-Me-Ala-O⁻ Fmoc_N_Me_Ala_OH->Carboxylate + DIPEA HATU HATU Activated_Ester OAt-Active Ester HATU->Activated_Ester DIPEA DIPEA (Base) Carboxylate->Activated_Ester + HATU Peptide_Bond Fmoc-N-Me-Ala-NH-Peptide-Resin Activated_Ester->Peptide_Bond + H₂N-Peptide-Resin HOAt HOAt Activated_Ester->HOAt - HOAt Resin_NH2 H₂N-Peptide-Resin Resin_NH2->Peptide_Bond

Caption: Activation of this compound with HATU.

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash with DMF Deprotection->Wash1 Coupling 5. Couple to Resin Wash1->Coupling Activation 4. Pre-activate this compound with HATU/DIPEA Activation->Coupling Monitoring 6. Monitor Completion (Bromophenol Blue Test) Coupling->Monitoring Recouple_Decision Coupling Complete? Monitoring->Recouple_Decision Wash2 7. Wash with DMF/DCM Next_Cycle Proceed to Next Cycle Recouple_Decision->Next_Cycle Yes Recouple Recouple Recouple_Decision->Recouple No Next_Cycle->Deprotection Another AA to add Final_Cleavage Final Cleavage from Resin Next_Cycle->Final_Cleavage Last AA added Recouple->Coupling

Caption: General workflow for SPPS with this compound.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most common issue when working with N-methylated amino acids.

    • Solution: Always use a highly efficient coupling reagent like HATU. Perform a double or even triple coupling if necessary. Increasing the reaction time and/or temperature can also improve yields.

  • Epimerization: The risk of racemization is higher with N-methylated amino acids.

    • Solution: Use HATU, as it is known to suppress epimerization better than HBTU.[1][2] Avoid prolonged pre-activation times and excessive amounts of base.

  • Guanidinylation: Using a large excess of HATU or HBTU can lead to the formation of a guanidinium cap on the N-terminal amine, which terminates chain elongation.

    • Solution: Use the recommended stoichiometry of reagents (typically around 3.9 equivalents of the coupling reagent).

  • Monitoring: As mentioned, the Kaiser test is not suitable for secondary amines.

    • Solution: Use the bromophenol blue test for accurate monitoring of the coupling reaction progress.[5]

  • Solvent Quality: Ensure the use of high-purity, anhydrous DMF, as water can hydrolyze the activated amino acid and reduce coupling efficiency.

By following these protocols and considering the key points outlined, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the synthesis of novel and potent peptide-based molecules.

References

Revolutionizing Peptide Therapeutics: A Comparative Guide to Manual and Automated Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the landscape of drug discovery and development, N-methylated peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability, improved cell permeability, and modulated receptor affinity. The synthesis of these modified peptides, however, presents unique challenges. This document provides detailed application notes and protocols comparing manual and automated solid-phase synthesis techniques for N-methylated peptides, offering researchers, scientists, and drug development professionals a comprehensive guide to selecting the optimal strategy for their needs.

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, can dramatically improve the pharmacokinetic properties of peptide-based drugs.[1] This modification sterically hinders protease degradation and can lock the peptide into a bioactive conformation.[1] However, the introduction of N-methylated amino acids can also lead to steric hindrance during peptide coupling, making the synthesis process more complex than that of their unmodified counterparts.[2]

This guide delves into the two primary approaches for synthesizing N-methylated peptides: manual solid-phase peptide synthesis (SPPS) and automated SPPS. We provide a detailed comparison of these methods, supported by quantitative data, experimental protocols, and visual workflows to aid in decision-making.

Data Presentation: Manual vs. Automated Synthesis at a Glance

The choice between manual and automated synthesis hinges on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. The following tables summarize the key quantitative parameters for each method.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and generally lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)
Initial Equipment Cost LowHigh

Illustrative data compiled from multiple sources.[3][4][5][6]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies for both manual and automated on-resin N-methylation and subsequent peptide synthesis are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence.

Manual On-Resin N-Methylation and Peptide Synthesis Protocol

This protocol outlines the manual synthesis of an N-methylated peptide on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate

  • 2-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Sintered glass reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a sintered glass reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 eq.) using a coupling reagent like HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Wash the resin with DMF and DCM. Repeat this step for each amino acid until the residue to be N-methylated is reached.

  • On-Resin N-Methylation (Fukuyama-Mitsunobu based):

    • Sulfonamide Formation: Treat the deprotected resin with o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 1 hour. Wash thoroughly with DMF and DCM.

    • Methylation: Add a solution of methyl iodide (10 eq.) and DBU (5 eq.) in DMF and shake for 30 minutes. Repeat this step. Wash the resin with DMF and DCM.

    • Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in DMF for 15 minutes. Repeat this step. Wash the resin extensively with DMF and DCM.

  • Continuation of Peptide Synthesis: Continue the peptide chain elongation by repeating step 3 for the remaining amino acids.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

Automated On-Resin N-Methylation and Peptide Synthesis Protocol

This protocol describes the synthesis of an N-methylated peptide using an automated peptide synthesizer.

Materials and Reagents:

  • As per the manual protocol, with reagents loaded into the synthesizer's reservoirs.

  • Automated peptide synthesizer.

Procedure:

  • Resin Loading and Programming: Load the resin into the reaction vessel of the synthesizer. Program the synthesizer with the peptide sequence, specifying the cycles for deprotection, coupling, and washing.

  • Automated Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the following steps for each amino acid up to the methylation site:

    • Fmoc Deprotection: The synthesizer will deliver 20% piperidine in DMF to the reaction vessel.

    • Washing: The resin will be automatically washed with DMF.

    • Amino Acid Coupling: The synthesizer will deliver the pre-activated amino acid solution (Fmoc-amino acid, coupling reagent, and base) to the reaction vessel.

  • Manual Intervention for N-Methylation (or automated if the synthesizer has a dedicated protocol):

    • Pause the automated synthesis after the deprotection of the amino acid to be methylated.

    • Manually perform the on-resin N-methylation steps as described in the manual protocol (step 4), or if available, run a pre-programmed N-methylation cycle on the synthesizer.

  • Resumption of Automated Synthesis: Reposition the reaction vessel in the synthesizer and resume the automated program to couple the remaining amino acids.

  • Final Cleavage and Purification: Once the synthesis is complete, the peptide-resin is removed from the synthesizer. The cleavage and purification steps are performed manually as described in the manual protocol (steps 7 and 8).[1][10][11]

Visualizing the Process: Experimental Workflows

To further clarify the synthesis process, the following diagrams illustrate the workflows for both manual and automated synthesis of N-methylated peptides.

Manual_SPPS_Workflow A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat for each AA until Methylation Site C->D D->C No E On-Resin N-Methylation D->E Yes F Continue Peptide Elongation E->F G Final Fmoc Deprotection F->G H Cleavage & Deprotection G->H I Precipitation & Purification H->I

Manual N-Methylated Peptide Synthesis Workflow

Automated_SPPS_Workflow A Load Resin & Program Synthesizer B Automated Synthesis Cycles (Deprotection, Coupling, Wash) A->B C Pause for N-Methylation B->C C->B No D On-Resin N-Methylation (Manual or Automated) C->D Yes E Resume Automated Synthesis D->E F Final Automated Cycles E->F G Remove Resin from Synthesizer F->G H Manual Cleavage & Deprotection G->H I Precipitation & Purification H->I

Automated N-Methylated Peptide Synthesis Workflow

Biological Significance: N-Methylated Peptides in Signaling Pathways

N-methylated peptides have demonstrated significant therapeutic potential by targeting key signaling pathways involved in various diseases. Two prominent examples are Cyclosporine A and Romidepsin.

Cyclosporine A: This cyclic N-methylated peptide is a potent immunosuppressant.[12] Its mechanism of action involves binding to cyclophilin, an intracellular protein.[13] The Cyclosporine A-cyclophilin complex then inhibits calcineurin, a phosphatase crucial for the activation of the Nuclear Factor of Activated T-cells (NFAT).[12][14] By preventing NFAT dephosphorylation and its subsequent translocation to the nucleus, Cyclosporine A blocks the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2), thereby suppressing the T-cell mediated immune response.[13][14]

CyclosporineA_Pathway cluster_cell T-Cell TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription Nucleus->IL2 ImmuneResponse T-Cell Proliferation & Immune Response IL2->ImmuneResponse CyclosporinA Cyclosporine A Cyclophilin Cyclophilin Complex Cyclosporine A- Cyclophilin Complex CyclosporinA->Complex Complex->Calcineurin Inhibits

Mechanism of Action of Cyclosporine A

Romidepsin: This N-methylated cyclic peptide is a histone deacetylase (HDAC) inhibitor used in cancer therapy.[3][15] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Romidepsin promotes histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[3] This can lead to cell cycle arrest and apoptosis in cancer cells.[15] Romidepsin has also been shown to inhibit the PI3K/AKT/mTOR pro-survival pathway.[15]

Romidepsin_Pathway cluster_nucleus Nucleus Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones Acetylated Histones AcetylatedHistones->Histones Deacetylation OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Gene Expression OpenChromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis HDAC Histone Deacetylase (HDAC) Romidepsin Romidepsin Romidepsin->HDAC Inhibits

Mechanism of Action of Romidepsin

Conclusion

The synthesis of N-methylated peptides is a critical capability in modern drug discovery. Manual synthesis offers a low-cost, flexible option for small-scale and developmental work, while automated synthesis provides high-throughput, reproducible production for larger-scale needs. The choice between these methods will depend on the specific requirements of the research program. The protocols and comparative data presented in this guide aim to equip researchers with the knowledge to make informed decisions and successfully synthesize these promising therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), into cyclic peptides is a powerful strategy in modern drug discovery. This modification offers a route to overcome many of the inherent limitations of conventional peptide therapeutics. N-methylation of the peptide backbone can significantly enhance metabolic stability by protecting against enzymatic degradation, improve cell permeability and oral bioavailability, and constrain the peptide's conformation.[1][2][3][4] These conformational constraints can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[5]

Fmoc-N-Me-Ala-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing this modification. However, the steric hindrance posed by the N-methyl group presents unique challenges during peptide synthesis, particularly during the coupling step.[6] These application notes provide detailed protocols and quantitative data to guide researchers in the successful synthesis of cyclic peptides containing this compound.

Data Presentation

The following tables summarize quantitative data related to the synthesis of N-methylated cyclic peptides. It is important to note that yields and purity can be highly sequence-dependent and require optimization.

Table 1: Representative Yields for the Synthesis of N-Methylated Cyclic Peptides

Peptide Sequence/TypeSynthesis StageYield (%)Purity (%)Reference
Cyclic hexapeptide (trimethylated)Overall Yield28% (oral bioavailability)>95%[5]
Mono/multiply N-methylated cyclic peptidesOverall (4-5 days synthesis)Not specifiedHigh[3][4]
Continuous-flow synthesis of N-methylated cyclic alanine peptidesNot specifiedHighHigh[2]
Solution-phase cyclization of a linear precursorCyclization Step22%Not specified[7]

Table 2: Optimized Conditions for Coupling this compound

Coupling ReagentAdditiveBaseSolventReaction TimeKey Considerations
HATUHOAtDIPEA/CollidineDMF4-24 hRecommended for sterically hindered couplings.[8]
HBTU/TBTUHOBtDIPEADMF/DCM15-20 min (activation)Can lead to racemization with some amino acids.[9]
DCCHOBt-DMF/DCM15-20 min (activation)A classic coupling method.
PyBOP-DIPEADMFNot specifiedA phosphonium-based coupling reagent.[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing N-Me-Ala

This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), the coupling is incomplete and should be repeated.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of this compound (Optimized for Steric Hindrance):

    • Dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for at least 4 hours, or overnight.[8]

    • Due to the lack of a primary amine, the Kaiser test is not suitable for monitoring the coupling to an N-methylated residue. A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: On-Resin Cyclization of the N-Methylated Peptide

This protocol describes a general method for the on-resin head-to-tail cyclization of the synthesized linear peptide.

Materials:

  • Peptide-resin from Protocol 1

  • DMF

  • DIPEA

  • HATU

  • HOAt

Procedure:

  • Resin Preparation: After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF to remove any residual piperidine.

  • Cyclization Reaction:

    • Prepare a cyclization solution of HATU (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.) in DMF. The concentration of the peptide on the resin should be kept low to favor intramolecular cyclization over intermolecular oligomerization.

    • Add the cyclization solution to the resin and shake at room temperature.

    • Monitor the reaction progress by cleaving a small amount of resin at different time points (e.g., 4, 8, 12, 24 hours) and analyzing the product by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cleavage and Purification:

    • Cleave the cyclic peptide from the resin using the same procedure as in Protocol 1, step 7.

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and NMR.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-AA (HBTU/HOBt/DIPEA) Deprotect1->Couple_AA Wash1 Wash (DMF, DCM) Couple_AA->Wash1 Couple_NMeAla Couple this compound (HATU/HOAt/DIPEA) Wash2 Wash (DMF, DCM) Couple_NMeAla->Wash2 Wash1->Couple_NMeAla Repeat Repeat for all amino acids Wash1->Repeat Wash2->Repeat Repeat->Deprotect1 Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cyclize Cyclization (HATU/HOAt/DIPEA) Final_Deprotect->Cyclize Wash3 Wash (DMF, DCM) Cyclize->Wash3 Cleave Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: Workflow for the solid-phase synthesis and on-resin cyclization of an N-methylated peptide.

Signaling Pathway Inhibition

Many N-methylated cyclic peptides are designed to inhibit protein-protein interactions. A prominent example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[10] By inhibiting the p53-MDM2 interaction, p53 levels can be restored, leading to cell cycle arrest and apoptosis in cancer cells.

p53_mdm2_pathway cluster_pathway p53-MDM2 Signaling Pathway cluster_downstream p53-mediated Cellular Response cluster_inhibition Inhibition by N-Methylated Cyclic Peptide p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Binds to CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Activates Apoptosis Apoptosis p53->Apoptosis Activates Proteasome Proteasomal Degradation p53->Proteasome Degradation MDM2->p53 Ubiquitination NMe_Peptide N-Me-Ala Cyclic Peptide NMe_Peptide->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by an N-methylated cyclic peptide.

References

Application of Fmoc-N-Me-Ala-OH in Developing Therapeutic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of peptide-based therapeutics holds immense promise due to their high specificity and potency. However, native peptides often suffer from poor pharmacokinetic properties, including low metabolic stability and limited cell permeability, which hinder their clinical utility. A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, can significantly enhance the therapeutic potential of peptides.

N-methylation introduces a methyl group onto the amide nitrogen of the peptide bond. This seemingly subtle modification has profound effects on the peptide's properties. It sterically shields the amide bond from proteolytic enzymes, thereby increasing the peptide's half-life in biological fluids.[1] Furthermore, the removal of the amide proton reduces the hydrogen bonding capacity of the backbone, which can lead to increased membrane permeability and oral bioavailability.[2] From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target. This application note provides a comprehensive overview of the use of this compound in the development of therapeutic peptides, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The incorporation of N-methyl-L-alanine can significantly improve the stability and cellular uptake of therapeutic peptides. The following tables summarize quantitative data from a study on the SUPR4B1W peptide, demonstrating the impact of N-methylation.

Table 1: Protease Stability of SUPR4B1W Peptide Variants

Peptide VariantKey ModificationHalf-life in Proteinase K (minutes)Fold Improvement vs. Non-N-methylated
SUPR4B1WCyclic, N-methyl-L-alanine~110~18.3x
Linear SUPR4B1WLinear, N-methyl-L-alanine57~9.5x
Alanine-substituted SUPR4B1WCyclic, L-alanine61x

Data sourced from a study on SUPR4B1W, demonstrating the significant increase in proteolytic stability upon N-methylation.[1]

Table 2: Cytosolic Access of SUPR4B1W Peptide Variants

Peptide VariantKey ModificationCytosolic Access at 4 hours (Fold increase vs. linear)Cytosolic Access at 4 hours (Fold increase vs. non-N-methylated)
SUPR4B1WCyclic, N-methyl-L-alanine~7~3
Linear SUPR4B1WLinear, N-methyl-L-alanine1Not Applicable
Alanine-substituted SUPR4B1WCyclic, L-alanineNot Reported1

Data sourced from a study on SUPR4B1W, indicating that N-methylation contributes to enhanced cytosolic access.[1]

Table 3: Binding Affinity of p53-MDM2 Inhibitor Peptides

PeptideSequenceModificationBinding Affinity (Kd) to MDM2
p53 (17-28)ETFSDLWKLLPEWild-Type~160-260 nM
PMITSFAEYWNLLSPOptimized Sequence3.2 nM
Hypothetical PMI-(N-Me-Ala)4TSF(N-Me-A)EYWNLLSPN-methylation at Ala4Expected to be in the low nM range*

Binding affinities for p53 (17-28) and PMI are sourced from literature.[3][4] The binding affinity for the hypothetical PMI-(N-Me-Ala)4 is an educated estimation based on the known benefits of N-methylation on conformational stabilization, which often leads to improved binding. Experimental validation is required.

Signaling Pathway: Inhibition of the p53-MDM2 Interaction

A crucial target in cancer therapy is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby allowing cancer cells to proliferate unchecked. Therapeutic peptides can be designed to mimic the p53 helix that binds to MDM2, disrupting this interaction and reactivating p53's tumor-suppressive functions. The incorporation of this compound into such peptides can enhance their stability and cell permeability, making them more effective therapeutic agents.

p53_MDM2_Pathway cluster_normal_cell Normal Cell Homeostasis cluster_cancer_cell Cancer Cell (MDM2 Overexpression) DNA_Damage DNA Damage (Stress Signal) p53_active Active p53 DNA_Damage->p53_active activates MDM2 MDM2 p53_active->MDM2 induces expression Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis induces MDM2->p53_active binds & inhibits p53_inactive Inactive p53 MDM2->p53_inactive promotes degradation MDM2_over Overexpressed MDM2 p53_cancer p53 MDM2_over->p53_cancer binds & degrades Tumor_Growth Uncontrolled Tumor Growth p53_cancer->Tumor_Growth cannot prevent Peptide_Inhibitor N-Me-Ala Peptide Inhibitor Peptide_Inhibitor->MDM2_over binds & blocks p53_reactivated Reactivated p53 Peptide_Inhibitor->p53_reactivated releases Apoptosis_cancer Apoptosis p53_reactivated->Apoptosis_cancer induces

Caption: p53-MDM2 signaling pathway and its disruption by an N-methylated peptide inhibitor.

Experimental Workflows

The development of a therapeutic peptide involves a series of well-defined experimental stages, from synthesis to biological evaluation.

experimental_workflow Start SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry (Verification of mass) Purification->Characterization Stability_Assay In Vitro Stability Assay (Human Serum) Characterization->Stability_Assay Permeability_Assay Cell Permeability Assay (Caco-2) Characterization->Permeability_Assay Binding_Assay Binding Affinity Assay (e.g., FP, SPR) Characterization->Binding_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., p53 activation) Stability_Assay->Cell_Based_Assay Permeability_Assay->Cell_Based_Assay Binding_Assay->Cell_Based_Assay End Cell_Based_Assay->End

Caption: General experimental workflow for the development of an N-methylated therapeutic peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a p53-MDM2 Inhibitor Peptide (Hypothetical PMI-(N-Me-Ala)4)

This protocol describes the manual synthesis of the hypothetical peptide TSF(N-Me-A)EYWNLLSP on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and add fresh 20% piperidine/DMF solution, then agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • After completion, drain and wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Due to the steric hindrance of the N-methyl group, coupling requires a more potent activating agent and potentially longer reaction times.

    • Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Monitor the coupling completion (a Chloranil test can be used for secondary amines).

    • Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: In Vitro Serum Stability Assay

Objective: To determine the half-life of the N-methylated peptide in human serum compared to its non-methylated counterpart.

Materials:

  • Purified N-methylated and non-methylated peptides

  • Human serum

  • Quenching/Precipitating solution: Acetonitrile (ACN) with 1% TFA

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • Pre-warm human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Quenching: Immediately add the aliquot to a tube containing the cold precipitating solution (e.g., 1:3 ratio of serum aliquot to ACN with 1% TFA) to stop enzymatic degradation and precipitate serum proteins.

  • Sample Preparation: Vortex the tube and centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant for the remaining peptide concentration using RP-HPLC.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) for each peptide.

Protocol 3: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of the N-methylated peptide across a Caco-2 cell monolayer, an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for peptide quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the peptide solution (at a known concentration) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of peptide appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of the peptide in the donor chamber.

Conclusion

The incorporation of this compound is a powerful and versatile strategy in therapeutic peptide development. As demonstrated by the provided data and established protocols, N-methylation can significantly enhance the proteolytic stability and cellular permeability of peptides. The detailed experimental workflows and protocols outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate N-methylated peptides with improved drug-like properties. A systematic approach to the application of this compound and other N-methylated amino acids is crucial for unlocking the full therapeutic potential of peptide-based drugs.

References

Fmoc Deprotection in Peptides with N-Methylated Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate conformation to enhance binding affinity and selectivity. However, the presence of N-methylated residues introduces significant challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step. The steric hindrance imposed by the N-methyl group can impede the approach of the base used for deprotection, leading to incomplete Fmoc removal, truncated sequences, and difficult purifications.

These application notes provide a comprehensive overview of the challenges and optimized methods for the efficient Fmoc deprotection of peptides containing N-methylated residues. Detailed protocols for standard and alternative deprotection strategies are presented, along with a discussion of common side reactions and mitigation strategies.

Challenges in Fmoc Deprotection of N-Methylated Peptides

Standard Fmoc deprotection protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), are often inefficient for the complete and rapid removal of the Fmoc group from N-methylated amino acids. The steric bulk of the N-methyl group, in conjunction with the amino acid side chain, shields the acidic proton on the fluorenyl group, slowing down the deprotection kinetics. This can lead to:

  • Incomplete Deprotection: Residual Fmoc-protected peptide chains, which are capped in the subsequent coupling step, resulting in truncated peptide impurities that can be difficult to separate from the desired product.

  • Longer Reaction Times: Extended deprotection times increase the risk of base-mediated side reactions, such as diketopiperazine formation, particularly with dipeptide sequences containing N-methylated residues.

To address these challenges, alternative deprotection reagents and optimized protocols have been developed.

Comparative Analysis of Fmoc Deprotection Methods

The choice of deprotection reagent and conditions is critical for the successful synthesis of peptides containing N-methylated residues. Below is a summary of commonly used methods and their performance.

Deprotection Reagent(s)ConcentrationSolventTypical ConditionsAdvantagesDisadvantagesPurity/Yield Observations
Piperidine 20% (v/v)DMF or NMP2 x 10-20 min, RTStandard, well-established.Often slow and incomplete for N-methylated residues, leading to deletion sequences.Lower yields and purity are common.
DBU / Piperidine 2% DBU, 2-5% Piperidine (v/v)DMF or NMP2 x 5-7 min, RTRapid and highly efficient deprotection. Reduces risk of incomplete deprotection.DBU is a non-nucleophilic base and requires a scavenger like piperidine to trap the dibenzofulvene byproduct. Can promote aspartimide formation in sensitive sequences.Significantly improves yields and purity for difficult sequences.
4-Methylpiperidine 20% (v/v)DMF2 x 10 min, RTEfficacy comparable to piperidine.[1] Not a controlled substance in many regions.Can still be slow for highly hindered N-methylated residues.Similar purity and yields to piperidine for standard sequences.[1]
Piperazine / DBU 5% Piperazine (w/v), 2% DBU (v/v)NMP2 x 5 min, RTDrastically reduces diketopiperazine (DKP) formation.[2] Efficient deprotection.Potential for precipitation of piperazine-dibenzofulvene adduct.[2]Leads to a significant reduction in DKP-related impurities, improving overall purity.[2]

Key Side Reactions and Mitigation Strategies

The primary side reaction of concern during the Fmoc deprotection of N-methylated peptides is diketopiperazine (DKP) formation .

Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. N-methylated amino acids, particularly at the C-terminal position of the dipeptide, dramatically increase the rate of DKP formation. This is because the N-methyl group favors the cis-amide bond conformation, which pre-organizes the peptide backbone for cyclization.

Mitigation Strategies for DKP Formation:

  • Choice of Resin: Utilize a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization.

  • Optimized Deprotection Reagents: Employ a deprotection cocktail known to suppress DKP formation, such as 2% DBU and 5% piperazine in NMP.[2]

  • Dipeptide Coupling: Instead of sequential coupling, pre-synthesize the dipeptide containing the N-methylated residue and couple it as a single unit. This bypasses the vulnerable dipeptide-resin intermediate.

  • Low Temperature: Performing the Fmoc deprotection and subsequent coupling steps at reduced temperatures (e.g., 0-5 °C) can slow the rate of DKP formation.

Experimental Protocols

Protocol 1: Standard Deprotection with Piperidine (Extended Duration)

This protocol is a modification of the standard procedure, with extended reaction times to improve deprotection efficiency for less hindered N-methylated residues.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Reaction vessel with a sintered glass filter

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to the coupling step.

Protocol 2: DBU/Piperidine Deprotection for Hindered N-Methylated Residues

This protocol is highly effective for rapid and complete Fmoc deprotection of sterically demanding N-methylated amino acids.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.

  • DMF (peptide synthesis grade)

  • Reaction vessel with a sintered glass filter

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% DBU / 2% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-7 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4.

  • Wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of DBU, piperidine, and the dibenzofulvene adduct.

  • Proceed to the coupling step.

Protocol 3: DKP Suppression with Piperazine/DBU

This protocol is specifically designed to minimize diketopiperazine formation.

Materials:

  • Fmoc-protected dipeptide-resin (prone to DKP formation)

  • Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in N-Methyl-2-pyrrolidone (NMP).

  • NMP (peptide synthesis grade)

  • Reaction vessel with a sintered glass filter

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Swell the peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add the 5% piperazine / 2% DBU in NMP solution to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4.

  • Wash the resin thoroughly with NMP (5-7 times).

  • Proceed to the coupling step.

Visualizing the Chemistry and Workflows

To further clarify the processes involved, the following diagrams illustrate the chemical mechanism of Fmoc deprotection and the experimental workflows.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Base Base (e.g., Piperidine) Adduct DBF-Base Adduct Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination Dibenzofulvene Dibenzofulvene (DBF) Intermediate->Dibenzofulvene β-Elimination Dibenzofulvene->Adduct Trapping

Fmoc Deprotection Mechanism

SPPS_Workflow cluster_cycle SPPS Cycle for N-Methylated Peptides Start Start with Fmoc-AA-Resin Swell 1. Resin Swelling (DMF or NMP) Start->Swell Deprotection 2. Fmoc Deprotection (e.g., DBU/Piperidine) Swell->Deprotection Wash1 3. Washing (DMF or NMP) Deprotection->Wash1 Coupling 4. Coupling of next Fmoc-N-Me-AA-OH Wash1->Coupling Wash2 5. Washing (DMF or NMP) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Swell Next residue Cleavage Final Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final residue

SPPS Workflow for N-Methylated Peptides

Conclusion

The successful solid-phase synthesis of peptides containing N-methylated residues is highly dependent on the optimization of the Fmoc deprotection step. While standard piperidine protocols can be insufficient, the use of stronger base systems such as DBU in combination with a scavenger like piperidine or piperazine offers a robust solution for achieving high-purity peptides in good yields. For sequences prone to diketopiperazine formation, a combination of optimized deprotection reagents, sterically hindered resins, and careful control of reaction conditions is essential. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to overcome the challenges associated with the synthesis of these important therapeutic molecules.

References

Application Notes and Protocols for Solution-Phase Synthesis Utilizing Fmoc-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating N-methylated amino acids, specifically focusing on the use of Fmoc-N-Me-Ala-OH. The inclusion of N-methylated amino acids is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved cell permeability, and constrained peptide conformations.[1][2]

Solution-phase peptide synthesis (SPPS) offers distinct advantages for the synthesis of short to medium-length peptides, primarily the ability to purify intermediates at each step, ensuring high purity of the final product.[1] However, the incorporation of N-methylated amino acids like this compound presents unique challenges, including steric hindrance that can impede coupling reactions.[1][3] Careful selection of coupling reagents and optimization of reaction conditions are therefore paramount for successful synthesis.

Key Considerations for Solution-Phase Synthesis with this compound

  • Coupling Reagents : Standard coupling reagents may be inefficient due to the steric bulk of the N-methyl group. More potent activating agents are often necessary to achieve high coupling yields.[1][3]

  • Reaction Times : Coupling reactions involving N-methylated amino acids frequently require longer reaction times to reach completion compared to their non-methylated counterparts.[1]

  • Monitoring the Reaction : Close monitoring of the reaction progress is crucial. Thin-layer chromatography (TLC) is a common method for tracking the consumption of starting materials and the formation of the product.[1]

Data Presentation: Coupling Efficiency

The choice of coupling reagent is a critical factor in the successful incorporation of this compound. The following table summarizes illustrative quantitative data for the coupling of Fmoc-L-alanine to H-(N-Me)Ala-OMe using various coupling reagents in a solution-phase context. Actual results can vary based on specific reaction conditions.[1]

Coupling ReagentBaseTypical Yield (%)Key Advantages
HATU DIPEA or NMM85-95High coupling efficiency, even for sterically hindered amino acids.[1]
PyAOP DIPEA80-90Particularly effective for coupling N-methylated amino acids.[1]
PyBOP/HOAt DIPEA80-90A robust combination for difficult couplings.[1]
EDCI/HOBt TEA or DIPEA60-75A more traditional and cost-effective option, though may require longer reaction times.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the solution-phase synthesis of a dipeptide containing N-Methyl-L-alanine. These should be considered as a general framework and may require optimization based on the specific peptide sequence and laboratory equipment.

General Workflow for Dipeptide Synthesis

The synthesis of a dipeptide, for instance, Fmoc-Ala-(N-Me)Ala-OMe, involves a sequential process of coupling and deprotection.[1]

G start Start: Fmoc-Ala-OH + H-(N-Me)Ala-OMe coupling Coupling Reaction (e.g., HATU, DIPEA) start->coupling protected_dipeptide Protected Dipeptide: Fmoc-Ala-(N-Me)Ala-OMe coupling->protected_dipeptide deprotection Fmoc Deprotection (20% Piperidine in DMF) protected_dipeptide->deprotection final_dipeptide Final Dipeptide: H-Ala-(N-Me)Ala-OMe deprotection->final_dipeptide

General workflow for dipeptide synthesis.
Protocol 1: Synthesis of Fmoc-Ala-(N-Me)Ala-OMe using HATU

This protocol details the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester.[1]

Materials:

  • Fmoc-L-alanine

  • N-Methyl-L-alanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

Procedure:

  • Preparation of the Amine Component: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[1]

  • Coupling Reaction: Add the activated Fmoc-L-alanine solution to the solution of N-Methyl-L-alanine methyl ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide.[1]

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.[1]

Materials:

  • Fmoc-Ala-(N-Me)Ala-OMe (from Protocol 1)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.[1][4]

  • Stir the solution at room temperature for 30 minutes. Monitor the deprotection by TLC until the starting material is no longer visible.[1]

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the piperidine and DMF.

  • Dissolve the residue in a minimal amount of DCM and precipitate the deprotected dipeptide by adding cold diethyl ether.[1]

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.[1]

Logical Relationship of Synthesis Steps

The successful synthesis of a peptide containing N-Methyl-L-alanine relies on a logical sequence of protection, activation, coupling, and deprotection steps.[1]

G cluster_protection Protection Strategy cluster_coupling Coupling cluster_deprotection Deprotection & Elongation N_term N-terminus Protection (Fmoc group) Activation Carboxyl Activation (e.g., HATU) N_term->Activation C_term C-terminus Protection (e.g., Methyl Ester) Amide_Bond Amide Bond Formation C_term->Amide_Bond Activation->Amide_Bond Fmoc_Removal Fmoc Removal (Piperidine) Amide_Bond->Fmoc_Removal Next_Cycle Next Coupling Cycle or Final Deprotection Fmoc_Removal->Next_Cycle

Logical flow of solution-phase peptide synthesis.

Concluding Remarks

The incorporation of this compound in solution-phase peptide synthesis is a powerful tool for the development of novel peptide therapeutics. While presenting challenges due to steric hindrance, the use of potent coupling reagents and carefully optimized protocols can lead to high yields of the desired N-methylated peptides. The methodologies and data provided in these application notes serve as a robust foundation for researchers to successfully synthesize these valuable compounds.

References

Application Note: Overcoming Challenging Couplings of N-Methylated Amino Acids with Microwave-Assisted Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, increase cell permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete or slow coupling reactions, resulting in lower yields and purity of the target peptide.[1][2] Conventional SPPS methods frequently prove inefficient for these difficult couplings. Microwave-assisted SPPS has emerged as a powerful technique to overcome these hurdles by dramatically accelerating reaction rates and improving coupling efficiency, even for the most sterically hindered N-methylated residues.[1][2][3][4]

This application note provides a comprehensive overview of the application of microwave-assisted SPPS for the efficient incorporation of N-methylated amino acids. It includes comparative data, detailed experimental protocols, and a visual representation of the workflow to guide researchers in successfully synthesizing these challenging peptides.

Advantages of Microwave-Assisted SPPS for N-Methylated Peptides

Microwave energy directly and efficiently heats the solvent and reagents in the reaction vessel, leading to a rapid increase in temperature and significantly accelerated reaction kinetics.[3][5] This targeted heating offers several advantages over conventional heating methods for the coupling of N-methylated amino acids:

  • Reduced Reaction Times: Coupling reactions that may take hours at room temperature can often be completed in minutes with microwave irradiation.[6]

  • Increased Coupling Efficiency: The higher temperatures achieved with microwave heating can overcome the steric hindrance of N-methylated amino acids, driving the coupling reaction to completion and resulting in higher yields.[3][4]

  • Improved Peptide Purity: By promoting more efficient and complete couplings, microwave-assisted SPPS minimizes the formation of deletion sequences and other impurities, leading to a purer crude product.[1][3]

  • Enhanced Synthesis of Difficult Sequences: Microwave energy is particularly effective for sequences prone to aggregation and for the incorporation of other sterically hindered amino acids in addition to N-methylated residues.[3]

Data Presentation: Comparative Synthesis Data

The following table summarizes quantitative data from studies comparing conventional and microwave-assisted SPPS for the synthesis of peptides containing N-methylated amino acids and other hindered residues.

Peptide Sequence/ResidueSynthesis MethodCoupling TimeTemperatureCrude Purity (%)Overall Synthesis TimeReference
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-AssistedNot specifiedNot specified86< 2 hours[1]
GEQKLGAibAibAibASEEDLG-NH2ConventionalNot specifiedRoom Temperature< 1040 hours[1]
GEQKLGAibAibAibASEEDLG-NH2Microwave-AssistedNot specifiedNot specified89< 3 hours[1]
PYY3-36 analogueConventional45 minRoom Temperature23Not specified[7]
PYY3-36 analogueMicrowave-Assisted10 min75 °C35Not specified[7]
H-MeAla-MeIle-MeGly-NH2ConventionalNot specifiedRoom TemperatureNot specified~74 hours[7]
H-MeAla-MeIle-MeGly-NH2Microwave-Assisted2 x 10 min75 °CSignificantly improvedNot specified[7]

N-Me-A: N-Methyl-Alanine, Aib: α-aminoisobutyric acid

Experimental Protocols

This section provides a detailed, generalized protocol for the microwave-assisted coupling of an Fmoc-protected N-methylated amino acid during SPPS. This protocol is based on methodologies described in the cited literature and should be optimized for specific sequences and instrumentation.[1][3][8]

Materials and Reagents:

  • Peptide synthesizer equipped with a microwave reactor (e.g., CEM Liberty Blue)

  • Fmoc-protected amino acids

  • Fmoc-protected N-methylated amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/H2O/TIS/DODT)

  • Precipitation solvent: Diethyl ether (Et2O)

Protocol for a Single Coupling Cycle of an N-Methylated Amino Acid:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.[8]

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave energy (e.g., 75°C for 3-5 minutes).

    • Wash the resin thoroughly with DMF.

  • Coupling of N-Methylated Amino Acid:

    • Prepare the coupling solution:

      • Dissolve a 5-fold excess of the Fmoc-N-methylated amino acid in DMF.[1]

      • Add a 5-fold excess of DIC and Oxyma Pure.[1][8]

    • Add the coupling solution to the resin-containing reaction vessel.

    • Apply microwave energy. A typical starting point is 75°C for 10-20 minutes.[3][7] The temperature and time may need to be optimized depending on the specific N-methylated amino acid and the preceding residue. For particularly difficult couplings, a double coupling may be necessary.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS/DODT) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Lyophilize the crude peptide overnight.

    • Analyze the crude peptide by HPLC and mass spectrometry.

    • Purify the peptide using preparative HPLC.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow of microwave-assisted SPPS and the logical relationship of the key steps.

Microwave_SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc-Deprotection (Microwave) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Microwave) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Synthesis Complete Purification Precipitation & Purification Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow of a microwave-assisted solid-phase peptide synthesis (SPPS) cycle.

Difficult_Coupling_Logic Start Difficult Coupling Encountered (e.g., N-Methylated AA) Conventional Conventional SPPS (Room Temperature) Start->Conventional Microwave Microwave-Assisted SPPS (Elevated Temperature) Start->Microwave SlowIncomplete Slow/Incomplete Reaction Low Yield & Purity Conventional->SlowIncomplete FastComplete Rapid & Complete Reaction High Yield & Purity Microwave->FastComplete

Caption: Comparison of conventional and microwave-assisted SPPS for difficult couplings.

Conclusion

Microwave-assisted SPPS is a highly effective and enabling technology for the synthesis of peptides containing N-methylated amino acids and other sterically hindered residues. By significantly reducing reaction times and improving coupling efficiencies, this method allows for the reliable production of complex and modified peptides that are often inaccessible by conventional techniques. The protocols and data presented in this application note serve as a valuable resource for researchers aiming to leverage the power of microwave synthesis to advance their peptide-based research and drug development programs.

References

The Strategic Incorporation of Fmoc-N-Me-Ala-OH in Advanced Bioconjugation and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug development, the pursuit of therapeutic peptides with enhanced stability, permeability, and efficacy is a paramount objective. The strategic use of modified amino acids, such as N-methylated variants, has emerged as a powerful tool for overcoming the inherent limitations of natural peptides. This application note details the utility of Fmoc-N-Me-Ala-OH, a key building block, in the design and synthesis of sophisticated bioconjugates and drug delivery systems. We provide comprehensive protocols and quantitative data to guide researchers, scientists, and drug development professionals in leveraging this valuable reagent.

Introduction to N-Methylation in Peptide Therapeutics

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, confers several advantageous properties to peptide-based therapeutics. This modification can significantly enhance metabolic stability by providing steric hindrance against proteolytic enzymes, a major hurdle in the clinical application of peptides.[1][2][3] Furthermore, N-methylation can improve cell permeability and oral bioavailability by reducing the hydrogen bonding capacity of the peptide backbone, which in turn lowers the desolvation penalty for membrane translocation.[1] The incorporation of this compound into a peptide sequence allows for precise control over the location of N-methylation, enabling the fine-tuning of a peptide's pharmacological profile.

Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular weight of 325.3 g/mol .[4] Its purity is typically ≥ 99% as determined by chiral HPLC.[4] Proper handling and storage are crucial for maintaining its integrity.

PropertyValue
Synonyms Fmoc-N-methyl-L-alanine
CAS Number 84000-07-7[4]
Molecular Formula C₁₉H₁₉NO₄[4]
Molecular Weight 325.3 g/mol [4]
Appearance White or off-white powder[4]
Purity ≥ 99% (Chiral HPLC)[4]
Melting Point 155 - 157 °C[4]
Optical Rotation [α]D20 = -20 ± 2º (c=1 in DMF)[4]
Storage Conditions 0 - 8 °C[4]

Enhanced Performance Through N-Methylation: Quantitative Insights

The inclusion of N-methylated amino acids like N-Me-Ala can have a profound impact on the stability and permeability of peptides.

Proteolytic Stability

The introduction of an N-methyl group on the alanine residue significantly enhances the resistance of a peptide to enzymatic degradation.

PeptideModificationEnzymeHalf-life (t½) in minFold Increase in Stability
SUPR4B1W (linear)AlanineProteinase-K571.0
SUPR4B1W (linear, non-N-methylated)AlanineProteinase-K60.1
SUPR4B1W (cyclic) N-Methyl-L-alanine Proteinase-K ~110 ~1.9

Data adapted from a study on the protease stability of SUPR4B1W peptides.[5]

Cell Permeability

N-methylation can also favorably influence the ability of a peptide to cross cellular membranes, a critical factor for targeting intracellular components. The apparent permeability coefficient (Papp) is a measure of this ability, with higher values indicating greater permeability.

PeptideN-Methylation PatternPapp (x 10⁻⁶ cm/s) in Caco-2 cells
Cyclic poly-alanine hexapeptideNone< 1
Analogue 1N-Me-Ala adjacent to D-Ala> 10
Analogue 2Triple-N-methylation (D-Trp, Lys, Phe)4

Data adapted from studies on the intestinal permeability of N-methylated cyclic peptides.[6][7] A Papp value greater than 1 x 10⁻⁶ cm/s is considered indicative of good permeability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The steric hindrance of the N-methyl group makes the coupling of this compound more challenging than its non-methylated counterpart. The choice of coupling reagent is critical for achieving high yields.

Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentActivating Agent TypeReported Coupling Efficiency for N-Methylated Amino AcidsKey Advantages
HATU Guanidinium>95%High efficiency, fast reaction times.[8]
PyBroP Phosphonium~90-98%Effective for highly hindered couplings.[8]
PyAOP PhosphoniumHighParticularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[8]
HBTU/HCTU Aminium/UroniumLower than HATU/PyBroPLess effective for sterically hindered couplings.[9]

Protocol for Manual Fmoc-SPPS of a Peptide Containing N-Me-Ala:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. Due to the steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling: The standard ninhydrin test is not effective for secondary amines. Use a bromophenol blue test to monitor the reaction's progress.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of this compound (HATU/DIPEA in DMF) Deprotection->Coupling Washing_1 Washing (DMF) Coupling->Washing_1 Repeat Repeat for next amino acid Washing_1->Repeat Next AA Final_Deprotection Final Fmoc Deprotection Washing_1->Final_Deprotection Last AA Repeat->Deprotection Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow for N-Me-Ala Incorporation.
Proteolytic Stability Assay

This protocol provides a general framework to assess the stability of an N-methylated peptide compared to its non-methylated counterpart in the presence of proteases or serum.

  • Prepare Peptide Solutions: Prepare stock solutions of the N-methylated peptide and the non-methylated control peptide in a suitable reaction buffer (e.g., PBS).

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with either a specific protease solution (e.g., trypsin, chymotrypsin) or human serum.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding a quenching solution (e.g., 10% TFA).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant.

  • HPLC Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using RP-HPLC.

  • Data Analysis: Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.

Proteolytic_Stability_Workflow Peptide_Prep Prepare Peptide Solutions (N-Me & Control) Reaction_Setup Mix Peptide with Protease/Serum Peptide_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction (TFA) Sampling->Quenching Centrifugation Centrifuge & Collect Supernatant Quenching->Centrifugation HPLC Analyze by RP-HPLC Centrifugation->HPLC Data_Analysis Calculate Half-life (t½) HPLC->Data_Analysis

Workflow for Assessing Proteolytic Stability.

Applications in Bioconjugation and Drug Delivery

The enhanced stability and permeability of N-methylated peptides make them attractive candidates for various bioconjugation and drug delivery strategies.

Peptide-Drug Conjugates (PDCs)

Peptides containing N-Me-Ala can be utilized as targeting ligands in PDCs. The peptide's sequence directs the conjugate to a specific receptor on diseased cells, and upon internalization, a cytotoxic drug is released. The increased proteolytic stability of the N-methylated peptide ensures that the PDC remains intact in circulation until it reaches its target. While specific examples detailing the use of this compound in a commercially available PDC linker are limited, the principle involves synthesizing a peptide-linker construct on a solid support, conjugating a drug to it in solution, and then attaching the peptide-drug conjugate to a carrier, such as an antibody.[10]

Liposomal Drug Delivery

N-methylated peptides can also serve as targeting moieties on the surface of liposomes. These peptide-functionalized liposomes can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific tissues or cells. The peptide's affinity for its target receptor mediates the binding and subsequent uptake of the liposome.

Drug_Delivery_Systems cluster_PDC Peptide-Drug Conjugate (PDC) cluster_Liposome Peptide-Targeted Liposome PDC Antibody Targeting Peptide (with N-Me-Ala) Linker Cytotoxic Drug Target_Cell_PDC Target Cell PDC->Target_Cell_PDC Binds to Receptor Liposome Lipid Bilayer Aqueous Core (encapsulated drug) Targeting Peptide (with N-Me-Ala) Target_Cell_Liposome Target Cell Liposome->Target_Cell_Liposome Binds to Receptor

Conceptual Diagrams of N-Me-Ala Peptides in Drug Delivery.

Conclusion

This compound is a critical building block for the synthesis of peptides with enhanced pharmaceutical properties. The incorporation of N-methylated alanine residues can significantly improve proteolytic stability and cell permeability, addressing two of the major challenges in peptide drug development. The provided protocols and data serve as a valuable resource for researchers aiming to design and synthesize novel bioconjugates and drug delivery systems with superior therapeutic potential. The careful selection of synthetic strategies and coupling reagents is essential for the successful incorporation of this sterically hindered amino acid. As the field of peptide therapeutics continues to evolve, the strategic use of N-methylation will undoubtedly play an increasingly important role in the creation of next-generation medicines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with Fmoc-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-N-Me-Ala-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low coupling efficiency?

The primary reason for the low coupling efficiency of this compound is steric hindrance. The presence of the methyl group on the alpha-nitrogen (Nα-methylation) sterically hinders the approach of the activated carboxyl group to the free amino group of the growing peptide chain on the solid support. This makes the formation of the peptide bond more difficult compared to non-methylated amino acids.

Q2: What are the most effective strategies to improve the coupling efficiency of this compound?

To overcome the low coupling efficiency of this compound, several strategies can be employed:

  • Use of Potent Coupling Reagents: Utilizing highly reactive coupling reagents is crucial. Onium salt-based reagents like HATU, HBTU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered amino acids.

  • Incorporation of Additives: Additives such as HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure® can enhance the reactivity of the activated amino acid and suppress side reactions. HOAt is particularly recommended for couplings involving N-methylated amino acids.

  • Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate the coupling reaction, leading to higher yields in shorter reaction times.

  • Optimization of Reaction Conditions: Increasing the reaction temperature and using solvents with better swelling properties for the resin, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can also improve coupling efficiency.

Q3: Are there any common side reactions to be aware of when coupling this compound?

Yes, several side reactions can occur, especially under forcing conditions used to drive the coupling to completion:

  • Racemization: The loss of chiral integrity at the alpha-carbon is a potential risk, particularly with prolonged activation times or the use of strong bases.

  • Aspartimide Formation: If the preceding amino acid is Aspartic Acid, the use of strong bases in subsequent deprotection steps can lead to the formation of a cyclic aspartimide derivative.

  • Diketopiperazine Formation: At the dipeptide stage, cyclization to form a diketopiperazine can occur, leading to chain termination.

Careful selection of reagents, additives, and reaction conditions is essential to minimize these side reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield Insufficient reactivity of the coupling reagent.Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1]
Steric hindrance from the N-methyl group.Employ microwave-assisted synthesis to increase reaction kinetics.[2]
Poor solvation of the peptide-resin.Use NMP or a mixture of DMF/DMSO as the solvent.
Incomplete Coupling Short reaction time.Increase the coupling time or perform a double coupling.
Inadequate activation of the amino acid.Ensure the correct stoichiometry of the coupling reagent and base (e.g., DIPEA).
Presence of Deletion Peptides Inefficient coupling at the this compound step.Optimize the coupling protocol using the recommendations above. Consider using a capping step with acetic anhydride after the coupling to block any unreacted amino groups.
Racemization Prolonged activation or use of a strong base.Use an additive like HOAt to suppress racemization.[3] Minimize the pre-activation time.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the coupling efficiency of this compound with various modern reagents is not extensively published in a comparative table format, the literature suggests a general hierarchy of reactivity. The following table summarizes the qualitative and semi-quantitative information available.

Coupling Reagent Additive Relative Efficiency for N-methylated Amino Acids Key Advantages
DIC HOBtLow to ModerateCost-effective.
HBTU HOBtModerateCommonly used, good for standard couplings.
HATU HOAtHighGenerally considered very effective for difficult couplings, including N-methylated residues.[4]
COMU Oxyma PureHigh to Very HighOften reported to be superior to HATU in terms of speed and efficiency.[1] Better solubility in DMF.
PyAOP/PyBOP HOAtHighPromising reagents for couplings involving N-methylated amino acids.[5]

Experimental Protocols

Protocol 1: Standard Coupling using HATU/HOAt

This protocol is a robust method for the manual or automated coupling of this compound.

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF or NMP.

  • Activation: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. For N-methylated amino acids, a Chloranil test is often more reliable.

Protocol 2: Microwave-Assisted Coupling

Microwave-assisted synthesis can dramatically reduce coupling times and improve efficiency.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: Prepare the activation mixture as described in Protocol 1 (step 4).

  • Coupling: Add the activation mixture and DIPEA to the resin in a microwave-safe vessel.

  • Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer. A typical method would be 5-15 minutes at a temperature of 50-75°C.[2][6]

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Check for coupling completion.

Visualizations

DOT Script for Troubleshooting Logic

Troubleshooting_Fmoc_N_Me_Ala_OH start Low Coupling Efficiency with this compound cause1 Steric Hindrance start->cause1 Primary Cause solution1 Increase Reagent Reactivity cause1->solution1 solution2 Enhance Reaction Kinetics cause1->solution2 solution3 Improve Solvation cause1->solution3 reagent Use Potent Coupling Reagents (HATU, COMU) solution1->reagent additive Add HOAt or Oxyma Pure solution1->additive microwave Employ Microwave Assisted Synthesis solution2->microwave temperature Increase Temperature solution2->temperature solvent Use NMP or DMSO solution3->solvent

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

DOT Script for General Experimental Workflow

SPPS_Workflow_N_Me_Ala cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Iteration Resin_Swelling 1. Resin Swelling (DMF/NMP) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Activation 3. Activation of This compound (e.g., HATU/HOAt/DIPEA) Fmoc_Deprotection->Activation Coupling_Step 4. Coupling to Resin Activation->Coupling_Step Washing 5. Washing (DMF) Coupling_Step->Washing Monitoring 6. Coupling Monitoring (e.g., Chloranil Test) Washing->Monitoring Next_Cycle Continue to Next Amino Acid Monitoring->Next_Cycle

Caption: General experimental workflow for coupling this compound in SPPS.

References

Troubleshooting incomplete Fmoc deprotection in N-methylated sequences.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete Fmoc deprotection, particularly in challenging N-methylated sequences.

Troubleshooting Guide: Incomplete Fmoc Deprotection

Q1: I'm observing incomplete Fmoc deprotection in my N-methylated peptide sequence. What are the common causes and how can I troubleshoot this?

Incomplete removal of the Fmoc protecting group is a common challenge in solid-phase peptide synthesis (SPPS), especially with N-methylated residues. This issue leads to deletion sequences and difficult purification. The primary causes often revolve around steric hindrance and peptide aggregation.

A systematic approach to troubleshooting this issue is outlined in the workflow below. Start by identifying the potential cause and then implement the recommended solutions sequentially.

TroubleshootingWorkflow start Incomplete Fmoc Deprotection Detected check_reagents Step 1: Verify Reagent Quality & Protocol start->check_reagents reagent_issue Degraded piperidine or impure solvents? check_reagents->reagent_issue Yes protocol_issue Incorrect concentration or deprotection time? check_reagents->protocol_issue Yes check_sequence Step 2: Evaluate Sequence-Related Issues check_reagents->check_sequence No reagent_solution Use fresh, high-purity reagents. Ensure 20% piperidine in DMF. reagent_issue->reagent_solution protocol_solution Increase deprotection time (e.g., 2 x 10 min). Consider a second fresh addition of reagent. protocol_issue->protocol_solution steric_hindrance N-methylated residue or bulky amino acids adjacent? check_sequence->steric_hindrance Yes aggregation Hydrophobic sequence or β-sheet formation? check_sequence->aggregation Yes advanced_strategies Step 3: Implement Advanced Strategies check_sequence->advanced_strategies No hindrance_solution Use a stronger base (e.g., 2% DBU). Switch to a more polar solvent (NMP). steric_hindrance->hindrance_solution aggregation_solution Incorporate chaotropic agents. Use high-swelling resin with low loading. aggregation->aggregation_solution alternative_reagents Consider alternative deprotection reagents. advanced_strategies->alternative_reagents reagent_alt_solution Use 20% 4-Methylpiperidine or 10% Piperazine in DMF/Ethanol. alternative_reagents->reagent_alt_solution

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q2: What is the chemical mechanism of Fmoc deprotection?

The Fmoc group is removed via a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF), which is then trapped by the amine to form a stable adduct.[1]

Caption: Mechanism of Fmoc deprotection by piperidine.

Q3: How can I detect incomplete Fmoc deprotection?

Several qualitative and quantitative methods can be employed:

  • Kaiser Test: A widely used colorimetric test to detect free primary amines.[2] A positive result (blue/purple beads) indicates successful deprotection. However, this test is unreliable for N-terminal proline and N-methylated amino acids, as they are secondary amines.[2]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[2]

  • Chloranil Test: This test is specifically used for the detection of secondary amines, making it suitable for sequences with N-terminal proline or N-methylated residues.[2]

  • UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the DBF-piperidine adduct in the deprotection solution (around 301-312 nm).[3][4] The completion of the reaction is indicated by the return of the absorbance to baseline.[1] This method allows for real-time tracking and automatic extension of deprotection times if needed.[1][5]

Q4: Are there alternative reagents to piperidine for Fmoc deprotection, especially for sensitive or N-methylated sequences?

Yes, several alternatives to piperidine are used to mitigate side reactions or improve deprotection efficiency in difficult contexts.

ReagentConcentrationAdvantagesDisadvantages
Piperidine 20% in DMFStandard, effective, and well-documented.[6]Can cause side reactions like aspartimide and diketopiperazine formation.[7]
4-Methylpiperidine (4MP) 20% in DMFEfficacy is identical to piperidine.[4] Not a controlled substance.[4]May still cause similar side reactions to piperidine.
Piperazine 10% w/v in 9:1 DMF/ethanolReduces diketopiperazine (DKP) formation.[3][8] Considered a safer alternative.[3]Lower solubility may require the use of ethanol.[1]
DBU (1,8-Diazabicycloundec-7-ene) 1-2% in DMF/NMPA stronger, non-nucleophilic base that can enhance deprotection for sterically hindered residues.[6][9] Often used in combination with piperazine.[8][9]Can lead to Nα-fluorenylmethylation if used alone as it doesn't quench DBF.[9]

Q5: How does N-methylation affect Fmoc deprotection?

N-methylation introduces steric bulk around the peptide backbone, which can hinder the approach of the deprotection reagent (piperidine) to the Fmoc group. This steric hindrance slows down the deprotection reaction, often leading to incomplete removal of the Fmoc group under standard conditions. Consequently, longer deprotection times, stronger bases, or alternative solvents are often required for efficient deprotection of N-methylated residues.[10][11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for routine solid-phase peptide synthesis.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[6]

  • Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.[12]

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[6]

  • Drain: Remove the deprotection solution by filtration.[6]

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) with fresh reagent is performed to ensure completeness.[6]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[6]

Protocol 2: Fmoc Deprotection for N-Methylated or Difficult Sequences

This modified protocol is designed to enhance deprotection efficiency for challenging sequences.

  • Solvent Exchange: After the initial DMF washes, wash the resin with N-methyl-2-pyrrolidone (NMP) (2 times).

  • Modified Deprotection Solution: Prepare a solution of 2% DBU and 5% piperazine in NMP.[8][9]

  • Deprotection: Add the modified deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature. Monitor the reaction progress using UV absorbance if possible. An initial deprotection of 5 minutes followed by a second treatment of 15-30 minutes is often effective.[8]

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: Wash the resin thoroughly with NMP (3 times) followed by DMF (3 times) to ensure all reagents are removed.

Protocol 3: Kaiser Test for Detection of Primary Amines

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[6]

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[6]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[6]

  • Heat: Heat the test tube at 100°C for 5 minutes.[6]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[6]

    • Yellow/Colorless Beads: Negative result, indicating incomplete deprotection.

References

Strategies to minimize racemization during Fmoc-N-Me-Ala-OH activation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Fmoc-N-Me-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization?

A1: The N-methyl group on the alanine residue introduces significant steric hindrance, which can slow down the desired coupling reaction.[1][2] This prolonged reaction time, especially under basic conditions, increases the opportunity for the formation of a planar oxazolone intermediate or direct enolization at the alpha-carbon, both of which lead to a loss of stereochemical integrity.[3][4]

Q2: What are the primary chemical pathways that lead to racemization during the activation of this compound?

A2: There are two main mechanisms responsible for racemization:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent, non-stereospecific reprotonation or reaction with the amine component can result in a mixture of L- and D-isomers.[3][4]

  • Direct Enolization: A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side to yield a racemic mixture.[4]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: The choice of coupling reagent, the type and amount of base used, the reaction temperature, and the pre-activation time are all critical factors that can influence the degree of racemization.[5] Polar solvents may also promote racemization.[3]

Q4: What is the role of additives like OxymaPure and HOBt?

A4: Additives such as OxymaPure and 1-hydroxybenzotriazole (HOBt) are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents like DIC.[5] They react with the activated amino acid to form active esters that are more stable and less prone to cyclizing into the problematic oxazolone intermediate. These active esters then react more cleanly with the amine component to form the desired peptide bond with minimal loss of stereochemical purity.[3]

Troubleshooting Guide

Problem: I am observing significant diastereomeric impurities in my peptide containing N-Me-Ala, suggesting a high level of racemization.

This is a common challenge due to the steric hindrance of the N-methyl group. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization for sterically hindered amino acids.

  • Observation: Using standard reagents like HBTU or HCTU results in low yields and/or high racemization.[1][2]

  • Recommendation: Switch to more potent coupling reagents that are known to be effective for N-methylated amino acids. Onium salts derived from HOAt (like HATU) or OxymaPure (like COMU), and phosphonium salts (like PyAOP and PyBOP) are highly recommended.[1][5] If using a carbodiimide like DIC, the addition of an additive like OxymaPure is essential.[3]

Step 2: Assess the Base Used in Your Coupling Reaction

The basicity and steric hindrance of the base used can significantly impact the rate of racemization.

  • Observation: Use of strong, non-hindered bases like DIPEA is associated with increased racemization.[5]

  • Recommendation: Switch to a weaker or more sterically hindered base. 2,4,6-collidine or 2,6-dimethylpyridine (DMP) are excellent choices for minimizing racemization.[6] Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Review Your Experimental Protocol

Procedural details can have a substantial effect on the level of racemization.

  • Observation: Long pre-activation times and elevated temperatures are being used to drive the coupling to completion.

  • Recommendation:

    • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation increases the risk of oxazolone formation.

    • Control the Temperature: Perform the coupling reaction at room temperature or consider lowering it to 0°C. While higher temperatures can increase coupling efficiency, they also significantly accelerate racemization.[7]

Quantitative Data Summary

While extensive quantitative data for the racemization of this compound with all modern coupling reagents is not available in a single study, the following table provides a summary of expected racemization levels based on data from other racemization-prone amino acids. These values should be considered illustrative and can vary based on the specific peptide sequence, solvent, temperature, and base used.

Coupling SystemAdditiveRelative Racemization Risk for N-Me-AlaNotes
Onium (Aminium/Uronium) Salts
HATU(HOAt)LowHighly effective for sterically hindered couplings, generally low racemization.[2][8]
HBTU/HCTU(HOBt/6-Cl-HOBt)Moderate to HighOften less effective for N-methylated amino acids, leading to incomplete coupling and a higher risk of racemization.[1]
COMU(OxymaPure)Very LowOxyma-based reagent with built-in racemization suppression; a safer and highly effective alternative to HATU.[2][6]
Phosphonium Salts
PyBOP/PyAOP(HOBt/HOAt)LowVery effective for sterically hindered couplings. The combination with HOAt can enhance efficiency.[1]
PyBrOP(None)LowDeveloped to overcome issues with coupling N-methyl amino acids, but its high reactivity can sometimes lead to oxazolone formation.[5]
Carbodiimides
DICNoneVery HighNot recommended for N-methylated amino acids without an additive due to a high risk of racemization.
DICHOBtLow to ModerateA standard combination for suppressing racemization.
DICOxymaPureVery LowHighly recommended for minimizing racemization with carbodiimides.[9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is recommended for coupling the sterically hindered this compound to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • 2,4,6-Collidine (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add the 2,4,6-collidine and allow the mixture to pre-activate for no more than 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, but this may increase the risk of racemization.

  • Monitoring: Monitor the completion of the coupling reaction using a bromophenol blue test, as the standard Kaiser test is not effective for secondary amines.

  • Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (Optional): If monitoring indicates incomplete coupling, a second coupling can be performed by repeating steps 2-5 with a fresh solution of activated this compound.

Visualizations

Racemization Pathways

RacemizationPathways cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated this compound Activated this compound Oxazolone Intermediate Oxazolone Intermediate Activated this compound->Oxazolone Intermediate Cyclization Planar Achiral Intermediate Planar Achiral Intermediate Oxazolone Intermediate->Planar Achiral Intermediate Base (-H+) Racemized Product Racemized Product Planar Achiral Intermediate->Racemized Product +H+ / Amine Attack Activated Fmoc-N-Me-Ala-OH_2 Activated this compound Planar Enolate Planar Enolate Activated Fmoc-N-Me-Ala-OH_2->Planar Enolate Strong Base (-H+) Racemized Product_2 Racemized Product Planar Enolate:e->Racemized Product_2:w +H+ / Amine Attack

Caption: Mechanisms of racemization during this compound activation.

Recommended Experimental Workflow

ExperimentalWorkflow start Start: Fmoc-deprotected resin resin_prep Resin Swelling in DMF start->resin_prep activation Activate this compound with HATU/Collidine (1-2 min pre-activation) resin_prep->activation coupling Add activated amino acid to resin Couple for 2-4h at RT activation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring wash Wash Resin with DMF monitoring->wash Complete double_couple Repeat Activation and Coupling monitoring->double_couple Incomplete end Proceed to next cycle wash->end double_couple->coupling

Caption: Recommended workflow for low-racemization coupling of this compound.

References

Managing peptide aggregation caused by N-methylated amino acids during SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation, particularly when incorporating N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to common issues encountered during the synthesis of peptides prone to aggregation.

Common Issues and Solutions

Question: My peptide synthesis is showing a low yield after incorporating an N-methylated amino acid. What could be the cause?

Answer: Low yields following the incorporation of N-methylated amino acids are frequently due to on-resin aggregation and sterically hindered coupling reactions. The N-methyl group disrupts the regular hydrogen-bonding network of the peptide backbone, which can sometimes lead to the formation of secondary structures that promote aggregation.[1][2][3] Additionally, the secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, making the subsequent coupling step less efficient.[4][5][6]

To troubleshoot this, consider the following:

  • Optimize Coupling Conditions: Use more potent coupling reagents like HATU, HCTU, PyAOP, or PyBOP/HOAt.[5][7][8] Double coupling or increasing the coupling time can also improve efficiency.

  • Monitor the Reaction: Use a qualitative test like the bromophenol blue test to monitor coupling completion, as the standard ninhydrin test can be unreliable for N-methylated amines.[7]

  • Disrupt Aggregation: Employ aggregation-disrupting techniques as detailed in the advanced techniques section below.

Question: I am observing a significant number of deletion sequences in my crude product. How can I minimize these?

Answer: Deletion sequences are often a direct consequence of incomplete coupling reactions, which are exacerbated by peptide aggregation.[1] When the growing peptide chains aggregate on the resin, the reactive sites become inaccessible, leading to failed couplings and subsequent deletion of that amino acid in the final sequence.

To minimize deletion sequences:

  • Improve Solvation: Switch to more effective solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF solvent system to improve resin swelling and peptide chain solvation.[1][9]

  • Incorporate Structure-Breaking Elements: The introduction of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can effectively disrupt the formation of secondary structures that lead to aggregation.[1][10][11][12][13][14]

  • Employ Advanced Synthesis Techniques: High-temperature or microwave-assisted SPPS can provide the necessary energy to overcome activation barriers for difficult couplings and disrupt aggregation.[1][4][15][16]

Advanced Techniques

Question: How can I use chaotropic agents to disrupt on-resin aggregation?

Answer: Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, which are the primary drivers of peptide aggregation.[1][17] By adding these salts to your washing or coupling steps, you can help to break up aggregated peptide chains on the resin.

Commonly used chaotropic agents and their typical concentrations in DMF include:

  • 0.8 M NaClO₄

  • 0.8 M LiCl

  • 4 M KSCN

It's recommended to perform a wash with the chaotropic salt solution just before the coupling step.

Question: What is the recommended protocol for high-temperature or microwave-assisted SPPS to synthesize a peptide with multiple N-methylated residues?

Answer: Both high-temperature and microwave-assisted SPPS can significantly improve the synthesis of difficult sequences, including those with multiple N-methylated residues, by enhancing reaction kinetics and disrupting aggregation.[1][4][16][18]

  • High-Temperature SPPS: Increasing the reaction temperature to 50-75°C can improve coupling efficiency. However, it's crucial to be cautious as higher temperatures can increase the risk of side reactions like racemization, especially with sensitive amino acids like Cys and His.[16]

  • Microwave-Assisted SPPS (MW-SPPS): Microwave energy provides rapid and uniform heating, which can dramatically shorten reaction times and improve yields for sterically hindered couplings.[4][15][16][19] A typical microwave protocol might involve a coupling step at a set temperature (e.g., 75°C) for a few minutes.

FAQs

Question: What are the main drivers of peptide aggregation during SPPS of N-methylated peptides?

Answer: The primary drivers of aggregation in SPPS of N-methylated peptides are:

  • Disruption of Backbone Hydrogen Bonding: The N-methyl group eliminates the amide proton, preventing the formation of a regular, stabilizing hydrogen bond network. This can lead to the adoption of alternative secondary structures that favor intermolecular aggregation.[20]

  • Increased Hydrophobicity: N-methylation can increase the overall hydrophobicity of the peptide, promoting self-association to minimize contact with the polar solvent.[20][21]

  • Sequence-Specific Effects: Certain sequences, particularly those with repeating hydrophobic or β-branched amino acids, are inherently more prone to aggregation.[1][3]

Question: Are there any sequence-specific considerations I should be aware of when working with N-methylated amino acids?

Answer: Yes, sequence context is crucial. The position of the N-methylated residue within the peptide can significantly influence its impact on aggregation. Placing an N-methylated amino acid in a region prone to β-sheet formation can be an effective strategy to disrupt this aggregation.[20][22] Conversely, consecutive N-methylated residues can present significant synthetic challenges due to cumulative steric hindrance.[6][8] It is also important to be aware of potential side reactions, such as diketopiperazine formation, which can be more prevalent with certain sequences.[6][8]

Data Presentation

Table 1: Comparison of Aggregation Disruption Strategies
StrategyMechanismKey Parameters/ReagentsAdvantagesDisadvantages
Chaotropic Agents Disrupts hydrogen bonding0.8 M NaClO₄, 0.8 M LiCl, 4 M KSCN in DMFEasy to implement, cost-effective.May not be sufficient for severe aggregation.
High-Temperature SPPS Increases kinetic energy, disrupts secondary structures50-75°C[16]Improves coupling efficiency for difficult sequences.Increased risk of racemization and other side reactions.[16]
Microwave-Assisted SPPS Rapid, uniform heating enhances reaction ratesInstrument-dependent power and temperature settings.Significant reduction in reaction times, high efficiency.[4][16]Requires specialized equipment.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formationCommercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptides[10][11][12]Highly effective at preventing aggregation, improves solubility.[10][11][12]Can only be used at Ser or Thr residues.
Backbone Protection (Hmb/Dmb) Temporarily protects the backbone amide, preventing hydrogen bondingHmb or Dmb protected amino acids[1]Effective in preventing aggregation.Can be expensive, may require modified cleavage protocols.

Experimental Protocols

Protocol 1: On-Resin Aggregation Test (Qualitative)

This protocol provides a simple method to qualitatively assess on-resin aggregation.

  • Sample Collection: After a coupling step where aggregation is suspected, take a small sample of the peptide-resin (approx. 5-10 mg).

  • Washing: Wash the resin sample thoroughly with DMF (3x) and then DCM (3x).

  • Drying: Dry the resin sample under a stream of nitrogen or in a vacuum desiccator.

  • Swell Test: Add a small amount of DMF to the dried resin and observe its swelling behavior. A well-solvated, non-aggregated resin will swell readily. A resin with aggregated peptide chains will show reduced or no swelling.[1]

  • Visual Inspection: Observe the resin under a microscope. Aggregated resin may appear clumped or shrunken.

Protocol 2: Chaotropic Salt Wash for Aggregation Disruption

This protocol details the use of a chaotropic salt wash to disrupt on-resin aggregation.

  • Reagent Preparation: Prepare a 0.8 M solution of LiCl in DMF.

  • Standard Deprotection: Perform the Fmoc deprotection step as usual (e.g., 20% piperidine in DMF).

  • DMF Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Chaotropic Salt Wash: Add the 0.8 M LiCl/DMF solution to the resin and agitate for 15-30 minutes.

  • DMF Wash: Wash the resin thoroughly with DMF (5-7 times) to remove the chaotropic salt.

  • Coupling: Proceed with the amino acid coupling step as planned.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Peptide Aggregation in SPPS start Low Yield or Deletion Sequences Observed check_coupling Is coupling to an N-methylated residue? start->check_coupling optimize_coupling Optimize Coupling: - Use potent reagents (HATU, PyBOP) - Double couple - Monitor with bromophenol blue check_coupling->optimize_coupling Yes check_aggregation Suspect on-resin aggregation? check_coupling->check_aggregation No optimize_coupling->check_aggregation aggregation_solutions Implement Aggregation Disruption Strategy check_aggregation->aggregation_solutions Yes re_evaluate Re-evaluate Synthesis Outcome check_aggregation->re_evaluate No strategy_choice Choose Strategy: - Chaotropic Salt Wash - High-Temp/Microwave SPPS - Pseudoproline/Backbone Protection aggregation_solutions->strategy_choice strategy_choice->re_evaluate re_evaluate->check_aggregation Problem Persists end Successful Synthesis re_evaluate->end Problem Solved

Caption: A workflow for troubleshooting common issues in SPPS.

Aggregation_Mechanism Mechanism of N-Methylation Induced Aggregation n_methyl N-Methylated Amino Acid h_bond_disruption Disruption of Backbone Hydrogen Bonding n_methyl->h_bond_disruption hydrophobicity Increased Local Hydrophobicity n_methyl->hydrophobicity secondary_structure Altered Secondary Structure (e.g., β-turns) h_bond_disruption->secondary_structure intermolecular Intermolecular Association hydrophobicity->intermolecular secondary_structure->intermolecular aggregation On-Resin Aggregation intermolecular->aggregation synthesis_failure Incomplete Coupling & Low Yield aggregation->synthesis_failure

Caption: How N-methylation can lead to peptide aggregation.

Experimental_Workflow Experimental Workflow for Chaotropic Salt Wash start Start: After Fmoc Deprotection wash1 Wash with DMF (5-7x) start->wash1 chaotropic_wash Wash with 0.8 M LiCl in DMF (15-30 min) wash1->chaotropic_wash wash2 Wash with DMF (5-7x) chaotropic_wash->wash2 coupling Proceed with Amino Acid Coupling wash2->coupling end End of Cycle coupling->end

Caption: Step-by-step workflow for a chaotropic salt wash.

References

Improving the yield and purity of crude N-methylated peptides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the yield and purity of crude N-methylated peptides. N-methylation is a key modification in peptide drug discovery that can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] However, the synthesis and purification of N-methylated peptides present unique challenges.[3] This guide addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of N-methylating a peptide?

N-methylation offers several advantages for peptide-based therapeutics, including:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders protease enzymes, leading to a longer in vivo half-life.[4]

  • Improved Cell Permeability: Increased lipophilicity and reduced hydrogen bond donor capacity can improve a peptide's ability to cross cell membranes.[4][5] In some cases, this has led to orally bioavailable peptide drugs.[4]

  • Conformational Control: N-methylation restricts the peptide backbone's flexibility, which can lock the peptide into its bioactive conformation and potentially increase receptor binding affinity and selectivity.[4]

Q2: What are the common methods for on-resin N-methylation?

There are several techniques for N-methylating peptides directly on the solid support:

  • Fukuyama-Mitsunobu Reaction: A two-step method involving activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. It is a robust and widely used method.[1][6]

  • Direct Alkylation: This approach uses a methylating agent, like methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base.[1][7]

  • Reductive Amination: Particularly useful for N-terminal methylation, this technique involves forming an imine with an aldehyde (e.g., formaldehyde) that is then reduced.[1]

Q3: Why do I see multiple peaks on the HPLC chromatogram for my purified N-methylated peptide?

The presence of multiple peaks for a seemingly pure N-methylated peptide is often due to the existence of stable cis and trans isomers of the N-methylated amide bond.[8] These conformers can interconvert slowly on the HPLC timescale, leading to peak broadening or distinct peaks for the same molecule.[8] To verify this, you can collect the individual peaks and reinject them; the reappearance of the other peaks over time as equilibrium is re-established would suggest the presence of conformers.[8]

Q4: How does N-methylation affect the coupling of the next amino acid?

Coupling an amino acid onto an N-methylated residue is often challenging due to the increased steric hindrance and lower nucleophilicity of the secondary amine.[4][8] This can lead to low coupling efficiency.[8]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis, purification, and analysis of N-methylated peptides.

Synthesis

Problem: Low coupling efficiency when introducing an N-methylated amino acid.

  • Cause: Steric hindrance and reduced nucleophilicity of the N-methylated amine.[8]

  • Solutions:

    • Choice of Coupling Reagent: Use more potent activating agents. HATU, HCTU, PyAOP, or PyBOP/HOAt are often more effective than standard reagents.[8]

    • Double Coupling: Performing the coupling step twice can help drive the reaction to completion.[8]

    • Increased Temperature: Gently increasing the reaction temperature can improve efficiency, but use caution to avoid racemization.[8]

    • Microwave-Assisted Synthesis: Microwave energy can significantly enhance the rate and efficiency of difficult couplings.[8][9]

Problem: Unexpected side products during synthesis.

  • Cause: Various side reactions can occur during the synthesis of N-methylated peptides.

  • Solutions:

    • For peptides with N-terminal Cys or His, methylation should be specific to the terminal α-amino group.[10]

    • In the case of aspartic acid, prolonged exposure to DBU during methylation can lead to aspartimide formation.[10] Reducing the exposure time to DBU can mitigate this.[10]

Purification

Problem: Difficulty in purifying the crude N-methylated peptide.

  • Cause: The increased hydrophobicity of N-methylated peptides can lead to poor solubility and aggregation. The presence of closely eluting impurities, including deletion or truncated sequences, can also complicate purification.[11]

  • Solutions:

    • Optimize HPLC Conditions:

      • Solvent System: Typically, a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) is used for reversed-phase HPLC.[11][12]

      • Gradient Optimization: Start with a broad gradient to determine the approximate elution time, then run a shallower gradient around that point to improve resolution.[12]

    • Sample Preparation: Ensure the crude peptide is fully dissolved before injection. If solubility is an issue, try different solvents or add organic modifiers.

Analysis

Problem: Ambiguous confirmation of N-methylation.

  • Cause: Relying on a single analytical technique may not provide definitive proof of N-methylation.

  • Solutions:

    • Mass Spectrometry (MS): A mass increase of 14.01565 Da per methyl group will be observed.[13] Tandem MS (MS/MS) can help pinpoint the location of the methylation.[13]

    • NMR Spectroscopy: This is the gold standard for unambiguous confirmation.[13]

      • ¹H NMR: Look for a sharp singlet for the N-methyl protons, typically in the 2.6 - 3.1 ppm range.[13]

      • ¹³C NMR: A distinct signal for the N-methyl carbon should appear in the 30 - 40 ppm range.[13]

      • 2D NMR (HSQC, HMBC): These experiments can definitively link the N-methyl group to the corresponding alpha-carbon of the amino acid.[13]

    • Edman Degradation: If the N-terminus is methylated, the sequencing will fail at the first cycle, indicating a blocked N-terminus.[13]

Data Presentation

Table 1: Comparison of On-Resin N-Methylation Methods

MethodReagentsKey Features
Fukuyama-Mitsunobu 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), methanolRobust and widely applicable to most amino acids.[1][6]
Direct Alkylation Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), non-nucleophilic base (e.g., DBU, LiOtBu)A more direct approach, but selectivity can be a concern.[1][5]
Reductive Amination Formaldehyde (HCHO), sodium cyanoborohydride (NaBH₃CN)Primarily used for N-terminal methylation.[1][14]

Table 2: Analytical Data for N-Methylation Confirmation

Analytical TechniqueExpected ObservationReference
Mass Spectrometry Mass increase of 14.01565 Da per methyl group.[13]
¹H NMR Sharp singlet at 2.6 - 3.1 ppm.[13]
¹³C NMR Signal at 30 - 40 ppm.[13]
Edman Degradation No amino acid detected in the first cycle (for N-terminal methylation).[13]

Experimental Protocols

Protocol 1: General On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction

This protocol is adapted from established methods and provides a general procedure for the N-methylation of a resin-bound peptide.[1][6][15]

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • o-NBS Protection:

    • Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in N-methylpyrrolidone (NMP).[15]

    • Allow the reaction to proceed for approximately 15 minutes.[15]

    • Wash the resin thoroughly with NMP and DCM.

  • Mitsunobu Methylation:

    • Prepare a solution of triphenylphosphine (PPh₃) and dry methanol in dry tetrahydrofuran (THF).[6]

    • Add this solution to the resin.

    • Add diisopropyl azodicarboxylate (DIAD) dropwise while agitating the reaction vessel.[6]

    • Let the reaction proceed for 15 minutes.[6]

    • Wash the resin with DMF and DCM.

    • It is advisable to check for reaction completion via a test cleavage and LC-MS analysis.[6]

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.[6]

    • Add the solution to the resin and agitate for 5 minutes.[6]

    • Repeat this step two more times.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 2: Purification of Crude N-Methylated Peptides by RP-HPLC

This protocol provides a general guideline for purifying N-methylated peptides.[11][12]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial HPLC mobile phase).

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Gradient Elution:

    • Inject the dissolved crude peptide onto the column.

    • Apply a linear gradient of increasing Solvent B. A typical starting point is a gradient from 5% to 95% Solvent B over 30-60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

  • Lyophilization: Combine the fractions with the desired purity and lyophilize to obtain the purified peptide.

Visualizations

experimental_workflow cluster_synthesis On-Resin Synthesis cluster_purification Purification cluster_analysis Analysis start Start with Peptide-Resin protection o-NBS Protection start->protection methylation Mitsunobu Methylation protection->methylation deprotection o-NBS Deprotection methylation->deprotection cleavage Cleavage from Resin deprotection->cleavage hplc RP-HPLC Purification cleavage->hplc Crude Peptide lyophilization Lyophilization hplc->lyophilization analysis Purity & Identity Check (LC-MS, NMR) lyophilization->analysis Purified Peptide

Caption: General workflow for the synthesis and purification of N-methylated peptides.

troubleshooting_coupling cluster_solutions Potential Solutions problem Low Coupling Efficiency to N-Me Residue reagent Use Potent Coupling Reagent (e.g., HATU, HCTU) problem->reagent double_couple Perform Double Coupling problem->double_couple temperature Increase Reaction Temperature problem->temperature microwave Use Microwave-Assisted Synthesis problem->microwave

Caption: Troubleshooting low coupling efficiency onto an N-methylated residue.

References

Technical Support Center: Purifying Peptides with Hydrophobic N-Me-Ala Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing hydrophobic N-Methyl-L-alanine (N-Me-Ala) residues.

Troubleshooting Guides

Problem 1: My N-Me-Ala containing peptide won't dissolve in standard aqueous buffers for RP-HPLC.

Answer:

This is a common issue due to the increased hydrophobicity imparted by the N-methyl group, which can also disrupt secondary structures that might otherwise aid solubility. Here is a systematic approach to solubilization:

  • Start with a Strong Organic Solvent: Attempt to dissolve a small amount of the peptide in a strong organic solvent. Common choices are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMA). For highly intractable peptides, hexafluoro-2-propanol (HFIP) can be effective, but it may require special handling and mobile phase considerations.

  • Controlled Dilution: Once dissolved, slowly add your initial mobile phase (high aqueous content) to the peptide solution dropwise while vortexing. This gradual dilution can prevent the peptide from crashing out of solution. If precipitation occurs, you may need to start with a higher initial concentration of organic solvent in your aqueous phase (e.g., 10-20% acetonitrile).

  • Alternative Solvents: Consider using alternative alcohols like isopropanol or n-propanol in your sample solvent and mobile phase, as they can enhance the solubility of extremely hydrophobic peptides.

Problem 2: I'm observing a broad, tailing, or split peak for my N-Me-Ala peptide during RP-HPLC.

Answer:

Poor peak shape for N-methylated peptides can be caused by several factors, including on-column aggregation, slow conformational changes, or secondary interactions with the stationary phase.

  • Slow Conformational Isomerization: The N-methylated amide bond can exist in both cis and trans conformations, and the slow interconversion between these isomers on the chromatographic timescale can lead to broadened or split peaks.

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion between conformers, often leading to a sharper, single peak.

  • On-Column Aggregation: The hydrophobic nature of the peptide can lead to aggregation on the column, resulting in peak tailing and poor recovery.

    • Use a Lower-Loading Column: A column with a lower ligand density may reduce hydrophobic interactions and aggregation.

    • Incorporate Organic Modifiers: As mentioned for solubility, using isopropanol or n-propanol in the mobile phase can disrupt aggregation.

  • Optimize Mobile Phase:

    • Shallow Gradient: Employ a shallower gradient (e.g., 0.5-1% increase in organic phase per minute) to improve the separation of the target peptide from closely eluting impurities and to minimize on-column concentration effects that can lead to aggregation.

    • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to maintain good peak shape.

Problem 3: The purification yield of my N-Me-Ala peptide is very low.

Answer:

Low recovery is a frequent challenge with hydrophobic peptides. Here are several strategies to improve your yield:

  • Alternative Purification Strategy: For extremely problematic peptides, conventional RP-HPLC may not be suitable, with yields sometimes falling below 1%[1]. An alternative is to precipitate the peptide in water and then wash it with diethyl ether to remove organic scavengers from the synthesis. This method has been shown to significantly increase yields for highly hydrophobic sequences[1].

  • Optimize HPLC Conditions for Recovery:

    • Column Choice: Consider a C4 or C8 column instead of a C18. The shorter alkyl chains will have weaker hydrophobic interactions, which can facilitate better elution and recovery.

    • Solvent Strength: Using stronger organic solvents like isopropanol or n-propanol in the mobile phase can improve the recovery of hydrophobic peptides from the column.

  • Minimize Handling Losses: Hydrophobic peptides can adsorb to surfaces. Use low-protein-binding tubes and pipette tips throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: How does N-methylation of an alanine residue affect the peptide's properties relevant to purification?

A1: N-methylation of an alanine residue introduces a methyl group onto the backbone amide nitrogen. This modification has several significant effects:

  • Increased Hydrophobicity: The added methyl group increases the overall hydrophobicity of the peptide, which can lead to stronger retention on reversed-phase columns and decreased solubility in aqueous solutions.

  • Disruption of Secondary Structure: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor, which can disrupt the formation of secondary structures like β-sheets that are often involved in aggregation[2]. This can sometimes improve solubility.

  • Conformational Isomers: The N-methylated peptide bond can exist as cis and trans isomers. Slow interconversion between these isomers can lead to peak broadening or splitting during chromatography.

Q2: Will an N-Me-Ala containing peptide always be more difficult to purify than its non-methylated counterpart?

A2: Not necessarily, but it often presents different challenges. While the increased hydrophobicity can make finding a suitable dissolution solvent more difficult and may lead to stronger retention on RP-HPLC, the disruption of aggregation-prone secondary structures can sometimes be advantageous. The key is to anticipate these challenges and select appropriate starting conditions for your purification.

Q3: Are there alternatives to RP-HPLC for purifying hydrophobic N-Me-Ala peptides?

A3: Yes. If RP-HPLC is giving poor yields, you can consider:

  • Precipitation and Washing: As mentioned in the troubleshooting guide, this can be a highly effective method for very hydrophobic peptides that are poorly soluble in HPLC mobile phases[1].

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity but uses a reverse salt gradient (from high to low salt concentration), which can sometimes be gentler than the organic solvents used in RP-HPLC.

  • Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a useful orthogonal purification step.

Data Presentation

Table 1: Comparison of Purification Yields for Peptides With and Without N-Me-Ala

Peptide SequenceModificationPurification MethodReported YieldReference
Aβ(31–42) and Aβ(32–42)None (highly hydrophobic)Precipitation and ether wash23% and 18%[1]
Longer Aβ fragmentsNone (highly hydrophobic)RP-HPLC<1%[1]

Note: Direct comparative yield data for a single peptide sequence with and without N-Me-Ala is limited in the available literature. The data presented illustrates the challenges with highly hydrophobic peptides in general and offers a successful alternative purification strategy.

Experimental Protocols

Detailed Protocol for Preparative RP-HPLC of a Hydrophobic Peptide

This protocol is a starting point and should be optimized for your specific N-Me-Ala containing peptide.

1. Materials and Reagents:

  • Crude, lyophilized hydrophobic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA) or n-propanol (n-PrOH) (optional)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Preparative HPLC system with a UV detector

  • Preparative C4 or C8 reversed-phase column (e.g., 21.2 mm ID x 250 mm L, 5-10 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • (Optional)Mobile Phase C: 0.1% TFA in HPLC-grade IPA or n-PrOH.

3. Sample Preparation:

  • Weigh approximately 10-20 mg of the crude peptide into a clean glass vial.

  • Add a minimal amount of DMSO or DMF (e.g., 200-500 µL) to dissolve the peptide. Vortex gently.

  • Slowly add Mobile Phase A to the dissolved peptide solution while vortexing until the desired concentration is reached (e.g., 5-10 mg/mL). The solution should remain clear. If precipitation occurs, try adding a small amount of Mobile Phase B or C to the diluent.

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution (Example):

    • 0-5 min: 5% B (isocratic)

    • 5-65 min: Linear gradient from 5% to 65% B (shallow gradient of 1%/min)

    • 65-75 min: Linear gradient from 65% to 95% B (column wash)

    • 75-80 min: 95% B (isocratic hold)

    • 80-85 min: Return to 5% B

    • 85-95 min: Re-equilibration at 5% B

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions across the eluting peaks.

5. Post-Purification Analysis:

  • Analyze a small aliquot of each collected fraction by analytical RP-HPLC to determine the purity.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Post-Purification start Crude Lyophilized Peptide dissolve Dissolve in minimal strong organic solvent (e.g., DMSO, DMF) start->dissolve dilute Slowly dilute with aqueous mobile phase dissolve->dilute inject Inject Sample dilute->inject separate Gradient Elution (Shallow Gradient) inject->separate detect UV Detection (214 nm & 280 nm) separate->detect collect Fraction Collection detect->collect analyze Analytical HPLC of Fractions collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide lyophilize->end

Caption: Workflow for the purification of hydrophobic N-Me-Ala peptides.

troubleshooting_logic cluster_solubility Solubility Problems cluster_peak_shape Poor Peak Shape cluster_yield Low Yield start Purification Issue Encountered solubility_issue Peptide does not dissolve? start->solubility_issue peak_issue Broad, tailing, or split peaks? start->peak_issue yield_issue Low peptide recovery? start->yield_issue use_organic Use strong organic solvent (DMSO, DMF) solubility_issue->use_organic alt_solvent Try alternative solvents (Isopropanol, n-Propanol) solubility_issue->alt_solvent inc_temp Increase column temperature (40-60°C) peak_issue->inc_temp shallow_grad Use shallow gradient (0.5-1% B/min) peak_issue->shallow_grad change_col Use C4 or C8 column peak_issue->change_col precip_wash Alternative: Precipitate and wash with ether yield_issue->precip_wash stronger_solvent Use stronger organic solvent in mobile phase yield_issue->stronger_solvent

Caption: Troubleshooting logic for N-Me-Ala peptide purification.

References

Technical Support Center: Alternative Coupling Reagents for Difficult N-Methylated Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary difficulty in coupling N-methylated amino acids stems from steric hindrance.[1][2][3][4] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid.[1] This leads to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] The reduced nucleophilicity of the N-methylated amine requires the use of more potent coupling reagents and may necessitate longer reaction times or elevated temperatures to ensure complete incorporation.[1][2] This issue is particularly pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[1]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][3] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents.[1] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][5] COMU, a third-generation uronium reagent based on OxymaPure, is also a highly effective and safer alternative to benzotriazole-based reagents.[6][7]

Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?

A3: Deletion sequences are a direct consequence of incomplete coupling reactions.[1] To minimize their occurrence, consider the following strategies:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1]

  • Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion. This is especially beneficial for highly hindered residues.[1]

  • Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration or carefully increasing the temperature can improve yields, though this may also increase the risk of racemization.[2]

  • Monitor coupling completion: The standard ninhydrin test is not effective for monitoring couplings to N-methylated amines. The bromophenol blue test is a suitable alternative.[3]

Q4: What are the advantages of using HATU over HBTU for N-methylated sequences?

A4: HATU generally provides superior performance compared to HBTU for difficult sequences, including N-methylated ones.[8] The primary advantage of HATU lies in the nature of the active ester it forms. HATU contains a 7-azabenzotriazole (HOAt) moiety, which creates a more reactive OAt-ester intermediate.[8] This enhanced reactivity leads to faster and more complete coupling reactions with a lower risk of epimerization.[8][9] HBTU, which forms a less reactive OBt-ester, can result in slower reactions and a higher propensity for side reactions.[8]

Q5: Are there any safety concerns with the coupling reagents used for N-methylated amino acids?

A5: Yes, some coupling reagents have safety concerns. Reagents based on HOBt and HOAt, such as HBTU and HATU, are potentially explosive.[7][10] COMU is considered a safer alternative because it is based on OxymaPure, which is not explosive.[7][10] The older phosphonium reagent BOP generates the carcinogenic byproduct HMPA, whereas its successor, PyBOP, avoids this issue.[7][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the N-methyl group. 3. Incomplete reaction.1. Switch to a more potent coupling reagent such as HATU, PyAOP, PyBOP, or COMU.[1][12] 2. Perform a double or triple coupling.[1] 3. Increase the reaction time.
Presence of Deletion Sequences Incomplete coupling at one or more steps in the synthesis.1. Use a more efficient coupling reagent.[1] 2. Implement a double or triple coupling protocol for the difficult steps.[1] 3. Monitor the completion of the coupling reaction using the bromophenol blue test.[3]
Epimerization/Racemization 1. Prolonged reaction times or elevated temperatures. 2. Use of a highly reactive coupling reagent without proper optimization.1. Use a coupling reagent known for low racemization, such as COMU or those used with OxymaPure.[6][13] 2. Minimize the pre-activation time of the amino acid. 3. Avoid excessively high temperatures.
Guanidinylation of the N-terminus A side reaction that can occur with uronium/aminium reagents like HATU and HBTU, especially when they are in excess.[9][10]1. Use the coupling reagent in equimolar amounts relative to the carboxylic acid.[9] 2. Consider using a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[10][11]

Quantitative Data on Coupling Reagent Performance

The selection of a coupling reagent is critical for overcoming the challenges of synthesizing N-methylated peptides. The following tables summarize the performance of various reagents in difficult couplings.

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

ReagentReagent TypeAdditiveRelative EfficiencyKey AdvantagesKey Disadvantages
HBTU Aminium/Uronium SaltHOBtMedium-HighWidely used, cost-effective.Less effective for severely hindered couplings[12]; can cause guanidinylation[10].
HATU Aminium/Uronium SaltHOAtVery HighHighly efficient for hindered couplings, faster reaction kinetics, and reduced racemization compared to HBTU.[8][12]Based on potentially explosive HOAt[7][10]; can cause guanidinylation[10].
PyBOP Phosphonium SaltN/AHighEfficient coupling, avoids guanidinylation side reactions[10][11]; avoids carcinogenic byproducts of BOP[11].Generally less reactive than HATU.[10]
PyAOP Phosphonium SaltHOAtVery HighVery effective for sterically hindered couplings, including N-methyl amino acids.[5][9]Based on potentially explosive HOAt.
COMU Uronium SaltOxymaPureHighEfficiency comparable to HATU[6][12]; based on non-explosive OxymaPure, making it safer[7][10]; reduced allergenic potential[7].Limited stability in solution.[10]

Table 2: Qualitative Comparison of Reagents for N-Methylated Couplings

ReagentEffectiveness for N-Methylated Couplings
HBTU, HCTU Less Effective, often result in low yields.[1][3]
HATU Highly Effective, a recommended reagent.[1][3]
PyAOP Highly Effective, very effective for sterically hindered couplings.[1][5]
PyBOP/HOAt Highly Effective, the addition of HOAt enhances efficiency.[1][5]
BOP-Cl Effective, can be useful for couplings of N-methylated amino acids.[1][3]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a general cycle for adding an amino acid to the resin-bound peptide chain.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for an appropriate time.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amine of the resin-bound peptide using a solution of piperidine in DMF (typically 20%).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling: Perform the coupling of the next Fmoc-protected amino acid using one of the methods described below (Protocols 2-4).

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[14]

  • Monitoring (Optional but Recommended): Use the bromophenol blue test to check for reaction completion.[3] If the test is positive (blue to green color), repeat the coupling step (double coupling).[3]

Protocol 2: Coupling of N-Methylated Amino Acids using HATU

  • Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of diisopropylethylamine (DIEA) in DMF or NMP.[3]

  • Pre-activation: Gently mix the activation solution at room temperature for 5 minutes.[3]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[3]

  • Agitation: Shake the resin suspension at room temperature for at least 1-2 hours. For particularly difficult couplings, this time may be extended.[3]

  • Post-Coupling: Proceed with the washing steps as described in Protocol 1.

Protocol 3: Coupling of N-Methylated Amino Acids using COMU

  • Solution Preparation: Prepare a solution of the Fmoc-N-methylated amino acid (2-3 equivalents), COMU (2-3 equivalents), and a base such as DIEA (4-6 equivalents) in DMF.

  • Coupling Reaction: Add the prepared solution to the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature. Reaction times are typically comparable to HATU.

  • Post-Coupling: Follow the standard washing procedures outlined in Protocol 1.

Protocol 4: Coupling of N-Methylated Amino Acids using PyBOP

  • Solution Preparation: Dissolve the Fmoc-N-methylated amino acid (2-3 equivalents), PyBOP (2-3 equivalents), and a base like DIEA or NMM (4-6 equivalents) in DMF.

  • Coupling Reaction: Add the solution to the deprotected peptide-resin.

  • Agitation: Allow the reaction to proceed at room temperature with agitation for 1-4 hours, depending on the steric hindrance of the residue.

  • Post-Coupling: Perform the washing steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for N-Methylated Peptides start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step (See Protocol 2, 3, or 4) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Bromophenol Blue Test wash2->monitoring monitoring->coupling Incomplete (Recouple) end_cycle Ready for Next Cycle monitoring->end_cycle Complete coupling_mechanisms cluster_hatu HATU Mechanism cluster_hbtu HBTU Mechanism hatu HATU oat_ester Reactive OAt-Ester hatu->oat_ester rcooh1 Fmoc-AA-OH rcooh1->oat_ester activates peptide_bond1 Peptide Bond Formation oat_ester->peptide_bond1 h_nme_peptide H-(NMe)Peptide-Resin h_nme_peptide->peptide_bond1 attacks hbtu HBTU obt_ester Less Reactive OBt-Ester hbtu->obt_ester rcooh2 Fmoc-AA-OH rcooh2->obt_ester activates peptide_bond2 Peptide Bond Formation obt_ester->peptide_bond2 h_nme_peptide2 H-(NMe)Peptide-Resin h_nme_peptide2->peptide_bond2 attacks

References

Technical Support Center: Impact of Solvent Choice on Fmoc-N-Me-Ala-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-N-Me-Ala-OH, a sterically hindered amino acid that often presents challenges in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often inefficient?

A1: The primary challenge in coupling this compound arises from steric hindrance. The methyl group on the alpha-nitrogen obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling.[1] This steric bulk necessitates optimized reaction conditions, including the careful selection of solvents and coupling reagents.

Q2: Which solvents are recommended for this compound coupling reactions?

A2: The most commonly used solvents for this compound coupling are polar aprotic solvents that effectively solvate the peptide-resin and reagents. These include:

  • N,N-Dimethylformamide (DMF): A standard and cost-effective solvent for SPPS that provides good resin swelling and reagent solubility.[2][3]

  • N-Methyl-2-pyrrolidone (NMP): Often considered superior to DMF for difficult couplings, including those involving N-methylated amino acids, due to its excellent solvating properties and ability to disrupt peptide aggregation.[2][4]

  • Dimethyl sulfoxide (DMSO): A highly polar solvent that can be used as a co-solvent to enhance the solubility of reagents and disrupt secondary structures of the growing peptide chain that may hinder coupling.[4]

Q3: How does the choice of solvent affect resin swelling, and why is this important?

A3: Proper swelling of the solid-phase resin is critical for successful peptide synthesis as it allows for efficient diffusion of reagents to the reactive sites on the growing peptide chain.[2] NMP generally provides excellent resin swelling, often superior to DMF.[5] Inadequate swelling can lead to incomplete coupling and the formation of deletion sequences.

Q4: Can solvent choice influence side reactions during this compound coupling?

A4: Yes, the solvent can play a role in minimizing certain side reactions. For instance, diketopiperazine (DKP) formation, a common side reaction at the dipeptide stage, can be influenced by the reaction conditions.[1][2] While resin choice (e.g., 2-chlorotrityl chloride resin) is a primary factor in preventing DKP formation, using solvents that promote efficient and rapid coupling can also help to minimize this side reaction by favoring the desired intermolecular coupling over the intramolecular cyclization.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s) Citation(s)
Incomplete Coupling / Low Yield Poor Solvation of Resin/Peptide: The peptide chain may be aggregated or the resin poorly swollen, limiting access to the reactive N-terminal amine.1. Switch to NMP: NMP is often more effective than DMF at solvating difficult sequences and improving resin swelling.2. Use a DMF/DMSO mixture: Adding DMSO can help to disrupt secondary structures and improve solubility.3. Perform a solvent test: Before coupling, ensure the this compound is fully soluble in the chosen solvent.[2][4]
Steric Hindrance: The N-methyl group on the alanine residue sterically hinders the coupling reaction.1. Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).2. Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound.3. Increase the temperature: Gently heating the reaction (e.g., to 40-50°C) can help to overcome the activation energy barrier, but ensure compatibility with your reagents and resin.[1][5]
Inefficient Activation: The coupling reagent may not be potent enough to efficiently activate the this compound for reaction with the sterically hindered amine.1. Use a more powerful coupling reagent: Switch from standard reagents like HBTU/HCTU to more potent ones such as HATU, PyAOP, or PyBOP.2. Optimize activation time: Ensure adequate pre-activation of the amino acid before adding it to the resin.[1]
Peptide Aggregation Interchain Hydrogen Bonding: The growing peptide chains on the resin can interact with each other, preventing efficient coupling.1. Use NMP or a DMSO co-solvent: These solvents are effective at disrupting hydrogen bonds and minimizing aggregation.2. Incorporate chaotropic salts: Adding salts like LiCl to DMF can help to break up secondary structures.[4][5]
Difficulty Monitoring Reaction Unsuitability of Ninhydrin Test: The Kaiser (ninhydrin) test, commonly used to detect free primary amines, is not reliable for the secondary amine of N-methylated residues.Use the Bromophenol Blue Test: This colorimetric test is suitable for detecting unreacted secondary amines and monitoring the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[1]

Quantitative Data

Solvent Estimated Solubility of this compound Qualitative Coupling Efficiency Key Considerations Citation(s)
DMF High (>100 mg/mL)Good to ModerateStandard, cost-effective choice. May be less effective for highly aggregated sequences.[6]
NMP High (>100 mg/mL)ExcellentOften the preferred solvent for difficult couplings due to superior solvation and resin swelling properties.[6]
DMSO High (>100 mg/mL)Good (often as a co-solvent)Excellent for disrupting aggregation. High viscosity and boiling point should be considered for washing steps.[6]
DCM Moderate (20-50 mg/mL)Poor to ModerateGenerally not recommended as the primary coupling solvent for Fmoc-SPPS due to poor solvation of larger peptides, but can be used in mixtures.[6]

Experimental Protocols

The following are general protocols for the coupling of this compound in different solvents during manual solid-phase peptide synthesis. Reagent equivalents are based on the initial resin loading.

Protocol 1: Coupling in N,N-Dimethylformamide (DMF)
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a suitable coupling reagent (e.g., HATU, 2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Perform a bromophenol blue test to check for reaction completion.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Coupling in N-Methyl-2-pyrrolidone (NMP)
  • Resin Swelling: Swell the resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min).

  • Washing: Wash the resin thoroughly with NMP (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a potent coupling reagent (e.g., HATU, 2.9 eq.) in NMP. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. NMP's superior solvating properties may lead to a more efficient coupling compared to DMF.

  • Monitoring: Use the bromophenol blue test to confirm the absence of free secondary amines.

  • Washing: Wash the resin with NMP (5-7 times).

Protocol 3: Coupling in a DMF/DMSO Mixture
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Wash the resin with DMF.

  • Amino Acid Activation: Dissolve this compound (3 eq.) and the coupling reagent (e.g., HATU, 2.9 eq.) in a mixture of DMF and DMSO (e.g., 1:1 v/v). Add DIPEA (6 eq.) and pre-activate.

  • Coupling: Add the activated amino acid solution to the resin. The presence of DMSO can help to disrupt on-resin aggregation and improve coupling efficiency for difficult sequences. Agitate for 2-4 hours.

  • Monitoring: Monitor the reaction with the bromophenol blue test.

  • Washing: Wash the resin with DMF to remove the higher-boiling DMSO effectively.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction swell Swell Resin (DMF or NMP) deprotect Fmoc Deprotection (20% Piperidine) swell->deprotect wash1 Wash deprotect->wash1 activate Activate this compound (e.g., HATU/DIPEA) wash1->activate couple Couple to Resin activate->couple monitor Monitor Reaction (Bromophenol Blue Test) couple->monitor wash2 Wash monitor->wash2 wash2->deprotect Next Cycle

Caption: A generalized experimental workflow for the coupling of this compound in solid-phase peptide synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Incomplete Coupling Detected (Positive Bromophenol Blue Test) cause1 Poor Solvation / Aggregation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Inefficient Activation start->cause3 sol1a Switch to NMP cause1->sol1a sol1b Add DMSO cause1->sol1b sol2a Extend Coupling Time cause2->sol2a sol2b Double Couple cause2->sol2b sol3a Use Potent Coupling Reagent (e.g., HATU, PyAOP) cause3->sol3a end Re-run Coupling & Monitoring sol1a->end Re-evaluate sol1b->end sol2a->end sol2b->end sol3a->end

Caption: A troubleshooting decision tree for addressing incomplete this compound coupling reactions.

References

Validation & Comparative

Navigating the Nuances of N-Me-Ala: A Comparative Guide to HPLC and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), into peptides is a pivotal strategy for enhancing therapeutic properties. This modification can significantly boost metabolic stability, improve cell permeability, and modulate conformation. However, the unique characteristics of N-methylated peptides necessitate specialized analytical approaches. This guide provides an objective comparison of HPLC and mass spectrometry techniques for analyzing peptides containing N-Me-Ala versus their non-methylated counterparts, supported by detailed experimental protocols and illustrative data.

The substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone introduces significant changes in its physicochemical properties. This alteration, particularly the increased steric hindrance and the loss of a hydrogen bond donor, directly impacts how these molecules behave during chromatographic separation and mass spectrometric fragmentation. Understanding these differences is crucial for accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC): A Shift in Retention

The introduction of an N-methyl group on an alanine residue typically increases the hydrophobicity of a peptide. In reversed-phase high-performance liquid chromatography (RP-HPLC), where separation is based on the hydrophobic interactions between the analyte and the stationary phase, this increased hydrophobicity leads to a longer retention time.

Comparative HPLC Data

The following table illustrates the expected shift in retention time for a model peptide upon N-methylation of an alanine residue.

Peptide SequenceModificationTheoretical Molecular Weight (Da)Expected RP-HPLC Retention Time (min)
Ac-Gly-Ala-Gly-NH₂None245.26~10.5
Ac-Gly-(N-Me)Ala-Gly-NH₂N-methylation on Ala259.29~11.8

Note: The exact retention times can vary depending on the specific HPLC system, column, and gradient conditions.

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a general procedure for the comparative analysis of a peptide and its N-methylated analogue.

1. Sample Preparation:

  • Dissolve the lyophilized peptides (both the N-Me-Ala containing and the non-methylated control) in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Centrifuge the samples to remove any particulates before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30°C.

3. Data Analysis:

  • Integrate the peak areas to determine the purity of each peptide.

  • Compare the retention times of the N-methylated and non-methylated peptides to observe the shift due to the increased hydrophobicity of the N-Me-Ala residue.

Mass Spectrometry: Deciphering the Fragmentation Puzzle

Mass spectrometry (MS) is an indispensable tool for confirming the identity of N-methylated peptides. The addition of a methyl group results in a predictable mass shift of +14.01565 Da. Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and pinpoint the location of the N-methylation.

The presence of the N-methyl group can influence the fragmentation pattern. In collision-induced dissociation (CID), the fragmentation of the peptide backbone primarily yields b- and y-ions. For a peptide containing N-Me-Ala, any b-ion that includes this residue will show a mass increase of 14 Da compared to the corresponding fragment from the non-methylated peptide.

Comparative MS/MS Fragmentation Data

Below is a theoretical comparison of the major b- and y-ions for our model peptides.

Fragment IonAc-Gly-Ala-Gly-NH₂ (m/z)Ac-Gly-(N-Me)Ala-Gly-NH₂ (m/z)Mass Shift (Da)
b₁100.05100.050
b₂171.09185.11+14.02
y₁75.0575.050
y₂146.09160.11+14.02

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general workflow for the mass spectrometric analysis of N-methylated peptides.

1. Sample Preparation and LC Separation:

  • Follow the sample preparation and HPLC conditions as described in the RP-HPLC protocol. The eluent from the HPLC is directly introduced into the mass spectrometer.

2. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan: Acquire full scan MS spectra to determine the precursor ion masses of the peptides.

  • MS/MS Fragmentation: Use data-dependent acquisition to select the precursor ions for fragmentation.

    • Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35%.

    • Electron Transfer Dissociation (ETD): (Optional, but useful for confirming fragmentation) Use a reaction time of approximately 100 ms.

3. Data Analysis:

  • Analyze the full scan MS data to confirm the molecular weights of the peptides, looking for the +14 Da mass shift in the N-methylated sample.

  • Interpret the MS/MS spectra to confirm the peptide sequence. For the N-methylated peptide, identify the b- and y-ions and look for the +14 Da mass shift in the fragments containing the N-Me-Ala residue.

Visualizing the Analytical Workflow

The following diagrams illustrate the key decision points and workflows for the analysis of peptides with and without N-Me-Ala.

HPLC_Comparison_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Comparison Peptide_Synthesis Synthesized Peptides (Ala vs. N-Me-Ala) Dissolution Dissolution in ACN/Water/FA Peptide_Synthesis->Dissolution HPLC RP-HPLC Separation (C18 Column) Dissolution->HPLC UV_Detection UV Detection (214/280 nm) HPLC->UV_Detection Retention_Time Compare Retention Times (N-Me-Ala > Ala) UV_Detection->Retention_Time Purity Assess Purity (Peak Area %) UV_Detection->Purity

Workflow for comparative RP-HPLC analysis.

MS_Analysis_Workflow cluster_0 LC-MS cluster_1 MS/MS cluster_2 Data Interpretation LC_Separation LC Separation of Peptides ESI Electrospray Ionization (+) LC_Separation->ESI Full_Scan_MS Full Scan MS (Precursor m/z) ESI->Full_Scan_MS Precursor_Selection Precursor Ion Selection Full_Scan_MS->Precursor_Selection MW_Confirmation Confirm Molecular Weight (+14 Da for N-Me) Full_Scan_MS->MW_Confirmation Fragmentation Fragmentation (CID/ETD) Precursor_Selection->Fragmentation MSMS_Scan MS/MS Scan (Fragment m/z) Fragmentation->MSMS_Scan Sequence_Verification Sequence Verification (b- and y-ions) MSMS_Scan->Sequence_Verification Modification_Localization Localize N-Me-Ala (Mass shift on fragments) Sequence_Verification->Modification_Localization

Workflow for LC-MS/MS analysis of N-Me-Ala peptides.

N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a primary challenge. One of the most effective strategies to overcome rapid enzymatic degradation is N-methylation of the peptide backbone. This guide provides an objective comparison of the enzymatic stability of N-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies.

The Protective Effect of N-Methylation

N-methylation involves the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor modification introduces significant steric hindrance, which physically blocks the approach of proteolytic enzymes.[1][2] Furthermore, it removes a crucial hydrogen bond donor that proteases often recognize, thereby disrupting the binding mechanism required for enzymatic cleavage.[1] This dual effect leads to a substantial increase in the peptide's resistance to degradation and extends its circulating half-life from minutes to hours or even days.[1][3]

Quantitative Comparison of Enzymatic Stability

The enhanced stability of N-methylated peptides has been demonstrated across various studies. The following table summarizes illustrative data comparing the stability of N-methylated peptides to their non-methylated counterparts in the presence of common proteases.

Peptide PairModificaitonProteaseHalf-Life (t½)% Remaining (at time t)Reference (Illustrative)
Peptide A Non-methylatedTrypsin~15 min<5% at 1hFictional Data for Illustration
Peptide A-Me N-methylated at P1'Trypsin>24 h>95% at 24hFictional Data for Illustration
Somatostatin Analog Non-methylatedSerum Proteases~2-3 minNot Reported[4]
Octreotide (Modified) D-amino acids, etc.Serum Proteases~90 minNot Reported[4]
Cyclosporine A Seven N-methylationsGeneral ProteasesHighNot Reported[3]
LUNA18 Five N-methylationsGeneral ProteasesHighNot Reported[3]

Note: The data in this table is illustrative and compiled from conceptual descriptions and examples in the cited literature. Specific half-life values are highly dependent on the peptide sequence, the position of N-methylation, and the specific enzymatic assay conditions.

Experimental Protocols

Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro enzymatic stability assays.

1. Plasma/Serum Stability Assay

This assay evaluates the overall stability of a peptide in a complex biological fluid containing a mixture of proteases.

  • Materials:

    • Test peptide and its N-methylated analog (stock solutions typically in DMSO).[5]

    • Human blood plasma or serum.[5]

    • Quenching solution (e.g., Ethanol/Acetonitrile mixture).[5]

    • Phosphate-buffered saline (PBS) or similar buffer.

  • Procedure:

    • Dilute the peptide stock solution to the final desired concentration (e.g., 10 µM) in pre-warmed human plasma or a plasma/buffer mixture (e.g., 1:1).[5]

    • Incubate the samples at 37°C with gentle agitation.[5]

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., 2 volumes of EtOH/ACN).[5]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant containing the remaining intact peptide using analytical techniques.

2. Specific Protease Assay (e.g., Trypsin Stability)

This assay assesses the stability of a peptide against a specific protease.

  • Materials:

    • Test peptide and its N-methylated analog.

    • Protease of interest (e.g., Proteomics Grade Trypsin).[6]

    • Assay buffer (e.g., PBS or Tris-HCl, pH 7.4-8.0).[7]

    • Quenching solution (e.g., trifluoroacetic acid [TFA] or formic acid).

  • Procedure:

    • Prepare a solution of the peptide in the assay buffer.

    • Initiate the reaction by adding a specific concentration of the protease (e.g., trypsin).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).[6]

    • At designated time points, withdraw aliquots and quench the reaction by adding an acid like TFA, which denatures the enzyme.

    • Analyze the samples to quantify the amount of intact peptide remaining.

3. Analytical Quantification: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used method for quantifying the degradation of peptides in complex biological samples.[8][9]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Orbitrap or Time-of-Flight).[10][11]

  • Method:

    • Inject the supernatant from the quenched assay samples onto an appropriate HPLC column (e.g., a C18 reversed-phase column).[5]

    • Separate the intact peptide from its degradation products using a solvent gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • The eluent is introduced into the mass spectrometer.

    • Quantify the intact peptide by monitoring its specific mass-to-charge ratio (m/z).[11]

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) can then be determined by fitting the data to a one-phase decay model.[5]

Visualizing the Impact and Workflow

To better understand the mechanism and experimental process, the following diagrams illustrate the protective effect of N-methylation and a typical workflow for stability assessment.

G cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Peptide_Backbone ---NH-CO--- Cleavage Peptide Bond Cleavage Peptide_Backbone->Cleavage Hydrolysis Protease Protease Protease->Peptide_Backbone Recognizes & Binds (H-Bonding) N_Me_Peptide_Backbone ---N(CH3)-CO--- No_Cleavage Increased Stability N_Me_Peptide_Backbone->No_Cleavage Protease_Blocked Protease Protease_Blocked->N_Me_Peptide_Backbone Binding Hindered (No H-Bond Donor)

Caption: N-methylation sterically hinders protease binding and removes a key hydrogen bond donor, preventing enzymatic cleavage.

G start Peptide Incubation (e.g., in Plasma at 37°C) timepoint Sample at Time Points (t=0, t=x, t=y...) start->timepoint quench Quench Reaction (e.g., add ACN/EtOH) timepoint->quench precipitate Protein Precipitation (Centrifugation) quench->precipitate supernatant Collect Supernatant precipitate->supernatant analysis LC-MS Analysis (Quantify Intact Peptide) supernatant->analysis data Data Analysis (Calculate % Remaining & t½) analysis->data

References

A Head-to-Head Battle: Fmoc-N-Me-Ala-OH vs. Boc-N-Me-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide backbones is a critical strategy for enhancing therapeutic properties. This modification can significantly improve metabolic stability, increase membrane permeability, and modulate conformation. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the secondary amine which can impede coupling efficiency and increase the risk of racemization. This guide provides an objective comparison of two commonly used protected N-methylated alanine derivatives, Fmoc-N-Me-Ala-OH and Boc-N-Me-Ala-OH, to aid in the selection of the optimal building block for your peptide synthesis endeavors.

At a Glance: Key Differences and Strategic Considerations

The choice between Fmoc and Boc protection for N-methyl-alanine hinges on the overall synthetic strategy, particularly the desired orthogonality, the nature of the peptide sequence, and the final cleavage conditions. The fundamental difference lies in their deprotection chemistry: the Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring acids like trifluoroacetic acid (TFA) for its removal.[] This dictates the choice of side-chain protecting groups and the overall workflow of the solid-phase peptide synthesis (SPPS).

FeatureThis compoundBoc-N-Me-Ala-OH
Nα-Protection 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[2]Acid-labile (e.g., TFA in DCM)[3]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)Orthogonal to base-labile and some other protecting groups
Compatibility Preferred for sequences with acid-sensitive residues[]May be advantageous for aggregating or hydrophobic sequences[3]
Coupling Challenges Steric hindrance requires optimized coupling reagents and conditions[4]Steric hindrance requires potent coupling reagents and potentially longer reaction times[5]
Racemization Risk Can occur during coupling, influenced by base and coupling reagent choiceGenerally low for urethane-protected amino acids, but can be a concern with N-methylation[6]

Performance Comparison: Coupling Efficiency and Yield

ParameterIllustrative Data (Fmoc Strategy)Illustrative Data (Boc Strategy)Notes
Crude Peptide Yield ~75-80%~60-65%Milder conditions of the Fmoc strategy often lead to higher crude yields for modified peptides.[8]
Crude Peptide Purity (by HPLC) ~70-75%~50-55%Fewer side reactions under milder Fmoc conditions typically result in a cleaner crude product.[8]
Final Purified Peptide Yield ~35-40%~20-25%Higher crude purity simplifies the purification process, leading to better recovery.[8]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of producing high-purity peptides after purification.[8]

Experimental Protocols: A Guide to Synthesis

The successful incorporation of N-methylated amino acids requires optimized protocols to overcome the challenge of steric hindrance. Below are detailed methodologies for the coupling of this compound and Boc-N-Me-Ala-OH in solid-phase peptide synthesis.

Fmoc-SPPS Protocol for this compound Coupling

This protocol outlines a manual procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and dichloromethane (DCM) (3x).

2. Activation and Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.

  • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.

  • Immediately add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary. Microwave-assisted coupling can also significantly reduce reaction times.[4][9]

3. Monitoring and Washing:

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue). The bromophenol blue test can be used as an alternative.[10]

  • Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and isopropanol (3x).

4. Chain Elongation:

  • Proceed with the deprotection of the newly added this compound using 20% piperidine in DMF to continue the peptide chain elongation.

Boc-SPPS Protocol for Boc-N-Me-Ala-OH Coupling

This protocol describes a manual procedure for the coupling of Boc-N-Me-Ala-OH in a Boc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Swell the Merrifield or PAM resin in DCM for 30-60 minutes.

  • Perform Boc deprotection of the N-terminal amino acid using 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralize the resin with 10% DIPEA in DCM (2 x 5 min).

  • Wash the resin thoroughly with DCM (5x).

2. Activation and Coupling of Boc-N-Me-Ala-OH:

  • In a separate vessel, dissolve Boc-N-Me-Ala-OH (3 equivalents relative to resin loading) and a potent coupling reagent such as PyBOP (3 equivalents) or HBTU (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric hindrance, monitoring and potentially a second coupling are often required.[5]

3. Monitoring and Washing:

  • Monitor the reaction completion using the ninhydrin test on a small sample of the resin.

  • After complete coupling, wash the resin with DMF (5x) and DCM (5x).

4. Chain Elongation:

  • Proceed with the Boc deprotection of the newly coupled Boc-N-Me-Ala-OH to continue the peptide synthesis.

Visualizing the Workflow and Decision-Making Process

To better illustrate the synthetic pathways and the factors influencing the choice between Fmoc and Boc strategies, the following diagrams are provided.

spsp_workflow cluster_fmoc Fmoc-SPPS Workflow cluster_boc Boc-SPPS Workflow Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Washing1 Washing Fmoc_Deprotection->Fmoc_Washing1 Fmoc_Coupling Coupling of This compound (e.g., HATU/DIPEA) Fmoc_Washing1->Fmoc_Coupling Fmoc_Washing2 Washing Fmoc_Coupling->Fmoc_Washing2 Fmoc_Cycle Repeat Cycle Fmoc_Washing2->Fmoc_Cycle Fmoc_Cycle->Fmoc_Deprotection for next residue Fmoc_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Cycle->Fmoc_Cleavage synthesis complete Fmoc_Peptide N-Methylated Peptide Fmoc_Cleavage->Fmoc_Peptide Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIPEA) Boc_Deprotection->Boc_Neutralization Boc_Washing1 Washing Boc_Neutralization->Boc_Washing1 Boc_Coupling Coupling of Boc-N-Me-Ala-OH (e.g., HBTU/DIPEA) Boc_Washing1->Boc_Coupling Boc_Washing2 Washing Boc_Coupling->Boc_Washing2 Boc_Cycle Repeat Cycle Boc_Washing2->Boc_Cycle Boc_Cycle->Boc_Deprotection for next residue Boc_Cleavage Final Cleavage (HF or TFMSA) Boc_Cycle->Boc_Cleavage synthesis complete Boc_Peptide N-Methylated Peptide Boc_Cleavage->Boc_Peptide

Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis.

decision_tree cluster_questions Start Choice of Protecting Group for N-Me-Ala-OH Q1 Acid-sensitive residues in sequence? Start->Q1 Q2 Peptide prone to aggregation? Q1->Q2 No Fmoc_Choice Use this compound Q1->Fmoc_Choice Yes Q3 Final cleavage requirements? Q2->Q3 No Boc_Choice Use Boc-N-Me-Ala-OH Q2->Boc_Choice Yes Consider_Fmoc Consider Fmoc Strategy Q3->Consider_Fmoc Mild (TFA) Consider_Boc Consider Boc Strategy Q3->Consider_Boc Strong (HF)

Caption: Decision pathway for selecting between Fmoc and Boc strategies.

Conclusion

The selection between this compound and Boc-N-Me-Ala-OH is a critical decision in the synthesis of N-methylated peptides. The Fmoc strategy, with its milder deprotection conditions, is often favored for sequences containing acid-sensitive residues and can lead to higher crude product purity and yield.[][8] Conversely, the Boc strategy may offer advantages for peptides prone to aggregation.[3] Both approaches require careful optimization of coupling conditions to overcome the steric hindrance of the N-methyl group, with the use of potent activating reagents being essential for successful synthesis. By carefully considering the factors outlined in this guide and tailoring the experimental protocols, researchers can effectively incorporate N-methylated alanine into their target peptides, paving the way for the development of novel and improved therapeutic agents.

References

A Comparative Analysis of HATU, HBTU, and DIC as Coupling Reagents for N-Methyl-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), into peptide chains is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-methylation can improve metabolic stability, increase cell permeability, and constrain peptide conformation. However, the steric hindrance introduced by the N-methyl group significantly challenges the efficiency of peptide bond formation, necessitating the use of potent coupling reagents. This guide provides a comparative study of three commonly used coupling reagents—HATU, HBTU, and DIC—for the acylation of N-Me-Ala, offering insights into their performance based on available experimental data.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization, during the incorporation of N-Me-Ala. While a direct head-to-head quantitative comparison under identical conditions is not extensively available in the literature, a qualitative and semi-quantitative assessment based on multiple studies is presented below.

ParameterHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIC (N,N'-Diisopropylcarbodiimide)
Coupling Efficiency Very High.[1] Widely regarded as one of the most effective reagents for sterically hindered couplings, including N-methylated amino acids.[2][3]High, but generally lower than HATU for N-methylated amino acids.[4] Considered less effective than HATU in challenging couplings.[3] However, significant yields have been reported for hindered peptides containing N-Me-Ala.[5]Moderate to High. A standard carbodiimide coupling reagent. Its efficiency can be enhanced with additives like HOBt or HOAt. The DIC/HOBt combination is a classic method.[1]
Reaction Speed Faster than HBTU.[4][6]Slower than HATU.[4]Reaction times can vary depending on the substrates and additives used.
Racemization Lower risk compared to HBTU.[4] The HOAt moiety in HATU is effective at suppressing racemization.[7]Higher risk of racemization compared to HATU.[4] The addition of HOBt is often recommended to minimize racemization.[6]Prone to racemization, especially without additives. The addition of HOBt or HOAt is crucial for minimizing epimerization.[8][9]
Side Reactions Can lead to guanidinium formation on the N-terminus if used in excess.[6]Similar to HATU, excess HBTU can cause guanidinium capping of the N-terminus.[6]Can cause dehydration of asparagine and glutamine residues. The byproduct, diisopropylurea (DIU), is soluble in common organic solvents, which is advantageous in solid-phase peptide synthesis.[9]
Recommendation for N-Me-Ala Highly Recommended.[2][3]Recommended with caution, may require optimization.Recommended, typically in combination with an additive like HOBt or HOAt.

Experimental Protocols

Detailed methodologies for utilizing HATU, HBTU, and DIC in peptide synthesis are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: HATU Coupling for N-Me-Ala (Solid-Phase)

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-N-Me-Ala (2-4 equivalents relative to resin loading), HATU (1.95-3.9 equivalents), and a tertiary base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (4-8 equivalents) in DMF.

  • Activation: Briefly pre-activate the amino acid solution for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin and shake the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: HBTU Coupling for N-Me-Ala (Solid-Phase)

  • Resin Preparation and Deprotection: Follow steps 1-3 as described in the HATU protocol.

  • Coupling Solution Preparation: Dissolve the Fmoc-N-Me-Ala (2 equivalents), HBTU (2 equivalents), and DIEA (4 equivalents) in DMF.[10] The addition of 1-hydroxybenzotriazole (HOBt) (2 equivalents) is recommended to improve efficiency and reduce racemization.[6]

  • Coupling Reaction: Add the coupling solution to the resin and shake at room temperature for 30-60 minutes.[10]

  • Monitoring and Washing: Follow steps 7-8 as described in the HATU protocol.

Protocol 3: DIC/HOBt Coupling for N-Me-Ala (Solid-Phase)

  • Resin Preparation and Deprotection: Follow steps 1-3 as described in the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-N-Me-Ala (2-5 equivalents) and HOBt (2-5 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2-5 equivalents). Shake the mixture at room temperature for 1-4 hours.[10]

  • Monitoring and Washing: Monitor the reaction using the appropriate test. Once complete, wash the resin with DMF.

Visualizing the Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-Ala (HATU, HBTU, or DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

A typical solid-phase peptide synthesis cycle.

Reaction Pathways

The activation mechanisms of HATU, HBTU, and DIC are distinct, leading to different reactive intermediates for the subsequent aminolysis.

Reaction_Mechanisms cluster_HATU HATU Activation cluster_HBTU HBTU Activation cluster_DIC DIC/HOBt Activation HATU HATU AminoAcid1 Fmoc-N-Me-Ala-COOH OAt_Ester Reactive OAt-ester AminoAcid1->OAt_Ester + HATU + Base Base1 Base (e.g., DIEA) PeptideBond1 Fmoc-N-Me-Ala-CO-NH-Peptide-Resin OAt_Ester->PeptideBond1 + H2N-Peptide-Resin Peptide1 H2N-Peptide-Resin HBTU HBTU AminoAcid2 Fmoc-N-Me-Ala-COOH OBt_Ester Reactive OBt-ester AminoAcid2->OBt_Ester + HBTU + Base Base2 Base (e.g., DIEA) PeptideBond2 Fmoc-N-Me-Ala-CO-NH-Peptide-Resin OBt_Ester->PeptideBond2 + H2N-Peptide-Resin Peptide2 H2N-Peptide-Resin DIC DIC AminoAcid3 Fmoc-N-Me-Ala-COOH OAcyloxyisourea O-Acylisourea Intermediate AminoAcid3->OAcyloxyisourea + DIC HOBt HOBt OBt_Ester2 Reactive OBt-ester OAcyloxyisourea->OBt_Ester2 + HOBt PeptideBond3 Fmoc-N-Me-Ala-CO-NH-Peptide-Resin OBt_Ester2->PeptideBond3 + H2N-Peptide-Resin Peptide3 H2N-Peptide-Resin

Activation pathways for HATU, HBTU, and DIC.

References

Biological activity assessment of peptides before and after N-methylation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group on the peptide backbone—stands out as a powerful tool to enhance the drug-like properties of peptides. This guide provides an objective comparison of the biological activity of peptides before and after N-methylation, supported by experimental data and detailed methodologies for key assessment assays.

N-methylation induces significant alterations in a peptide's physicochemical characteristics, profoundly impacting its conformational flexibility, proteolytic stability, receptor binding affinity, and cell permeability. By removing a hydrogen bond donor and introducing steric hindrance, this modification can lock the peptide into a more bioactive conformation and significantly improve its pharmacokinetic profile.[1]

Impact on Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, often recognize and bind to the peptide backbone through hydrogen bonding. N-methylation disrupts this recognition by removing the amide proton, a critical hydrogen bond donor, and by sterically hindering the approach of the protease.[1] This modification can lead to a substantial increase in the peptide's half-life in biological fluids.

Comparative Data: Proteolytic Stability of Peptides
PeptideModificationAssay ConditionHalf-life (t½)Fold Increase in StabilityReference
AnoplinUnmodifiedTrypsin and chymotrypsin< 1 min-[2]
N-methylated Anoplin AnaloguesN-methylation at cleavage sitesTrypsin and chymotrypsin> 24 h> 1000[2]
Veber-Hirschmann peptideUnmodifiedRat intestinal homogenate~ 5 min-[3]
Tri-N-methylated Veber-Hirschmann peptideN-methylation at three positionsRat intestinal homogenate> 240 min> 48[3]

Influence on Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent, varying with the specific peptide and the precise location of the methylation. By constraining the peptide's conformation, N-methylation can either pre-organize it into its bioactive conformation, thereby enhancing binding affinity, or it can induce a conformation that is incompatible with the receptor's binding pocket, leading to reduced affinity.[1]

A systematic N-methyl scan of somatostatin octapeptide agonists, for instance, revealed varied effects on binding affinity for the five human somatostatin receptor subtypes (sst1-5). N-methylation of D-Trp8 in one analog resulted in exceptionally high affinity and selectivity for the sst5 receptor. Conversely, methylation of other residues like Phe7 and Thr10 largely abolished affinity for all receptor subtypes.[1]

Comparative Data: Receptor Binding Affinity of Peptides
PeptideModificationReceptorBinding Affinity (IC50/Ki, nM)Change in AffinityReference
c(RGDfV)Unmodifiedαvβ3 Integrin1.5-[4]
Cilengitide (c(RGDf(NMe)V))N-methylation at Valineαvβ3 Integrin0.62.5-fold increase[4]
FentanylUnmodifiedμ-Opioid Receptor1.2 - 1.4-[5][6]
N-methyl fentanylN-methylationμ-Opioid Receptor> 20,000~15,000-fold decrease[5][6]
CarfentanilUnmodifiedμ-Opioid Receptor~0.03-[5][6]
N-methyl carfentanilN-methylationμ-Opioid Receptor~52.5~1,750-fold decrease[5][6]

Effects on Cell Permeability

N-methylation is a widely employed strategy to enhance the membrane permeability of peptides. By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can facilitate its passage across the lipid bilayers of cell membranes. This is a critical factor for the development of orally bioavailable peptide drugs. However, the relationship between the number of N-methyl groups and permeability is not always linear and is highly dependent on the overall conformation of the peptide.[7][8]

Comparative Data: Cell Permeability of Peptides
PeptideModificationAssayApparent Permeability (Papp, 10⁻⁶ cm/s)Change in PermeabilityReference
Ac-(Phe)4-CONH2UnmodifiedPAMPANot detected-
Ac-(N-MePhe)4-CONH2Fully N-methylatedPAMPA2.5Significantly increased
Cyclic Hexapeptide (unmethylated)UnmodifiedCaco-2< 1-[3]
Permeable Cyclic Hexapeptide AnaloguesMultiple N-methylationsCaco-2> 10> 10-fold increase[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases or in biological matrices like plasma or serum.

Materials:

  • Test peptide and its N-methylated analogue

  • Human plasma or serum (or specific protease solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA) for reaction termination

  • High-performance liquid chromatography (HPLC) system

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

  • Dilute the peptide stock solution in PBS to the final desired concentration (e.g., 10 µM).

  • Pre-warm the human plasma and the peptide solution to 37°C.

  • Initiate the reaction by mixing the peptide solution with the plasma (e.g., in a 1:1 ratio).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the enzymatic reaction by adding an equal volume of cold ACN with 0.1% TFA.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide.

  • The half-life (t½) of the peptide is calculated by plotting the percentage of remaining peptide against time.

Receptor Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a peptide to its receptor.

Materials:

  • 96-well microtiter plates

  • Recombinant receptor protein

  • Biotinylated or FLAG-tagged version of the native peptide ligand

  • Unlabeled test peptides (unmodified and N-methylated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP or anti-FLAG-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the receptor protein diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the unlabeled test peptides.

  • Add a fixed concentration of the biotinylated/FLAG-tagged native ligand to all wells, except for the blank.

  • Add the serially diluted unlabeled test peptides to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the streptavidin-HRP or anti-FLAG-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The IC50 value (the concentration of test peptide that inhibits 50% of the binding of the labeled ligand) is determined by plotting the absorbance against the logarithm of the competitor concentration.

Caco-2 Permeability Assay

This assay is widely used as an in vitro model of human intestinal absorption to assess the permeability of peptides.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test peptide and its N-methylated analogue

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) permeability, add the test peptide solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the test peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • After the final time point, measure the concentration of the test peptide in all collected samples using LC-MS/MS.

  • Assess the integrity of the cell monolayer by measuring the transport of Lucifer yellow.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide in the donor chamber.

Visualizing the Impact of N-Methylation

The following diagrams illustrate key concepts and workflows related to the biological activity assessment of N-methylated peptides.

N_Methylation_Effects cluster_modification Peptide Modification cluster_properties Biological Properties Unmethylated_Peptide Unmethylated Peptide (Backbone N-H) N_Methylation N-Methylation (Backbone N-CH3) N_Methylated_Peptide N-Methylated Peptide Proteolytic_Stability Proteolytic Stability N_Methylated_Peptide->Proteolytic_Stability Increases Receptor_Binding Receptor Binding Affinity N_Methylated_Peptide->Receptor_Binding Modulates (Increases or Decreases) Cell_Permeability Cell Permeability N_Methylated_Peptide->Cell_Permeability Increases

Figure 1. Conceptual overview of the effects of N-methylation on key biological properties of peptides.

Proteolytic_Degradation_Pathway cluster_unmethylated Unmethylated Peptide cluster_methylated N-Methylated Peptide Peptide_Backbone_NH Peptide Backbone (N-H) H_Bonding Hydrogen Bonding Recognition Peptide_Backbone_NH->H_Bonding Protease_Binding Protease Binding H_Bonding->Protease_Binding Cleavage Proteolytic Cleavage Protease_Binding->Cleavage Degradation Peptide Degradation Cleavage->Degradation Peptide_Backbone_NMe N-Methylated Backbone (N-CH3) No_H_Bonding Disrupted H-Bonding & Steric Hindrance Peptide_Backbone_NMe->No_H_Bonding Reduced_Binding Reduced Protease Binding No_H_Bonding->Reduced_Binding Stability Enhanced Stability Reduced_Binding->Stability

Figure 2. Mechanism of increased proteolytic stability by N-methylation.

Experimental_Workflow Start Peptide Synthesis (Unmethylated & N-Methylated) Stability_Assay Proteolytic Stability Assay (e.g., Plasma Incubation) Start->Stability_Assay Binding_Assay Receptor Binding Assay (e.g., ELISA, FP) Start->Binding_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2, PAMPA) Start->Permeability_Assay Data_Analysis Data Analysis (Half-life, IC50/Ki, Papp) Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Permeability_Assay->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Figure 3. General experimental workflow for the comparative assessment of peptide biological activity.

References

Characterizing the effect of N-methylation on peptide-receptor binding affinity.

Author: BenchChem Technical Support Team. Date: December 2025

The strategic addition of a methyl group to the backbone of a peptide, a process known as N-methylation, has emerged as a powerful tool in drug discovery to enhance the therapeutic potential of peptide-based drugs. This modification can significantly alter a peptide's conformational flexibility, metabolic stability, and membrane permeability, ultimately impacting its binding affinity for its target receptor. While often leading to improved affinity and selectivity, N-methylation can also have a detrimental effect, highlighting the context-dependent nature of this chemical modification.

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, a seemingly minor alteration that can have profound consequences. This modification can enhance proteolytic stability by sterically hindering the approach of proteases, thereby increasing the peptide's in vivo half-life. Furthermore, by removing the amide proton, N-methylation can reduce the number of hydrogen bond donors, which can decrease the energy penalty for the peptide to transition from an aqueous environment to the lipid bilayer of a cell membrane, potentially improving oral bioavailability.[1]

From a structural standpoint, N-methylation restricts the conformational freedom of the peptide backbone. This can be advantageous if it pre-organizes the peptide into a conformation that is optimal for receptor binding, thereby reducing the entropic penalty of the binding event and increasing affinity.[2] However, if the induced conformation is not favorable for receptor recognition, a decrease in binding affinity can occur.[1]

This comparison guide will delve into the effects of N-methylation on the binding affinity of two well-studied classes of peptides: somatostatin analogues and integrin-binding RGD peptides, providing quantitative data and detailed experimental protocols.

Impact on Binding Affinity: A Tale of Two Peptide Families

The influence of N-methylation on peptide-receptor binding is highly dependent on the specific peptide sequence and the location of the methylation. Below are comparative data for somatostatin and integrin receptor ligands.

Somatostatin Analogs

Somatostatin is a cyclic peptide hormone that regulates a variety of physiological processes by binding to five different G protein-coupled receptor subtypes (SSTR1-5). N-methylation has been extensively used to modulate the receptor selectivity and affinity of somatostatin analogs.

Peptide/AnalogModificationReceptor SubtypeBinding Affinity (IC50, nM)Reference
cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe)Unmethylated ParentSSTR25.51[3]
cyclo(Pro-Phe-D-Trp-(NMe)Lys-Thr-Phe)N-methylated LysineSSTR2~5.51 (little change)[3]
cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe)Unmethylated ParentSSTR5>1000[3]
cyclo(Pro-Phe-D-Trp-(NMe)Lys-Thr-Phe)N-methylated LysineSSTR55.98[3]
Des-AA¹,²,⁵-[D-Nal⁸,IAmp⁹]SRIFUnmethylated ParentSSTR1High Affinity (qualitative)[1][4]
Des-AA¹,²,⁵-[D-Nal⁸,(NαMe)IAmp⁹]SRIFN-methylated IAmpSSTR1Increased Affinity (qualitative)[1][4]
Des-AA¹,²,⁵-[D-Nal⁸,IAmp⁹]SRIFUnmethylated ParentSSTR1High Affinity (qualitative)[1][4]
Des-AA¹,²,⁵-[(NαMe)Lys⁴,D-Nal⁸,IAmp⁹]SRIFN-methylated LysineSSTR1Decreased Affinity (2- to >5-fold)[1][4]

Table 1: Comparison of binding affinities of N-methylated and unmethylated somatostatin analogs. IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand.

Integrin-Binding RGD Peptides

Integrins are a family of cell adhesion receptors that play crucial roles in various biological processes, including cell-cell and cell-extracellular matrix interactions. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. N-methylation of cyclic RGD peptides has been shown to enhance their affinity and selectivity for specific integrin subtypes.

Peptide/AnalogModificationIntegrin SubtypeBinding Affinity (IC50, nM)Reference
cyclo(RGDfV)Unmethylated ParentαVβ31.8[5]
cyclo(RGDf(NMe)V)N-methylated ValineαVβ30.23[5]
cyclo(RGDfV)Unmethylated ParentαIIbβ3>1000[5]
cyclo(RGDf(NMe)V)N-methylated ValineαIIbβ3>1000[5]

Table 2: Comparison of binding affinities of an N-methylated and unmethylated cyclic RGD peptide. IC50 values represent the concentration of the peptide required to inhibit the binding of a ligand to the purified integrin receptor.

Experimental Protocols

The determination of peptide-receptor binding affinity is crucial for understanding the effects of N-methylation. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a competitive binding assay to determine the affinity of N-methylated and unmethylated somatostatin analogs for their receptors.

1. Membrane Preparation:

  • Culture cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) to each well.

  • Add increasing concentrations of the unlabeled competitor peptides (both the N-methylated and unmethylated versions) to the wells.

  • To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of control wells.

  • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a suitable buffer (e.g., 0.3% polyethyleneimine) using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor peptide.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value for each peptide.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow P1 Prepare Cell Membranes Expressing Receptor P2 Incubate Membranes with Radioligand and Competitor Peptides P1->P2 Add to assay plate P3 Separate Bound and Free Ligand via Filtration P2->P3 After incubation P4 Measure Radioactivity P3->P4 Quantify bound ligand P5 Data Analysis (IC50/Ki Determination) P4->P5 Calculate binding affinity

Experimental workflow for a radioligand binding assay.

Competitive ELISA-Based Integrin Binding Assay

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to assess the binding affinity of N-methylated and unmethylated RGD peptides to integrin receptors.

1. Plate Coating:

  • Coat a 96-well high-binding microplate with a solution of the purified integrin receptor (e.g., αVβ3) in a suitable coating buffer (e.g., phosphate-buffered saline, PBS) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.

  • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA) for 1-2 hours at room temperature.

2. Competitive Binding:

  • In a separate plate or tubes, pre-incubate a fixed concentration of a biotinylated ligand that binds to the integrin (e.g., biotinylated vitronectin or a known biotinylated RGD peptide) with increasing concentrations of the competitor peptides (both N-methylated and unmethylated versions).

  • After washing the blocked integrin-coated plate, transfer the pre-incubated mixtures of biotinylated ligand and competitor peptides to the wells.

  • Incubate the plate for a sufficient time (e.g., 1-2 hours) at room temperature to allow for competitive binding to the immobilized integrin.

3. Detection:

  • Wash the plate thoroughly to remove unbound peptides and ligands.

  • Add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated ligand that is bound to the integrin.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add a substrate for the enzyme (e.g., TMB for HRP) to the wells. The enzyme will catalyze a colorimetric reaction.

  • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • The absorbance is inversely proportional to the amount of competitor peptide bound to the integrin.

  • Plot the absorbance as a function of the logarithm of the competitor peptide concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value for each peptide.

G cluster_pathway Integrin Signaling Pathway Ligand RGD Peptide Integrin Integrin Receptor (αVβ3) Ligand->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Cell Survival, Proliferation, Migration Akt->Downstream Promotes

Simplified integrin signaling pathway upon ligand binding.

Conclusion

N-methylation is a nuanced and powerful strategy in peptide drug design that can significantly influence receptor binding affinity. As demonstrated with somatostatin analogs and RGD peptides, this modification can lead to substantial increases in affinity and selectivity, but it can also be detrimental. The outcome is highly dependent on the specific residue being methylated and the conformational constraints it imposes on the peptide backbone. Therefore, a systematic "N-methyl scan," where each amide bond is individually methylated, is often necessary to identify the optimal positions for this modification to achieve the desired pharmacological profile. The detailed experimental protocols provided serve as a foundation for researchers to quantitatively assess the impact of N-methylation on peptide-receptor interactions, guiding the development of more potent and selective peptide-based therapeutics.

References

Confirming N-Me-Ala Incorporation: A Comparative Guide to Quantitative Amino-Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is critical. The incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), is a key strategy to enhance the proteolytic stability and pharmacokinetic properties of peptide-based therapeutics.[1][2] Verifying the successful and quantitative incorporation of N-Me-Ala into a peptide sequence is therefore a crucial step in quality control and drug development.[1] This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of N-Me-Ala: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on methods involving derivatization. Additionally, it explores Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful alternative.

Core Methodologies: An Overview

The quantitative analysis of amino acids from a peptide first requires the hydrolysis of the peptide bonds to release the individual amino acid constituents.[3] Due to the polar nature of amino acids, derivatization is often employed to improve their volatility for GC-MS analysis or to enhance their chromatographic separation and detection for HPLC.[1]

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for amino acid analysis. For N-Me-Ala, methods involving pre-column derivatization followed by fluorescence or UV detection are common.[1][4] A popular derivatizing reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with both primary and secondary amines (like N-Me-Ala) to form stable, fluorescent adducts.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for amino acid analysis but requires derivatization to make the amino acids volatile. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on amino and carboxyl groups with nonpolar silyl groups.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Modern LC-MS/MS techniques, particularly when coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), allow for the direct analysis of underivatized amino acids, simplifying sample preparation.[1] This method provides high selectivity and sensitivity, making it a powerful tool for quantifying N-Me-Ala.[1][5]

Comparative Data Presentation

The following tables summarize the key performance characteristics of the different analytical methods for N-Me-Ala quantification.

Table 1: Comparison of Analytical Methods for N-Me-Ala Quantification

FeatureHPLC with Pre-column Derivatization (AQC)GC-MS with Silylation (MTBSTFA)HILIC-MS/MS (Direct Analysis)
Principle Pre-column derivatization with AQC, separation by reversed-phase HPLC, and fluorescence detection.Derivatization to form volatile silyl derivatives, separation by GC, and detection by MS.Separation of polar underivatized amino acids by HILIC, with selective and sensitive detection by MS/MS.[1]
Sample Prep Hydrolysis, derivatization.Hydrolysis, derivatization (moisture-sensitive).Hydrolysis, minimal sample cleanup.[1]
Sensitivity HighHighVery High[6]
Specificity GoodHigh (with MS detection)Very High (with MS/MS detection)[1]
Throughput ModerateModerateHigh
Chiral Separation Possible with chiral columns/reagents.[7][8]Possible with chiral columns.Possible with chiral columns.
Advantages Robust, well-established method.[4]High sensitivity and structural information from MS.Minimal sample prep, high specificity, and sensitivity.[1]
Disadvantages Derivatization adds a step and potential for artifacts.Derivatization can be complex and sensitive to conditions.Requires access to advanced instrumentation.

Experimental Protocols

Peptide Hydrolysis (General Protocol)

Peptide hydrolysis is a prerequisite for all subsequent amino acid analysis methods to break down the peptide into its constituent amino acids.

  • Reagents: 6 M Hydrochloric Acid (HCl)[3]

  • Procedure:

    • Place the peptide sample in a hydrolysis tube.

    • Add 6 M HCl to the tube.

    • For liquid-phase hydrolysis, seal the tube under vacuum or nitrogen and heat at 110°C for 24 hours.[3]

    • For vapor-phase hydrolysis, place the open tube in a vessel containing 6 M HCl, seal the vessel, and heat at 110°C for 24 hours.[3]

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the dried amino acid mixture in an appropriate buffer for derivatization or direct analysis.

Note: Some amino acids, like serine and threonine, may degrade under acidic conditions. To accurately quantify all amino acids, time-course studies or alternative hydrolysis methods may be necessary.[3]

HPLC with Pre-column AQC Derivatization
  • Derivatization Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

  • Procedure:

    • To the dried hydrolysate, add borate buffer to ensure optimal pH for derivatization.

    • Add the AQC reagent dissolved in acetonitrile.

    • Vortex the mixture and heat at 55°C for 10 minutes.

    • The derivatized sample is then ready for HPLC analysis.

  • HPLC Conditions (Typical):

    • Column: Reversed-phase C18 column

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detector (Excitation: 250 nm, Emission: 395 nm).

GC-MS with MTBSTFA Derivatization
  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Procedure:

    • To the dried hydrolysate, add a solvent (e.g., acetonitrile) and MTBSTFA.

    • Seal the vial and heat at 60-100°C for 30-60 minutes to form the TBDMS derivatives.

    • Cool the sample to room temperature before GC-MS analysis.

  • GC-MS Conditions (Typical):

    • Column: A non-polar capillary column (e.g., SLB-5ms).

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Temperature Program: A gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).

    • MS Detection: Electron ionization (EI) with scanning for characteristic fragment ions.

HILIC-MS/MS for Direct Analysis
  • Procedure:

    • Reconstitute the dried hydrolysate in a solvent compatible with the HILIC mobile phase (e.g., high organic content).

    • Inject the sample directly into the LC-MS/MS system.

  • LC-MS/MS Conditions (Typical):

    • Column: HILIC column

    • Mobile Phase: A gradient with a high initial concentration of organic solvent (e.g., acetonitrile with a small amount of aqueous buffer) decreasing over time.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for specific transitions of N-Me-Ala.[1]

Mandatory Visualizations

G cluster_0 Peptide Sample Preparation cluster_1 HPLC Pathway cluster_2 GC-MS Pathway cluster_3 LC-MS/MS Pathway Peptide Peptide Hydrolysis (6M HCl) Hydrolysis (6M HCl) Peptide->Hydrolysis (6M HCl) Amino Acid Mixture Amino Acid Mixture Hydrolysis (6M HCl)->Amino Acid Mixture AQC Derivatization AQC Derivatization Amino Acid Mixture->AQC Derivatization MTBSTFA Derivatization MTBSTFA Derivatization Amino Acid Mixture->MTBSTFA Derivatization Direct Injection Direct Injection Amino Acid Mixture->Direct Injection HPLC Separation HPLC Separation AQC Derivatization->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection GC Separation GC Separation MTBSTFA Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection HILIC Separation HILIC Separation Direct Injection->HILIC Separation MS/MS Detection MS/MS Detection HILIC Separation->MS/MS Detection

Caption: Workflow for Quantitative Amino Acid Analysis of N-Me-Ala.

G cluster_0 Hydrolysis cluster_1 Derivatization (HPLC/GC-MS) cluster_2 Analysis start Peptide in 6M HCl heat Heat (110°C, 24h) start->heat dry Dry Down heat->dry reconstitute Reconstitute in Buffer dry->reconstitute add_reagent Add Derivatization Reagent (e.g., AQC, MTBSTFA) reconstitute->add_reagent react Heat to React add_reagent->react inject Inject into Chromatography System react->inject separate Chromatographic Separation inject->separate detect Detection (Fluorescence, MS, MS/MS) separate->detect quantify Quantification detect->quantify

References

A Comparative Guide to the Synthesis of N-Methylated Peptides: Solid-Phase vs. Solution-Phase

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of N-methylation into a peptide backbone is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] This modification, however, presents unique synthetic challenges. Researchers and drug developers must carefully consider the most appropriate synthetic approach—solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS)—to achieve their target N-methylated peptide efficiently and with high purity. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in this critical decision-making process.

At a Glance: Key Differences Between Solid-Phase and Solution-Phase Synthesis

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle The peptide is assembled stepwise on an insoluble solid support (resin).[4][5][6]All reactions and purifications are carried out in a liquid medium.[4][5][6]
Efficiency & Speed Generally faster due to simplified purification and amenability to automation.[6][7]More time-consuming due to the need for purification after each step.[5][8]
Purification Excess reagents and by-products are removed by simple washing of the resin.[5][6]Requires purification after each coupling step, which can be complex and lead to lower yields.[4][5]
Scalability Well-suited for small to medium-scale synthesis (mg to g).[5] Automation facilitates high-throughput synthesis.[5][6]Can be more economical for large-scale production of shorter peptides.[9]
Peptide Length Preferred for the synthesis of longer peptides (up to 50+ amino acids).[5][6]Typically more suitable for shorter peptides.[4][5]
Challenges with N-Methylation Steric hindrance from the N-methyl group can lead to incomplete coupling.[10][11] Potential for side reactions like diketopiperazine formation.[10][12]Can offer more flexibility in reaction conditions to overcome difficult couplings.[13]
Cost Reagents and resins can be expensive.[6]Can be more expensive due to the large quantities of solvents and reagents required for reactions and purifications.[5][8]

Performance Comparison in N-Methylated Peptide Synthesis

The synthesis of N-methylated peptides is challenging regardless of the method due to the steric hindrance imposed by the N-methyl group, which can lead to low coupling yields.[10] The choice between SPPS and solution-phase synthesis often depends on the specific peptide sequence, the number and position of N-methylated residues, and the desired scale of production.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Yield Can be lower for N-methylated peptides compared to non-methylated analogs due to incomplete couplings. Microwave-assisted synthesis and optimized coupling reagents can improve yields.[14]Yields can be variable and are highly dependent on the success of each purification step.[5]
Purity Crude product purity can be affected by deletion sequences resulting from incomplete couplings. HPLC purification is typically required.[10][12]Purity can be high if each intermediate is carefully purified, but this is a labor-intensive process.[4]
Side Reactions Prone to side reactions such as diketopiperazine formation, especially at the dipeptide stage, and racemization.[10][12]Diketopiperazine formation can also be an issue, but reaction conditions can be tailored to minimize this.[15]
Automation Highly amenable to automation, which can improve reproducibility and throughput.[5][6]Automation is more difficult to implement.[5]

Experimental Protocols

Solid-Phase Synthesis of an N-Methylated Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[16]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF twice for 5 and 15 minutes, respectively, to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling (Standard):

  • Dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[16]

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Wash the resin with DMF.

4. Coupling of an N-Methylated Amino Acid:

  • Due to steric hindrance, the coupling of an N-methylated amino acid often requires stronger coupling agents and longer reaction times.[3]

  • Use a more powerful coupling agent like HATU (3 equivalents) with DIPEA (6 equivalents).[3]

  • Pre-activate the Fmoc-N-methyl-amino acid with the coupling reagent and base for 1-2 minutes before adding to the resin.[3]

  • Allow the coupling reaction to proceed for 1.5-3 hours.[3] Microwave-assisted coupling can also be employed to improve efficiency.[14]

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

5. On-Resin N-Methylation (Alternative to using N-methylated amino acid building blocks):

  • This three-step procedure can be performed on the resin-bound peptide.[17]

    • Sulfonylation: Protect the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.

    • Methylation: Methylate the sulfonamide using a methylating agent like dimethyl sulfate in the presence of a base such as DBU.

    • Deprotection: Remove the o-NBS group to reveal the N-methylated amine.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

7. Purification and Analysis:

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[18]

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[19]

Solution-Phase Synthesis of a Dipeptide with an N-Methylated Residue

This protocol provides a general outline for the synthesis of a simple N-methylated dipeptide in solution.

1. Protection of Amino Acids:

  • Protect the C-terminus of the first amino acid (e.g., as a methyl ester) and the N-terminus of the second (N-methylated) amino acid (e.g., with a Boc or Fmoc group).

2. Coupling Reaction:

  • Dissolve the N-protected N-methylated amino acid in a suitable solvent (e.g., DCM or DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid.

  • Add the C-terminally protected amino acid to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

3. Work-up and Purification:

  • Quench the reaction and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous solutions (e.g., dilute acid, dilute base, brine) to remove excess reagents and by-products.

  • Dry the organic layer and evaporate the solvent.

  • Purify the protected dipeptide by column chromatography.

4. Deprotection:

  • Selectively remove the N-terminal and C-terminal protecting groups in separate steps using appropriate deprotection conditions (e.g., TFA for Boc group removal, saponification for methyl ester cleavage).

  • Purify the final dipeptide after each deprotection step.

5. Analysis:

  • Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Visualizing the Synthesis Workflows

To better illustrate the processes, the following diagrams outline the key steps in both solid-phase and solution-phase synthesis of N-methylated peptides.

SPPS_Workflow cluster_cycle Repetitive Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or N-Methylated) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Next Amino Acid Final_Peptide Final Peptide-Resin Wash2->Final_Peptide Start Start: Swollen Resin Start->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for N-Methylated Peptides.

LPPS_Workflow cluster_cycle Repetitive Cycle Coupling Coupling in Solution Workup Aqueous Work-up Coupling->Workup Purification1 Purification (Chromatography) Workup->Purification1 Deprotection N-Terminal Deprotection Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Purification2->Coupling Next Amino Acid Final_Peptide Protected Peptide Purification2->Final_Peptide Start Start: Protected Amino Acids Start->Coupling Final_Deprotection Final Deprotection Final_Peptide->Final_Deprotection Final_Purification Final Purification Final_Deprotection->Final_Purification Analysis Analysis (NMR, MS, HPLC) Final_Purification->Analysis

Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow for N-Methylated Peptides.

OnResin_NMethylation Start Peptide-Resin with Free N-Terminal Amine Sulfonylation 1. Sulfonylation (o-NBS-Cl) Start->Sulfonylation Methylation 2. Methylation (Dimethyl sulfate, DBU) Sulfonylation->Methylation Deprotection 3. Sulfonamide Deprotection (Thiol, Base) Methylation->Deprotection End N-Methylated Peptide-Resin Deprotection->End

Caption: On-Resin N-Methylation Procedure.

Conclusion

The choice between solid-phase and solution-phase synthesis for N-methylated peptides is a nuanced one, with the optimal method depending on the specific research or development goals. SPPS offers the advantages of speed and automation, making it a powerful tool for synthesizing a wide range of N-methylated peptides, especially longer sequences.[5][6] However, the challenges associated with coupling sterically hindered N-methylated residues require careful optimization of protocols and reagents. Solution-phase synthesis, while more laborious, provides greater flexibility in reaction conditions and can be advantageous for the synthesis of shorter N-methylated peptides or when SPPS proves to be inefficient.[13] By understanding the strengths and weaknesses of each approach and utilizing optimized protocols, researchers can successfully synthesize these valuable modified peptides for a variety of applications in drug discovery and beyond.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-Ala-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Fmoc-N-Me-Ala-OH (Fmoc-N-methyl-L-alanine), a commonly used reagent in peptide synthesis.

Safety and Handling Profile

This compound is a combustible solid and, while not classified as a hazardous substance, should be handled with standard laboratory precautions.[1] Personal protective equipment, including eye shields and gloves, is recommended to prevent direct contact.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueReference
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.36 g/mol
Melting Point147 - 153 °C[1][2]
Storage Temperature2-8°C
Storage Class11 - Combustible Solids[1]

Disposal Procedures

The appropriate disposal method for this compound and its associated waste depends on its physical state (solid or in solution) and the nature of any contaminants.

Solid Waste Disposal:

  • Unused or Expired Solid:

    • Collect the pure, solid chemical in a designated, sealable container for solid chemical waste.[1]

    • Ensure the container is clean, dry, and compatible with the chemical.

    • Clearly label the container with "Solid Chemical Waste" and the full chemical name.

    • Arrange for pickup and disposal through your institution's authorized chemical waste handler.[1][3]

  • Contaminated Labware (e.g., gloves, weigh boats, wipes):

    • Place all contaminated solid waste into a designated container for solid chemical waste, typically a lined pail or drum.[1]

    • The container must be clearly labeled, listing all chemical contaminants.[1]

    • Seal the container when full and arrange for pickup by your authorized chemical waste handler.

Liquid Waste Disposal:

This procedure applies to solutions containing this compound. The nature of the solvent is the primary determinant of the disposal route.

  • Hazardous Liquid Waste (e.g., solutions in DMF, Piperidine):

    • Pour the solution into a designated, properly vented, and labeled hazardous liquid waste container.

    • Ensure the container is chemically compatible with all components of the mixture.

    • The waste container label must accurately list all chemical constituents and their approximate concentrations.[1]

  • Non-Hazardous Liquid Waste (e.g., aqueous buffers):

    • Collect the solution in a container labeled for non-hazardous aqueous chemical waste.[1]

    • Even if the solvent is non-hazardous, the chemical waste should not be disposed of down the drain.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

This compound Disposal Workflow A Identify this compound Waste B Determine Waste Form A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Unused/Expired Solid C->E F Contaminated Labware C->F G Is the solvent hazardous? D->G L Collect in Solid Chemical Waste Container E->L F->L J Collect in Hazardous Liquid Waste Container G->J  Yes K Collect in Non-Hazardous Aqueous Waste Container G->K  No H Yes I No M Arrange for Authorized Chemical Waste Disposal J->M K->M L->M

Caption: Disposal workflow for this compound waste streams.

Accidental Release Measures

In the event of a spill, avoid dust formation.[2] Sweep up the solid material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation. For personal protection, refer to the recommended PPE.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Ala-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Ala-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。